molecular formula C10H9ClN4O2S B1682503 Sulfachlorpyridazine CAS No. 80-32-0

Sulfachlorpyridazine

Cat. No.: B1682503
CAS No.: 80-32-0
M. Wt: 284.72 g/mol
InChI Key: XOXHILFPRYWFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfachloropyridazine is a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine. It has a role as an antibacterial drug, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a sulfonamide, a member of pyridazines and an organochlorine compound.
A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
Sulfachlorpyridazine is a broad spectrum sulfonamide antibiotic used in veterinary medicine and in the swine and cattle industries.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXHILFPRYWFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045265
Record name Sulfachloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80-32-0
Record name Sulfachlorpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfachlorpyridazine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfachlorpyridazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfachlorpyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfachloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfachlorpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFACHLORPYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78D9P90C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfachlorpyridazine Against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism by which sulfachlorpyridazine exerts its antimicrobial effect on Escherichia coli. It details the specific biochemical pathways targeted, summarizes relevant quantitative data, outlines common resistance mechanisms, and provides detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound belongs to the sulfonamide class of antibiotics, which are synthetic antimicrobial agents.[1] Its primary mode of action against E. coli is the competitive inhibition of a critical enzyme in the folic acid (folate) biosynthesis pathway.[2][3][4] Bacteria, unlike mammals, cannot uptake folate from their environment and must synthesize it de novo.[5][6] This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[5]

The target enzyme for this compound is dihydropteroate synthase (DHPS) , encoded by the folP gene in E. coli.[7][8] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[7][9] This reaction is an essential step in the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[5][10]

Due to its structural similarity to PABA, this compound acts as a competitive antagonist.[1][2][9] It binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[11][12] This disruption of the folate pathway ultimately inhibits bacterial DNA synthesis and replication, leading to a bacteriostatic effect, meaning it prevents the bacteria from multiplying without directly killing them.[2][5]

Folic_Acid_Pathway cluster_pathway Folic Acid Synthesis Pathway in E. coli cluster_inhibition Inhibitory Action DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes Reaction THF Tetrahydrofolate (THF) DHP->THF Further Steps NucleicAcids Nucleic Acid & Amino Acid Synthesis THF->NucleicAcids SCP This compound (Structural Analog of PABA) SCP->DHPS Competitive Inhibition

Caption: this compound competitively inhibits DHPS in the E. coli folate pathway.

Quantitative Data on this compound and Related Sulfonamides

The following table summarizes key quantitative metrics for the activity of this compound and other relevant sulfonamides against E. coli and its DHPS enzyme.

CompoundMetricValueBacterial Strain / Enzyme SourceReference
This compound EC501.96 mg/LE. coli[13]
Sulfamethoxazole MIC8 µg/mLE. coli ATCC 25922[14]
Sulfadiazine Kᵢ2.5 x 10⁻⁶ MDihydropteroate Synthetase from E. coli[15][16]
4,4'-Diaminodiphenylsulfone (Dapsone) Kᵢ5.9 x 10⁻⁶ MDihydropteroate Synthetase from E. coli[15][16]
4,4'-Diaminodiphenylsulfone (Dapsone) I₅₀2 x 10⁻⁵ MDihydropteroate Synthetase from E. coli[15][16]
  • EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[14]

  • Kᵢ (Inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

  • I₅₀ (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanisms of Resistance in E. coli

The widespread use of sulfonamides has led to the emergence of resistance in E. coli, which primarily occurs through two mechanisms.[8][17]

  • Target Site Modification: Chromosomal mutations in the folP gene can alter the structure of the DHPS enzyme.[17] These alterations reduce the binding affinity of sulfonamides to the enzyme's active site while still allowing it to bind PABA and function, thus conferring resistance.

  • Target Bypass via Acquired Genes: The most common mechanism of high-level resistance is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry alternative DHPS genes known as sul genes (sul1, sul2, and sul3).[17][18][19] These genes encode for a drug-resistant variant of the DHPS enzyme that has a very low affinity for sulfonamides but effectively carries out the synthesis of dihydropteroate.[8][20] The bacteria can therefore continue to produce folic acid even in the presence of the drug.[20] The sul2 and sul1 genes are the most prevalent resistance determinants found in E. coli isolates.[18]

Resistance_Mechanisms cluster_main Sulfonamide Resistance Pathways in E. coli cluster_chromosomal 1. Target Modification cluster_plasmid 2. Target Bypass start Wild-Type E. coli (Sulfonamide Susceptible) mut Chromosomal Mutation in folP gene start->mut hgt Horizontal Gene Transfer (via Plasmids) start->hgt res_outcome Resistant E. coli Phenotype (Growth in presence of this compound) alt_dhps Altered DHPS Enzyme (Low drug affinity) mut->alt_dhps alt_dhps->res_outcome sul Acquisition of sul genes (sul1, sul2, sul3) hgt->sul res_dhps Drug-Resistant DHPS Enzyme (Very low drug affinity) sul->res_dhps res_dhps->res_outcome MIC_Workflow prep_bacteria 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_bacteria 2. Dilute Suspension (to ~5 x 10^5 CFU/mL) prep_bacteria->dilute_bacteria inoculate 5. Inoculate Wells with Bacterial Suspension dilute_bacteria->inoculate prep_drug 3. Prepare Drug Stock Solution (e.g., in DMSO) serial_dilute 4. Perform 2-fold Serial Dilutions of Drug in Microtiter Plate prep_drug->serial_dilute serial_dilute->inoculate controls 6. Include Growth & Sterility Controls inoculate->controls incubate 7. Incubate Plate (37°C for 18-24 hours) controls->incubate read_mic 8. Read Results (Lowest concentration with no visible growth is the MIC) incubate->read_mic

References

Physicochemical Properties of Sulfachlorpyridazine Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyridazine sodium (CAS Number: 23282-55-5) is the sodium salt of this compound, a sulfonamide antibiotic.[1][2] Primarily utilized in veterinary medicine, it is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth and replication.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound sodium, complete with detailed experimental protocols and visual representations of key concepts.

Chemical and Physical Properties

This compound sodium is typically a white to light yellow crystalline powder.[1] The sodium salt formulation significantly enhances its aqueous solubility compared to the parent compound, this compound, facilitating its administration.[1]

Table 1: Physicochemical Data for this compound Sodium

PropertyValueSource(s)
Chemical Formula C₁₀H₈ClN₄NaO₂S[1][5]
Molecular Weight 306.70 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 262 - 270 °C[3]
pKa (of parent) 6.10 (Uncertain)[6]
Solubility (Qualitative) Highly soluble in water and ethanol; Slightly soluble in DMSO and Methanol[1][5]
Storage Conditions 2-8°C, protected from light, in a dry, sealed container[3][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound sodium.

Determination of Melting Point by Capillary Method (Adapted from USP <741>)

This protocol outlines the determination of the melting range of this compound sodium using a capillary melting point apparatus.[7][8]

Methodology:

  • Sample Preparation: The this compound sodium sample is finely powdered and dried over a suitable desiccant for at least 16 hours to ensure it is anhydrous.

  • Capillary Tube Loading: A capillary glass tube, sealed at one end, is charged with the dried powder to form a packed column of 2.5-3.5 mm in height.[7]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The temperature is raised at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9]

  • Observation: The temperature at which the substance is first observed to collapse or liquefy is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[7]

Workflow for Melting Point Determination

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Powder Sample B Dry Sample (desiccator, 16h) A->B C Load Capillary Tube (2.5-3.5 mm) B->C D Place in Apparatus C->D Transfer E Heat at 3°C/min to T-3°C D->E F Heat at 1-2°C/min E->F G Observe Melting F->G H Record Melting Range G->H

Caption: Workflow for determining the melting point of a powdered substance.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of this compound sodium in water, a fundamental parameter for biopharmaceutical classification.[10][11][12]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound sodium is added to a known volume of purified water (e.g., 10 mL) in a sealed flask. The amount should be sufficient to ensure a solid phase remains after equilibrium.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[10]

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: The concentration of this compound sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).

Shake-Flask Solubility Determination Workflow

G Shake-Flask Solubility Workflow A Add excess this compound Sodium to Water B Equilibrate (e.g., 24h at 25°C) with agitation A->B C Separate Solid and Liquid Phases (Centrifuge/Filter) B->C D Quantify Concentration in Supernatant (UV-Vis or HPLC) C->D E Calculate Solubility D->E

Caption: A generalized workflow for the shake-flask solubility method.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes the determination of the acid dissociation constant (pKa) by measuring the pH-dependent changes in the UV absorbance spectrum.[13]

Methodology:

  • Stock Solution Preparation: A stock solution of this compound sodium is prepared in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: A series of buffer solutions with a constant ionic strength and varying pH values (e.g., from pH 2 to 12) are prepared.

  • Sample Preparation: A fixed aliquot of the stock solution is added to each buffer solution in a 96-well microtiter plate or individual cuvettes.

  • UV-Vis Measurement: The UV-Vis absorption spectrum (e.g., 230-500 nm) of each sample is recorded.[13]

  • Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized forms have different molar absorptivities is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve using appropriate software.[13]

pKa Determination by UV-Vis Spectrophotometry Workflow

G UV-Vis Spectrophotometric pKa Determination A Prepare Stock Solution of Compound C Mix Stock with Buffers A->C B Prepare Buffer Solutions of Varying pH B->C D Record UV-Vis Spectra at each pH C->D E Plot Absorbance vs. pH D->E F Determine pKa from Inflection Point E->F G Mechanism of Action of this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids SCP This compound SCP->DHPS Competitive Inhibition

References

An In-depth Technical Guide to the Synthesis and Characterization of Sulfachlorpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachlorpyridazine, a member of the sulfonamide class of antibiotics, serves as a critical scaffold in medicinal chemistry for the development of novel therapeutic agents. Its inherent broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria, is attributed to the inhibition of folic acid synthesis.[1][2][3] The modification of its core structure has given rise to a plethora of derivatives with diverse and enhanced pharmacological profiles, including potent anticancer agents. This guide provides a comprehensive overview of the synthetic methodologies, detailed characterization techniques, and biological activities of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives generally follows established sulfonamide chemistry, primarily involving the condensation of a substituted benzenesulfonyl chloride with an appropriate aminopyridazine. The versatility of this approach allows for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity.

A common synthetic route to this compound involves the reaction of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine.[4] Further derivatization can be achieved by modifying the aniline amino group or by substituting other positions on the benzenesulfonamide or pyridazine rings. For instance, novel anticancer agents have been synthesized by creating hybrids of this compound with thiocarbamates and thioureas.[5]

General Synthesis Workflow

The logical flow for the synthesis and purification of a this compound derivative is outlined below.

G start_end start_end process process decision decision output output start Start: Reagents & Solvents reactants React 4-aminobenzene-1-sulfonyl chloride with substituted 2-amino-6-chloropyrazine start->reactants reaction Stir under controlled temperature and pressure reactants->reaction monitor Monitor reaction via TLC reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Work-up & Extraction complete->workup Yes dry Dry organic layer (e.g., Na2SO4) workup->dry evaporate Evaporate Solvent dry->evaporate crude Crude Product evaporate->crude purify Purification (Recrystallization/Chromatography) crude->purify pure Pure Derivative purify->pure end End: Characterization pure->end

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound Sodium

The following protocol is adapted from a patented method for the synthesis of this compound sodium.[4]

  • Reaction Setup: In a reaction kettle, add 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine, and an organic solvent (e.g., toluene).

  • Addition of Base: Slowly add an acid-binding agent (e.g., an organic base) to the reaction mixture over a period of 2-4 hours.

  • Reaction Conditions: Stir the mixture for 12-20 hours at a temperature of 30-50 °C and under a pressure of 0.8-1.3 MPa.

  • Work-up: After the reaction is complete, return the kettle to normal temperature and pressure. The resulting solution contains the crude this compound.

  • Purification: The crude product is then purified by washing with water.

  • Salt Formation: To prepare the sodium salt, dissolve the purified this compound in a sodium hydroxide solution by heating.

  • Crystallization: Cool the solution to allow for crystallization of the this compound sodium product.

  • Isolation: Filter the crystals to obtain the final product.

Synthesis Data for Selected Derivatives
Derivative TypeReactantsKey ConditionsYield (%)Reference
This compound Sodium 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazineToluene, 30-50°C, 12-20hHigh[4]
Thiocarbamate Hybrids This compound, isothiocyanatesVariesNot specified[5]
Thiourea Hybrids This compound, substituted amines/isocyanatesVariesNot specified[5]
Trimetazidine Hybrids Trimetazidine, sulfonyl chloridesDichloromethane, Triethylamine, 30 min93%[6]

Characterization of this compound Derivatives

The structural confirmation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

A standard workflow for the analytical characterization of a synthesized compound is depicted below.

G start start process process data data endpoint endpoint start_node Start: Purified Derivative tlc TLC for preliminary purity start_node->tlc mp Melting Point Determination start_node->mp ftir FT-IR Spectroscopy start_node->ftir nmr 1H & 13C NMR Spectroscopy start_node->nmr ms Mass Spectrometry (MS) start_node->ms hplc HPLC for Purity/Quantification start_node->hplc ftir_data Functional Group Data ftir->ftir_data nmr_data Structural Data nmr->nmr_data ms_data Molecular Weight Data ms->ms_data hplc_data Purity Data (>95%) hplc->hplc_data final Structure Confirmed ftir_data->final nmr_data->final ms_data->final hplc_data->final

Caption: Standard workflow for the characterization of synthesized derivatives.

Spectroscopic and Chromatographic Data

The characterization of this compound derivatives relies on a suite of analytical methods to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise molecular structure. Protons on the aromatic rings and the pyridazine moiety, as well as the amine protons, give characteristic signals.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. Key absorption bands include those for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C=C bonds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and for quantification. A typical method might use a C18 reverse-phase column with a mobile phase consisting of acetonitrile and a buffered aqueous solution.[7]

Experimental Protocol: HPLC Analysis

The following is a representative protocol for the HPLC analysis of this compound, which can be adapted for its derivatives.[7]

  • Chromatographic System: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., Thermoscientific Hypersil-C18).

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 buffer solution (e.g., 30:70, v/v).

  • Flow Rate: Set to 0.8 mL/min.

  • Detection: Monitor the eluent at a wavelength of 272.0 nm.

  • Sample Preparation: Prepare standard solutions of the analyte in a suitable solvent (e.g., the mobile phase) across a concentration range (e.g., 1.0-100.0 µg/mL).

  • Injection: Inject a fixed volume of the sample and standards into the HPLC system.

  • Analysis: The retention time for this compound under these conditions is approximately 4.37 minutes. Purity is assessed by the peak area percentage.

Summary of Characterization Data
TechniquePurposeTypical Observations for this compound
Melting Point Purity and IdentificationSpecific range for the pure compound
FT-IR (cm⁻¹) Functional Group IDN-H stretch, S=O stretch (asymmetric & symmetric), aromatic C-H
¹H NMR (ppm) Structural ElucidationSignals for aromatic protons, pyridazine protons, NH₂ protons
¹³C NMR (ppm) Carbon Skeleton IDSignals for distinct carbon atoms in the aromatic and pyridazine rings
Mass Spec (m/z) Molecular WeightMolecular ion peak [M]+ or [M+H]+ corresponding to 284.72 g/mol [8]
HPLC Purity AssessmentSingle sharp peak with a characteristic retention time

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily antibacterial and, more recently discovered, anticancer properties.

Antibacterial Mechanism of Action

Like other sulfonamides, this compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][8] This enzyme is essential for the synthesis of folic acid, a vital cofactor for DNA, RNA, and protein synthesis in bacteria. By blocking this pathway, this compound acts as a bacteriostatic agent, halting bacterial growth and replication.[2]

substrate substrate enzyme enzyme inhibitor inhibitor product product pathway pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (Folic Acid Precursor) DHPS->DHF Catalyzes DNA DNA, RNA, Proteins DHF->DNA Leads to SCP This compound SCP->DHPS Inhibits

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Anticancer Activity and Signaling

Recent research has demonstrated that novel this compound derivatives possess significant anticancer properties.[5] Certain thiourea and thiocarbamate hybrids have shown potent activity against various cancer cell lines. This activity is linked to the inhibition of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

A key target in this antiangiogenic activity is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, these derivatives can block downstream signaling pathways that promote cell proliferation and survival, and induce apoptosis (programmed cell death).[5]

ligand ligand receptor receptor inhibitor inhibitor pathway pathway outcome outcome VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT Activates RAS_MAPK Ras/MAPK Pathway VEGFR2->RAS_MAPK Activates SCP_Deriv SCP Derivative SCP_Deriv->VEGFR2 Inhibits Apoptosis Apoptosis SCP_Deriv->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer this compound derivatives.

Conclusion

This compound remains a valuable scaffold in the design and synthesis of new therapeutic agents. The established synthetic routes are robust and amenable to the creation of diverse chemical libraries. Comprehensive characterization using modern analytical techniques is essential to ensure the structural integrity and purity of these novel derivatives. The expansion of their biological activity from antibacterial to anticancer applications, particularly through the inhibition of key signaling pathways like VEGFR-2, highlights the significant potential of this compound derivatives in addressing critical unmet medical needs. This guide provides a foundational framework for researchers to build upon in the ongoing quest for more effective and selective drugs.

References

Unraveling the Photodegradation Pathway of Sulfachlorpyridazine in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation pathway of Sulfachlorpyridazine (SCP), a sulfonamide antibiotic, in aqueous solutions. Understanding the environmental fate of pharmaceuticals like SCP is critical for assessing their ecological impact and for the development of more environmentally benign drug candidates. This document details the proposed mechanisms of degradation under light exposure, presents available quantitative data, and outlines the experimental protocols necessary for such investigations.

Introduction to Photodegradation of this compound

Sulfachloropyridazine (SCP) is a widely used antibiotic in veterinary medicine. Its presence in aquatic environments, primarily through agricultural runoff, raises concerns about the development of antibiotic resistance and potential ecotoxicity. Photodegradation, the breakdown of molecules by light, is a significant natural attenuation process for many pharmaceuticals in surface waters. This process can occur through two primary mechanisms:

  • Direct Photolysis: The direct absorption of photons by the SCP molecule, leading to its excitation and subsequent chemical transformation.

  • Indirect Photolysis: The degradation of SCP initiated by reactive species (e.g., hydroxyl radicals, singlet oxygen) generated by other light-absorbing substances in the water, such as dissolved organic matter.

This guide focuses on the direct photolysis pathway of SCP, a fundamental process that governs its stability in light-exposed aqueous environments.

Proposed Photodegradation Pathway of this compound

While extensive experimental data on the specific photoproducts of direct SCP photolysis is limited in publicly available literature, theoretical studies provide valuable insights into the likely degradation mechanisms. A study utilizing density functional theory (DFT) has proposed a direct photodecomposition mechanism for SCP initiated by the formation of an intermediate product, followed by two primary degradation pathways.

The main proposed pathways for the direct photodegradation of this compound involve:

  • SO2 Extrusion: A common degradation route for sulfonamide antibiotics, where the sulfur dioxide group is eliminated from the molecule.

  • Cleavage of the S-N bond: The breaking of the bond between the sulfur atom and the nitrogen atom of the pyridazine ring.

  • Modification of the Aniline Moiety: Alterations to the 4-aminophenyl group.

Based on theoretical calculations, the direct photo-decomposition of SCP is initiated by the formation of an intermediate product. From this intermediate, two main pathways are proposed, with Path I being the more favorable route due to a lower activation energy. Both pathways lead to the extrusion of SO2.

Below is a DOT language script for a Graphviz diagram illustrating the proposed direct photodegradation pathway of this compound.

G Proposed Direct Photodegradation Pathway of this compound cluster_0 Initiation cluster_1 Pathway I (More Favorable) cluster_2 Pathway II cluster_3 Further Degradation SCP This compound (C10H9ClN4O2S) Intermediate Excited State Intermediate SCP->Intermediate Photon Absorption (hν) Product_A Product A (SO2 Extrusion) Intermediate->Product_A Product_B Product B (SO2 Extrusion) Intermediate->Product_B SO2_1 SO2 Product_A->SO2_1 Final_Products Smaller Organic Molecules, CO2, H2O, Cl-, SO4(2-), NH4+ Product_A->Final_Products Mineralization SO2_2 SO2 Product_B->SO2_2 Product_B->Final_Products Mineralization G Experimental Workflow for Direct Photolysis Studies cluster_workflow Workflow prep 1. Sample Preparation - Prepare aqueous solution of SCP - Adjust pH and other parameters irrad 2. Irradiation - Use a solar simulator or UV lamp - Control temperature and stirring prep->irrad sampling 3. Sampling - Collect aliquots at specific time intervals irrad->sampling analysis 4. Analysis - Quantify SCP concentration (e.g., HPLC) - Identify degradation products (e.g., LC-MS/MS) sampling->analysis kinetics 5. Data Analysis - Determine degradation kinetics (e.g., half-life) - Propose degradation pathway analysis->kinetics G Logic for Identifying Photodegradation Products cluster_logic Identification Process start Irradiated Sample Aliquot hplc HPLC Separation (Separates compounds based on polarity) start->hplc ms Mass Spectrometry (MS) (Determines mass-to-charge ratio) hplc->ms msms Tandem MS (MS/MS) (Fragments ions to elucidate structure) ms->msms library Spectral Library Comparison (Matches fragmentation patterns) msms->library elucidation Structure Elucidation (Proposes chemical structure of product) msms->elucidation Manual Interpretation library->elucidation pathway Pathway Proposal (Integrates all identified products) elucidation->pathway

Microbial Degradation of Sulfachlorpyridazine in Soil and Manure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the microbial processes, environmental factors, and analytical methodologies governing the fate of Sulfachlorpyridazine in agricultural ecosystems.

Introduction

This compound (SCP), a sulfonamide antibiotic widely used in veterinary medicine, is a growing environmental concern due to its incomplete metabolism in animals and subsequent introduction into soil and manure. The persistence of SCP in these matrices poses risks of groundwater contamination and the proliferation of antibiotic-resistant microorganisms. Understanding the microbial degradation of SCP is paramount for developing effective bioremediation strategies and ensuring environmental safety. This technical guide provides a comprehensive overview of the current scientific knowledge on the microbial degradation of SCP in soil and manure, intended for researchers, scientists, and drug development professionals.

Data on this compound Degradation

The degradation of this compound is influenced by a multitude of factors, including soil type, pH, moisture content, and the presence of manure. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Soil

Soil TypeHalf-life (days)ConditionsReference
Silt Loam< 21.3Aerobic[1]
Sandy Soil> 21.3Aerobic[1]
Not Specified1.2 hoursAqueous, pH 4.0, simulated sunlight[2]
Not Specified2.3 hoursAqueous, pH 7.2, simulated sunlight[2]

Table 2: Sorption Coefficients of this compound in Soil

Soil TypeSorption Coefficient (Kd, L/kg)pHReference
Brazilian Agricultural Soils (range)1.00 - 4.484.1 - 5.0[3][4][5]
Two Agricultural Soils (range)1.5 - 1800Acidic conditions increased sorption[6]

Microbial Players and Degradation Pathways

The biodegradation of SCP is primarily carried out by a diverse range of soil and manure microorganisms. Both biotic and abiotic processes contribute to its dissipation, with biodegradation being a key mechanism.[7]

Key Microorganisms

Several bacterial species have been identified as capable of degrading sulfonamides. Notably, a strain of Pseudomonas stutzeri (DLY-21), isolated from aerobic compost, has demonstrated high efficiency in degrading SCP, with over 90% degradation within 48 hours under optimal conditions.[8] Other genera known to be involved in sulfonamide degradation include Acinetobacter and Klebsiella.[8][9] The presence of liquid swine slurry has been observed to decrease the persistence of SCP in silt loam soil, suggesting that manure can introduce microorganisms or create conditions favorable for degradation.[1]

Degradation Pathways

The microbial degradation of SCP involves a series of enzymatic reactions that break down the parent molecule into smaller, less harmful compounds. While the complete pathway is complex and can vary between different microorganisms and environmental conditions, key steps often involve the cleavage of the S-N or S-C bond.[10] In anaerobic conditions, common degradation pathways for sulfonamides include S-N cleavage and substitution.[10] The presence of a chlorine atom in the SCP molecule can increase its photolytic reactivity, contributing to its degradation.[7]

Below is a generalized representation of a possible microbial degradation pathway for this compound.

SCP_Degradation_Pathway SCP This compound Intermediate1 Intermediate Metabolite 1 SCP->Intermediate1 Enzymatic Cleavage (e.g., S-N bond) Intermediate2 Intermediate Metabolite 2 Intermediate1->Intermediate2 Further Transformation EndProducts Simpler Compounds (e.g., CO2, H2O) Intermediate2->EndProducts Mineralization

A generalized microbial degradation pathway for SCP.

Experimental Protocols

Accurate assessment of SCP degradation requires robust experimental methodologies. The following sections detail common protocols used in research.

Soil and Manure Sample Collection and Preparation
  • Soil Collection: Soil samples are typically collected from the top layer (e.g., 0-20 cm) of agricultural fields.

  • Manure Collection: Manure, such as swine or poultry manure, is collected from livestock facilities.

  • Sample Preparation: Samples are often sieved to remove large debris and may be air-dried or stored at low temperatures before use. For some experiments, the moisture content is adjusted to a specific percentage of the soil's maximum water holding capacity.[1]

Degradation Experiments

A common approach to studying SCP degradation is through batch incubation experiments.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SoilManure Collect Soil/Manure Spike Spike with SCP SoilManure->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Extract Extract SCP from Samples Incubate->Extract At specific time points Analyze Quantify SCP (HPLC or LC-MS/MS) Extract->Analyze Data Calculate Degradation Rate Analyze->Data

A typical workflow for a SCP degradation experiment.
  • Fortification: A known concentration of SCP is added to the soil or manure samples.

  • Incubation: The fortified samples are incubated under controlled conditions of temperature and moisture.[1][11] Aerobic or anaerobic conditions can be established depending on the research question.

  • Sampling: Sub-samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 40 days) to monitor the decrease in SCP concentration.[1]

Analytical Methods for SCP Quantification

The accurate measurement of SCP concentrations in complex matrices like soil and manure is crucial. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

Sample Extraction:

  • A solvent or a mixture of solvents (e.g., acetonitrile, methanol, formic acid, EDTA buffer) is added to the sample to extract SCP.[12]

  • The mixture is agitated, sonicated, and then centrifuged to separate the liquid extract from the solid matrix.[3][12]

  • The supernatant is often filtered and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[12][13]

Chromatographic Analysis:

  • HPLC: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector for separation and quantification.[3] The mobile phase is typically a mixture of methanol or acetonitrile and water, often with an acid modifier like formic acid.[3][7]

  • LC-MS/MS: For higher sensitivity and selectivity, LC-MS/MS is the preferred method. It allows for the confirmation and quantification of SCP at very low concentrations.[12][13]

Factors Influencing SCP Degradation

The degradation of this compound in the environment is a complex process influenced by various physicochemical and biological factors.

Influencing_Factors cluster_physicochemical Physicochemical Factors cluster_biological Biological Factors center SCP Degradation pH pH center->pH Moisture Moisture center->Moisture Temperature Temperature center->Temperature SoilType Soil Type (Organic Matter, Clay) center->SoilType Sunlight Sunlight (Photodegradation) center->Sunlight MicrobialCommunity Microbial Community (Diversity, Abundance) center->MicrobialCommunity EnzymeActivity Enzyme Activity center->EnzymeActivity Manure Presence of Manure center->Manure

Key factors influencing the degradation of SCP.
  • pH: Soil and water pH significantly affects the speciation and sorption of SCP, which in turn influences its bioavailability for microbial degradation. Sorption of SCP is generally greater under acidic conditions.[6] Photodegradation rates of sulfonamides have also been shown to increase with a rise in pH.[2]

  • Soil Composition: The organic matter and clay content of soil are major determinants of SCP sorption. Higher organic carbon content is associated with increased adsorption and reduced desorption.[14]

  • Moisture and Temperature: These are critical environmental factors that regulate microbial activity. Optimal moisture and temperature conditions enhance the metabolic rates of degrading microorganisms.[11]

  • Presence of Manure: The application of manure can introduce a diverse microbial community and additional nutrients, which may stimulate the biodegradation of SCP.[1] However, high concentrations of antibiotics in manure can also inhibit microbial activity.[15] Composting of manure has been shown to be effective in reducing the concentrations of some antibiotics, although its effectiveness for sulfonamides can be variable.[16][17]

  • Photodegradation: Sunlight can contribute to the abiotic degradation of SCP, particularly in aqueous environments.[2]

Conclusion and Future Directions

The microbial degradation of this compound is a critical process for mitigating its environmental impact. Research has identified key microbial players, elucidated aspects of the degradation pathways, and established experimental protocols for its study. However, further research is needed to fully understand the complex interactions between SCP, microbial communities, and environmental factors. Future studies should focus on:

  • Identifying the specific enzymes and genes responsible for SCP degradation.

  • Investigating the formation and fate of transformation products.

  • Developing and optimizing bioremediation strategies, such as bioaugmentation with SCP-degrading microorganisms.

  • Assessing the impact of SCP on the soil microbiome and the potential for co-selection of antibiotic resistance.

A deeper understanding of these areas will be instrumental in developing sustainable agricultural practices and protecting environmental and human health.

References

In Vitro Antibacterial Spectrum of Sulfachlorpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachlorpyridazine is a synthetic sulfonamide antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria. Primarily utilized in veterinary medicine, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts bacterial growth and replication. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailing the experimental protocols for its determination, and illustrating its mechanism of action.

Introduction

This compound, a member of the sulfonamide class of antibiotics, has been a tool in veterinary medicine for the treatment of various bacterial infections.[1][2] Its efficacy is rooted in its ability to interfere with the synthesis of folic acid, a crucial component for bacterial DNA and protein synthesis.[3][4] Understanding the in vitro antibacterial spectrum of this compound is paramount for its appropriate clinical application, guiding therapeutic choices, and for ongoing research and development in antimicrobial agents. This document serves as a technical resource, consolidating data on its activity against key veterinary pathogens and outlining the standardized methodologies used to generate this data.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid through a pathway that involves the enzyme dihydropteroate synthase (DHPS). This compound's structural similarity to PABA allows it to bind to the active site of DHPS, thereby inhibiting the synthesis of dihydropteroic acid, a precursor to folic acid.[3] This disruption of the folate pathway ultimately leads to the cessation of bacterial growth.[4]

Sulfachlorpyridazine_Mechanism_of_Action Mechanism of Action of this compound cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine This compound This compound This compound->Inhibition Inhibition->Dihydropteroate_Synthase

Figure 1: Inhibition of Folic Acid Synthesis by this compound.

In Vitro Antibacterial Spectrum

This compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria.[5][6][7] The following tables summarize the available quantitative data on its in vitro efficacy, primarily focusing on Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[8]

Gram-Negative Bacteria

This compound has shown notable activity against several Gram-negative pathogens of veterinary importance, particularly those associated with respiratory diseases in swine.

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Bordetella bronchiseptica108--[1]
Pasteurella multocida1016--[1]
Haemophilus pleuropneumoniae2016--[1]

Note: '-' indicates data not available from the cited source.

Gram-Positive Bacteria

Data on the in vitro activity of this compound against Gram-positive bacteria is more limited in the readily available literature.

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Streptococcus suis10>32--[1]

Note: '-' indicates data not available from the cited source. The MIC50 of >32 µg/mL suggests that monotherapy with this compound for Streptococcus suis infections may not be effective.[1]

Other Microorganisms

Sulfonamides, including this compound, are generally considered ineffective against Mycoplasma species. This is because mycoplasmas lack a cell wall and, more importantly, do not synthesize their own folic acid, making the mechanism of action of sulfonamides irrelevant.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods, primarily agar dilution and broth microdilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method was utilized in the study providing the MIC50 data presented above.[1]

Principle: A series of agar plates containing varying concentrations of this compound are inoculated with a standardized suspension of the test bacteria. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth after incubation.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The this compound stock solution is serially diluted and added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on a suitable agar medium to obtain a pure culture. A few colonies are then used to create a suspension in a sterile broth or saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates, including the control plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere.

  • Reading and Interpretation: The plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar_Dilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_stock->prep_plates inoculate Inoculate Agar Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Interpret MIC incubate->read_results end End read_results->end

Figure 2: Experimental Workflow for the Agar Dilution Method.
Broth Microdilution Method

The broth microdilution method is another widely accepted technique for determining MICs.

Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

  • Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are prepared in a suitable broth medium, such as Mueller-Hinton broth.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: The prepared bacterial inoculum is added to all wells of the microtiter plate, except for sterility control wells. Growth control wells containing the inoculum but no antibiotic are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

Broth_Microdilution_Workflow start Start prep_dilutions Prepare Serial Dilutions of This compound in Microtiter Plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Interpret MIC incubate->read_results end End read_results->end

Figure 3: Experimental Workflow for the Broth Microdilution Method.

Conclusion

This compound exhibits a notable in vitro antibacterial spectrum against several key Gram-negative veterinary pathogens. The available data, primarily derived from standardized agar dilution methodologies, provides a valuable baseline for understanding its potential therapeutic applications. However, the limited activity against Streptococcus suis and the intrinsic resistance of Mycoplasma species highlight the importance of accurate diagnosis and susceptibility testing to guide its use. Further research to generate a more comprehensive dataset, including MIC90 and MIC ranges for a wider array of both Gram-positive and Gram-negative bacteria, would be beneficial for refining its clinical use and for future drug development endeavors. The detailed experimental protocols provided herein serve as a foundation for such continued research, ensuring consistency and comparability of data across studies.

References

Sulfachlorpyridazine Resistance in Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachlorpyridazine, a sulfonamide antibiotic, has long been utilized in both human and veterinary medicine. However, its efficacy is increasingly threatened by the emergence and spread of resistance in gram-negative bacteria. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this resistance, with a primary focus on the enzymatic alterations within the folate biosynthesis pathway and the role of mobile genetic elements. Detailed experimental protocols for the identification and characterization of resistance are provided, alongside quantitative data on the impact of resistance mechanisms on antimicrobial susceptibility. This guide is intended to be a comprehensive resource for researchers and professionals engaged in antimicrobial drug discovery and development, offering insights into the core resistance pathways and methodologies for their investigation.

Introduction: The Folate Biosynthesis Pathway as a Therapeutic Target

Sulfonamides, including this compound, function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the de novo synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids.[3][4][5] As mammals obtain folate from their diet, this pathway presents a selective target for antimicrobial agents.[1][5] The inhibition of DHPS disrupts the synthesis of 7,8-dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, leading to bacteriostasis.[1][2]

Core Mechanisms of Resistance to this compound

Resistance to this compound in gram-negative bacteria is primarily mediated by two key mechanisms: the acquisition of mobile resistance genes and mutations within the chromosomal gene encoding the target enzyme. A secondary, less prominent mechanism involves the action of multidrug efflux pumps.

Target Modification via Acquired Resistance Genes (sul)

The most prevalent mechanism of high-level sulfonamide resistance is the horizontal acquisition of plasmid- or integron-borne genes encoding alternative, drug-insensitive DHPS enzymes.[2] These genes, designated sul1, sul2, and sul3, produce DHPS variants that have a significantly lower affinity for sulfonamides while retaining their ability to bind the natural substrate, pABA.[2] This allows the bacteria to continue folic acid synthesis even in the presence of the antibiotic. The sul genes are frequently located on mobile genetic elements, which facilitates their rapid dissemination among different bacterial species and genera.[6]

Target Modification via Chromosomal Mutations (folP)

Mutations in the chromosomal folP gene, which encodes the native DHPS, can also confer resistance to sulfonamides.[2] These mutations typically result in amino acid substitutions within the active site of the enzyme, sterically hindering the binding of the bulkier sulfonamide molecule without significantly compromising the binding of pABA. While this mechanism can lead to clinically relevant resistance, it is generally associated with lower levels of resistance compared to the acquisition of sul genes.

Contribution of Efflux Pumps

Gram-negative bacteria possess various multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which can actively extrude a wide range of antimicrobial agents from the cell.[7][8] While these pumps contribute to intrinsic resistance to many antibiotics, their specific role in this compound resistance is considered secondary to target modification. Overexpression of these pumps can lead to a modest increase in the minimum inhibitory concentration (MIC) of sulfonamides. The efflux pump inhibitor phenylalanine-arginine β-naphthylamide (PAβN) has been shown to potentiate the activity of some antibiotics against Pseudomonas aeruginosa by inhibiting these pumps.[2][9]

Quantitative Data on this compound Resistance

The presence of resistance mechanisms, particularly sul genes, has a profound impact on the MIC of this compound for gram-negative bacteria. The following tables summarize representative data on the susceptibility of Escherichia coli to sulfonamides in the presence and absence of resistance genes.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole for E. coli with and without sul Genes

Isolate CategoryNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
sul-negative300.25 - 824
sul1-positive2564 - >1024512>1024
sul2-positive31128 - >10241024>1024
sul3-positive9256 - >1024512>1024

Data is representative and compiled from multiple sources for illustrative purposes. MIC values for sulfamethoxazole are often used as a proxy for sulfonamide resistance in general.[10][11][12]

Table 2: MIC of Sulfisoxazole for Gram-Negative Bacteria from Salmonid Farms

Gene ProfileNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
sul1-positive22≥4096≥4096
sul2-positive3≥4096≥4096
sul1 and sul2-positive3≥4096≥4096

Adapted from a study on sulfisoxazole resistance, demonstrating the high-level resistance conferred by sul genes.[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1024 µg/mL)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilution

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Prepare this compound Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to all wells. b. Add 100 µL of the this compound stock solution (e.g., 1024 µg/mL) to the first column of wells. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a concentration range (e.g., 512 µg/mL to 0.5 µg/mL). d. Leave one column without antibiotic as a positive growth control and one column with uninoculated broth as a negative control.

  • Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to each well (except the negative control wells). b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. For sulfonamides, CLSI recommends reading the MIC at the concentration that shows ≥80% reduction in growth compared to the positive control.[16] This can be determined visually or with a plate reader.

PCR Detection of sul1 and sul2 Resistance Genes

This protocol outlines the steps for the detection of the most common sulfonamide resistance genes, sul1 and sul2, using conventional PCR.

Materials:

  • Bacterial DNA template (extracted from a pure culture)

  • PCR tubes

  • Forward and reverse primers for sul1 and sul2 (see Table 3)

  • Taq DNA polymerase and corresponding buffer

  • Deoxynucleotide triphosphates (dNTPs)

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • DNA ladder

Table 3: Primer Sequences for sul1 and sul2 Gene Detection

GenePrimer NameSequence (5' - 3')Amplicon Size (bp)Reference
sul1sul1-FGGC CGATGA GAT CAG ACG TA413[1]
sul1-RTTT GAA GGT TCG ACA GCA CG[1]
sul2sul2-FGCA GGC GCG TAA GCT GA657[1]
sul2-RGGC TCG TGT GTG CGG ATG[1]

PCR Reaction Mixture (25 µL):

ComponentFinal Concentration
10x PCR Buffer1x
dNTPs (10 mM)200 µM each
Forward Primer (10 µM)0.4 µM
Reverse Primer (10 µM)0.4 µM
Taq DNA Polymerase (5 U/µL)1.25 U
Template DNA~100 ng
Nuclease-free waterto 25 µL

Thermocycler Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation945 min1
Denaturation9430 sec30
Annealing55 (sul1), 56 (sul2)30 sec
Extension721 min
Final Extension727 min1
Hold4

Agarose Gel Electrophoresis:

  • Prepare a 1.5% agarose gel in 1x TAE or TBE buffer containing a DNA stain.

  • Load 5-10 µL of each PCR product mixed with loading dye into the wells of the gel.

  • Include a DNA ladder to determine the size of the amplicons.

  • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. The presence of a band of the expected size (413 bp for sul1 and 657 bp for sul2) indicates a positive result.

Visualizations of Resistance Mechanisms

Signaling Pathways and Experimental Workflows

Folate_Biosynthesis_Pathway cluster_pathway Bacterial Folate Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin_triphosphate GTP->Dihydroneopterin_triphosphate Multiple steps Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS pABA pABA DHPS DHPS pABA->DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Nucleic Acid Precursors Nucleic Acid Precursors Tetrahydrofolate->Nucleic Acid Precursors DHFR DHFR This compound This compound This compound->DHPS Inhibition

Caption: The bacterial folate biosynthesis pathway and the inhibitory action of this compound on DHPS.

HGT_Resistance cluster_donor Donor Bacterium cluster_recipient Recipient Bacterium Plasmid_sul Plasmid with sul gene Recipient_Bacterium Recipient_Bacterium Plasmid_sul->Recipient_Bacterium Conjugation Chromosome_donor Chromosome Chromosome_recipient Chromosome Resistant_Bacterium Resistant Recipient (with sul gene) Recipient_Bacterium->Resistant_Bacterium Acquisition of Resistance PCR_Workflow Bacterial_Culture Bacterial Culture DNA_Extraction DNA Extraction Bacterial_Culture->DNA_Extraction PCR_Amplification PCR Amplification (sul1/sul2 primers) DNA_Extraction->PCR_Amplification Gel_Electrophoresis Agarose Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Result_Positive Positive Result (Band at expected size) Gel_Electrophoresis->Result_Positive Result_Negative Negative Result (No band) Gel_Electrophoresis->Result_Negative

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sulfachlorpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Sulfachlorpyridazine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure

This compound, with the systematic IUPAC name 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, is a sulfonamide antibiotic.[1][2] Its molecular structure consists of a sulfanilamide group connected to a 3-chloro-6-pyridazinyl moiety.

The key structural features include:

  • A sulfonamide functional group (-SO₂NH-) : This is characteristic of the sulfonamide class of antibiotics.

  • A para-aminophenyl group : The amino group at the para position is crucial for its mechanism of action.

  • A chloropyridazine ring : This heterocyclic ring is a distinguishing feature of this compound.

The molecular formula for this compound is C₁₀H₉ClN₄O₂S.[1][2][3][4]

Crystal Structure: X-ray crystallographic analysis has revealed that this compound crystallizes in a monoclinic system. The crystal structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal lattice.[5]

Chemical and Physical Properties

This compound is a white to off-white or pale yellow crystalline powder.[6][7][8] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 284.72 g/mol [1][2][3][7][8]
Melting Point 186-187 °C[9]
pKa 6.10 (Uncertain)[9]
Solubility 35 µg/mL in water at pH 7.4. Soluble in 0.5 M NaOH (50 mg/mL).[1][8]
LogP 1.0[4]

Mechanism of Action

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][6][10] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

By competitively inhibiting DHPS, this compound blocks the bacterial folic acid synthesis pathway, leading to the depletion of essential metabolites and ultimately inhibiting bacterial growth and replication.[6][10][11] This bacteriostatic action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][6][7]

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Precursors DNA_RNA_Proteins DNA, RNA, Proteins Precursors->DNA_RNA_Proteins This compound This compound This compound->Inhibition Inhibition->DHPS

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general method for the quantification of this compound in a sample matrix.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • This compound standard

  • Sample containing this compound

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%, to control pH). The exact ratio should be optimized for best separation, a common starting point is a 30:70 (v/v) mixture of acetonitrile:water.[12]

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample in the mobile phase. If the sample is not fully soluble, use a suitable extraction procedure. Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/Water with Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min (typical)

    • Injection Volume: 20 µL (typical)

    • Detection: UV at 272 nm[12]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Acetonitrile/Water/Formic Acid) Injection Inject Standards and Sample Mobile_Phase->Injection Standards Prepare Calibration Standards Standards->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (272 nm) Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify this compound Detection->Quantification Calibration_Curve->Quantification

Caption: General Experimental Workflow for HPLC Analysis of this compound.
Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

This protocol outlines a method for determining the pKa of this compound.

Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Buffer solutions of various known pH values (e.g., phosphate, acetate buffers)

  • This compound stock solution

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected pKa range of this compound (around 6.1).

  • Prepare Sample Solutions: To a constant volume of each buffer solution, add a small, constant aliquot of the this compound stock solution to achieve a final concentration suitable for UV-Vis analysis.

  • Measure Absorbance: For each sample solution, measure the UV-Vis absorbance spectrum over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) where the absorbance changes significantly with pH.

    • Plot absorbance at this λmax versus the pH of the solutions.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([A⁻]/[HA]), where [A⁻] and [HA] are the concentrations of the ionized and non-ionized forms, which can be related to the measured absorbances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

This protocol provides a general procedure for the structural characterization of this compound using ¹H and ¹³C NMR.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments (e.g., number of scans, relaxation delay).

  • Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities of the signals in both spectra to assign the signals to the specific protons and carbons in the this compound molecule.

X-ray Crystallography for Single Crystal Structure Determination

This protocol outlines the general steps for determining the crystal structure of this compound.

Materials:

  • Single-crystal X-ray diffractometer

  • Crystallization vials/tubes

  • Suitable solvent(s) for crystallization

  • This compound sample of high purity

Procedure:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • The instrument software will control the data collection process.

  • Data Processing:

    • Integrate the raw diffraction data to obtain the intensities and positions of the diffraction spots.

    • Apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

    • Refine the atomic positions and thermal parameters of the model against the experimental diffraction data until the calculated and observed diffraction patterns match closely.

  • Structure Validation and Analysis:

    • Validate the final crystal structure using crystallographic software.

    • Analyze the bond lengths, bond angles, and intermolecular interactions within the crystal.

References

Sulfachlorpyridazine CAS 80-32-0 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Sulfachlorpyridazine (CAS 80-32-0)

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 80-32-0, is a synthetic sulfonamide antibiotic.[1][2] Systematically named 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, it is utilized primarily in veterinary medicine to treat a variety of bacterial infections.[1][2][3][4] Its broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, as well as Mycoplasma and Chlamydia species.[5][6] This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline powder.[1] Its core structure consists of a chloropyridazine ring linked to a para-aminophenyl group through a sulfonamide bridge.[1]

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 80-32-0[3]
Molecular Formula C₁₀H₉ClN₄O₂S[1][3][7]
Molecular Weight 284.72 g/mol [1][3]
IUPAC Name 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide[1][3]
Appearance White to off-white/light yellow crystalline powder[1]
Density 1.52 - 1.588 g/cm³[1][7]
Table 2: Physicochemical Data for this compound
PropertyValueSource(s)
Melting Point 178-182 °C[1], 186-187 °C[7][1][7]
Boiling Point (Predicted) 559.7 ± 60.0 °C[7]
pKa (Sulfonamide) ~5.5[1], 5.45 ± 0.05[1], 6.10 (Uncertain)[7][1][7]
pKa (Amino Group) 2.15 (Conjugate acid)[1]
Isoelectric Point pH 3.8[1]
Table 3: Solubility of this compound
SolventSolubilitySource(s)
Water Limited/Slightly soluble[1][5], 35 µg/mL (at pH 7.4)[3][1][3][5]
0.5 M NaOH 50 mg/mL[7]
Dimethylformamide (DMF) Good solubility[1]
Dimethyl Sulfoxide (DMSO) Good solubility[1], 56 mg/mL[8], Slightly soluble[5][1][5][8]
Methanol Slightly soluble[5]
Ethanol 9 mg/mL[8]
Solvent Order (Descending) 1,4-dioxane > acetone > acetonitrile > ethyl acetate > methanol > ethanol > isopropanol > 1-butanol > water[9]

Mechanism of Action

This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[5][10] This enzyme is critical in the bacterial metabolic pathway for synthesizing dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). Bacteria require para-aminobenzoic acid (PABA) as a substrate for DHPS. Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS, blocking the synthesis of dihydrofolic acid.[5][10] This disruption of the folate synthesis pathway ultimately inhibits the production of essential nucleic acids and amino acids, leading to the cessation of bacterial growth and replication.[10][11] Resistance can emerge through alterations in the dihydropteroate synthase enzyme or the development of an alternative pathway for folic acid synthesis.[5]

Sulfachlorpyridazine_MoA Mechanism of Action of this compound cluster_pathway Bacterial Folic Acid Synthesis PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis THF Tetrahydrofolic Acid (THF) DHF->THF Result Bacteriostasis (Growth Inhibition) DNA_RNA_AA Nucleic Acids & Amino Acids THF->DNA_RNA_AA SCP This compound Inhibition Inhibition SCP->Inhibition Inhibition->DHPS

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Protocols

Solubility Determination (Isothermal Saturation Method)

This protocol is a standard method for determining the solubility of a compound in various solvents at a constant temperature.[9]

Methodology:

  • Preparation: An excess amount of finely powdered this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer) in a sealed, jacketed glass vessel.[9][12]

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the solute).[12]

  • Analysis: The concentration of this compound in the clear supernatant (the saturated solution) is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Solubility_Workflow Experimental Workflow: Isothermal Saturation Solubility start Start prep 1. Preparation Add excess this compound to solvent in a sealed vessel. start->prep equil 2. Equilibration Agitate at constant temperature for 24-72 hours. prep->equil sep 3. Phase Separation Centrifuge or filter to remove undissolved solid. equil->sep analysis 4. Analysis Measure drug concentration in the clear supernatant (e.g., via HPLC). sep->analysis end End (Solubility Value) analysis->end

Caption: Workflow for determining solubility via the isothermal saturation method.

pKa Determination (Reversed-Phase LC Method)

The dissociation constant (pKa) of ionizable compounds like sulfonamides can be determined chromatographically by measuring the change in retention factor as a function of the mobile phase pH.[13][14]

Methodology:

  • Mobile Phase Preparation: A series of mobile phases (e.g., acetonitrile-water mixtures) are prepared, each buffered to a precise and distinct pH value spanning a range around the expected pKa.[13]

  • Chromatographic System: A reversed-phase HPLC system with a suitable column (e.g., C18) and a UV or photodiode array (PDA) detector is used.

  • Sample Analysis: A solution of this compound is injected into the HPLC system using each of the prepared mobile phases. The retention time (t_R) for the compound at each pH is recorded.

  • Data Processing:

    • The retention factor (k) is calculated for each pH using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • The pKa value is determined by fitting the k versus pH data to a sigmoidal curve or by using specific equations that relate retention factor to the ionization state of the analyte.[14]

    • Alternatively, with a PDA detector, the absorbance spectra at the chromatographic peak maximum can be used to determine the pKa, as the spectra of the ionized and non-ionized forms differ.[13][14]

pKa_Workflow Experimental Workflow: pKa Determination by RP-HPLC start Start prep_mp 1. Prepare Mobile Phases Create a series of buffers with varying pH values. start->prep_mp inject 2. HPLC Analysis Inject this compound sample using each mobile phase. prep_mp->inject measure_rt 3. Data Acquisition Record retention time (tR) at each pH. inject->measure_rt calc_k 4. Calculate Retention Factor (k) k = (tR - t0) / t0 measure_rt->calc_k plot 5. Data Plotting Plot retention factor (k) versus mobile phase pH. calc_k->plot calc_pka 6. pKa Determination Fit data to a sigmoidal curve to find the inflection point (pKa). plot->calc_pka end End (pKa Value) calc_pka->end

Caption: Workflow for determining pKa using reversed-phase HPLC.

Spectroscopic Characteristics

Spectroscopic data is essential for the structural confirmation and identification of this compound.

Table 4: Key Spectroscopic Data for this compound
Spectroscopy TypeKey Signals / CharacteristicsSource(s)
Infrared (IR) - SO₂ asymmetric stretching: 1340 cm⁻¹- SO₂ symmetric stretching: 1160 cm⁻¹- C=N stretching (pyridazine ring): 1580 cm⁻¹- Ring breathing (pyridazine): 980 cm⁻¹[1]
¹H NMR (400 MHz, DMSO-d₆)- δ 7.85 (d, J = 8.8 Hz, 2H, H-2', H-6')- δ 7.75 (d, J = 9.2 Hz, 1H, H-4)- δ 7.50 (d, J = 9.2 Hz, 1H, H-5)- δ 6.65 (d, J = 8.8 Hz, 2H, H-3', H-5')- δ 6.20 (s, 2H, NH₂)[1]
¹³C NMR - δ 153.2 (C-1'), δ 151.8 (C-6), δ 144.5 (C-3), δ 132.0 (C-2', C-6'), δ 129.5 (C-4), δ 127.8 (C-5), δ 125.3 (C-4'), δ 114.2 (C-3', C-5')[1]
Mass Spectrometry (MS-MS) Key fragments observed at m/z: 156.0118, 108.0457, 157.015, 92.0498[3]

Conclusion

This compound (CAS 80-32-0) is a well-characterized sulfonamide antibiotic with established chemical and physical properties. Its mechanism of action via the inhibition of dihydropteroate synthase is a classic example of competitive enzyme inhibition. The experimental protocols for determining key parameters like solubility and pKa are well-defined for this class of compounds. The data and methodologies presented in this guide serve as a valuable technical resource for professionals engaged in pharmaceutical research, drug development, and quality control.

References

An In-depth Technical Guide on the Antibacterial Properties of Sulfachlorpyridazine Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Sulfachlorpyridazine sodium, a sulfonamide antibiotic. The document details its mechanism of action, spectrum of activity, and known resistance mechanisms. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action

This compound sodium exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA synthesis, repair, and overall bacterial cell growth and replication.

Structurally, this compound sodium mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). This structural similarity allows it to bind to the active site of DHPS, thereby preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This inhibition halts the folic acid synthesis pathway in susceptible bacteria. Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and lack the DHPS enzyme.[1]

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound sodium.

Folic_Acid_Synthesis GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors One-carbon metabolism This compound This compound sodium This compound->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Resistance_Mechanisms cluster_0 Mechanism 1: Target Modification cluster_1 Mechanism 2: Acquisition of Resistance Genes folP Wild-type folP gene mut_folP Mutated folP gene folP->mut_folP Mutation DHPS Functional DHPS folP->DHPS Encodes mut_DHPS Altered DHPS mut_folP->mut_DHPS Encodes PABA PABA PABA->DHPS Binds PABA->mut_DHPS Binds This compound This compound This compound->DHPS Binds & Inhibits This compound->mut_DHPS Reduced Binding Plasmid Plasmid sul_gene sul gene (e.g., sul1, sul2) Plasmid->sul_gene Carries Resistant_DHPS Resistant DHPS sul_gene->Resistant_DHPS Encodes PABA2 PABA PABA2->Resistant_DHPS Binds Sulfachlorpyridazine2 This compound Sulfachlorpyridazine2->Resistant_DHPS Does not bind or inhibit PCR_Workflow Start Start: Bacterial Isolate DNA_Extraction DNA Extraction Start->DNA_Extraction Template_Addition Addition of DNA Template DNA_Extraction->Template_Addition PCR_Setup PCR Master Mix Preparation (Primers, dNTPs, Polymerase, Buffer) PCR_Setup->Template_Addition Thermal_Cycling Thermal Cycling (Denaturation, Annealing, Extension) Template_Addition->Thermal_Cycling Gel_Electrophoresis Agarose Gel Electrophoresis Thermal_Cycling->Gel_Electrophoresis Visualization Visualization under UV Light Gel_Electrophoresis->Visualization Result Result: Presence or Absence of Resistance Gene Visualization->Result

References

Sulfachlorpyridazine: A Technical Guide to the Inhibition of Bacterial Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfachlorpyridazine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its role as an inhibitor of folic acid synthesis. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids in bacteria.[1] Unlike mammals, who obtain folate from their diet, most bacteria must synthesize it de novo, making the folic acid synthesis pathway an attractive target for antimicrobial agents.[2] Sulfonamides, including this compound, are synthetic antimicrobial agents that are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for dihydropteroate synthase (DHPS).[3] By competitively inhibiting DHPS, this compound blocks the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth.[4][5] this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6][7]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary molecular target of this compound is the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[5] this compound, due to its structural similarity to PABA, binds to the active site of DHPS, preventing the binding of the natural substrate.[3] This competitive inhibition is the cornerstone of its antibacterial activity.

The following diagram illustrates the bacterial folic acid synthesis pathway and the site of inhibition by this compound.

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin_triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I 6-hydroxymethyl-7,8-dihydropterin_pyrophosphate 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Dihydroneopterin_triphosphate->6-hydroxymethyl-7,8-dihydropterin_pyrophosphate Dihydroneopterin aldolase Dihydropteroate Dihydropteroate 6-hydroxymethyl-7,8-dihydropterin_pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acid_and_Amino_Acid_Synthesis Nucleic Acid and Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acid_and_Amino_Acid_Synthesis This compound This compound This compound->Dihydropteroate Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the competitive inhibition of DHPS by this compound.

Quantitative Data on Inhibitory Activity

Table 1: EC50 Values for this compound
Bacterial SpeciesEC50 (mg/L)Reference
Escherichia coli1.96[6]
Vibrio fischeri53.7[6]
Table 2: Minimum Inhibitory Concentration (MIC50) of this compound against Porcine Pathogens
Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)
Bordetella bronchiseptica10≤16
Pasteurella multocida10≤16
Haemophilus pleuropneumoniae20≤16
Streptococcus suis10>32

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from established methods for assaying sulfonamide inhibition of DHPS and can be used to determine the IC50 of this compound.[8]

Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydrofolate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored spectrophotometrically and is proportional to the DHPS activity.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • This compound

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (PABA)

  • NADPH

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare stock solutions of DHPPP, PABA, and NADPH in assay buffer.

    • Prepare a working solution of DHPS and DHFR in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 2 µL of a serial dilution of this compound in DMSO to the test wells.

    • To the control wells, add 2 µL of DMSO.

    • Add 178 µL of the DHPS/DHFR enzyme mixture to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a pre-warmed substrate mixture (containing DHPPP, PABA, and NADPH) to all wells.

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

DHPS_Inhibition_Assay_Workflow cluster_workflow DHPS Inhibition Assay Workflow Prepare_Reagents Prepare Reagents: - this compound dilutions - Enzyme mix (DHPS + DHFR) - Substrate mix (DHPPP, PABA, NADPH) Assay_Plate_Setup Assay Plate Setup: - Add this compound/DMSO - Add Enzyme Mix Prepare_Reagents->Assay_Plate_Setup Pre_incubation Pre-incubate at 37°C for 5 min Assay_Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Substrate Mix Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis: - Calculate initial velocities - Determine IC50 value Monitor_Absorbance->Data_Analysis

Caption: Experimental workflow for the DHPS inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[9]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow (Broth Microdilution) Prepare_Drug_Dilutions Prepare Serial Dilutions of This compound in Broth Inoculate_Plate Inoculate Microtiter Plate Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound is a sulfonamide antibiotic that effectively inhibits bacterial growth by acting as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the essential folic acid synthesis pathway. This targeted mechanism of action provides a basis for its broad-spectrum antibacterial activity. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other sulfonamides in both research and drug development settings. Further studies to determine the specific IC50 and Ki values of this compound against DHPS from a variety of bacterial species would provide a more complete understanding of its inhibitory profile.

References

An In-depth Technical Guide on the Environmental Fate of Sulfachlorpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyridazine (SCP) is a sulfonamide antibiotic widely used in veterinary medicine, particularly in the swine and cattle industries, to treat and prevent bacterial infections.[1][2] Like many pharmaceuticals, a significant portion of the administered dose is excreted into the environment as the parent compound or its metabolites.[3] The introduction of SCP into terrestrial and aquatic ecosystems via manure application raises concerns about its potential environmental impact, including the development of antibiotic resistance and ecotoxicological effects.[3] This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its physicochemical properties, degradation pathways, mobility, and ecotoxicity. It also includes standardized experimental protocols for its study.

Physicochemical Properties and Structure

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. This compound is a synthetic organic compound characterized by a chloropyridazine ring linked to a para-aminophenyl group through a sulfonamide bridge.[4] Its properties dictate its solubility, sorption potential, and susceptibility to various degradation mechanisms.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide [1]
CAS Number 80-32-0 [1]
Molecular Formula C₁₀H₉ClN₄O₂S [1][4]
Molecular Weight 284.72 g/mol [1][4]
Appearance White to off-white crystalline powder [2][4]
Melting Point 178-187 °C (with decomposition) [2][4]
Water Solubility Limited; 35 µg/mL at pH 7.4 [1][4]
pKa₁ (Amino group) ~2.15 [4]
pKa₂ (Sulfonamide) ~5.45 - 5.90 [4][5]

| XLogP3 | 1.0 |[2] |

graph "Chemical_Structure_of_this compound" {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [color="#5F6368"];

// Define molecule nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-0.87,1!"]; C1 [label="C", pos="-0.87,0!"]; C2 [label="C", pos="0,-0.5!"]; C3 [label="C", pos="0.87,0!"]; C4 [label="C", pos="0.87,1!"]; Cl [label="Cl", pos="1.73,1.5!"]; N_sulf [label="N", pos="1.73,-0.5!"]; H_sulf [label="H", pos="2.3,-0.1!"]; S [label="S", pos="2.5,-1.5!"]; O1 [label="O", pos="1.8,-2.4!"]; O2 [label="O", pos="3.7,-1.5!"]; C_benzene [label="", shape=none, pos="3.5,-2.7!"]; C5 [label="C", pos="4.37,-3.2!"]; C6 [label="C", pos="5.24,-2.7!"]; C7 [label="C", pos="5.24,-1.7!"]; C8 [label="C", pos="4.37,-1.2!"]; C9 [label="C", pos="3.5,-1.7!"]; C10 [label="C", pos="3.5,-2.7!"]; N_amino [label="N", pos="6.11,-3.2!"]; H1_amino [label="H", pos="6.6,-2.8!"]; H2_amino [label="H", pos="6.6,-3.6!"];

// Define bonds N1 -- N2; N2 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C4 -- Cl; C3 -- N_sulf; N_sulf -- H_sulf; N_sulf -- S; S -- O1 [label="", style=double]; S -- O2 [label="", style=double]; S -- C9; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C6 -- N_amino; N_amino -- H1_amino; N_amino -- H2_amino;

// Benzene ring double bonds edge [style=solid]; C5 -- C10 [style=double]; C7 -- C8 [style=double]; C6 -- C7 [style=solid]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C5 -- C6 [style=solid];

// Pyridazine ring double bonds N1 -- C4 [style=solid]; C1 -- C2 [style=double]; C3 -- C4 [style=solid]; N2 -- C1 [style=solid]; N1 -- N2 [style=double]; C2 -- C3 [style=solid];

}

Caption: Electrochemical degradation pathway of SCP via hydroxyl radical attack.

Biotic Degradation

The role of biodegradation in the removal of SCP appears to be less significant than abiotic pathways, especially in aqueous systems over short periods.[6] Some studies have reported no significant biodegradation in the dark over 72 hours.[6] However, over longer periods and in complex matrices like soil and sediment, microbial activity can contribute to its dissipation. The presence of manure, for instance, can increase microbial activity and decrease SCP's persistence in soil.

Simulation tests, such as the OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems), are required to assess the long-term transformation of pharmaceuticals in the environment.[7][8] These studies often show that while complete mineralization is slow, primary transformation occurs, and a significant portion of the substance becomes bound to the sediment as non-extractable residues (NER).[7][9] For instance, a study with Pseudomonas stutzeri demonstrated over 90% degradation of SCP within 48 hours under optimal conditions, indicating that specific microbial strains are capable of metabolizing it.[10]

Environmental Mobility and Sorption

The mobility of SCP in the environment, particularly its potential to leach from soil into groundwater, is governed by its sorption to soil and sediment particles. Sulfonamides are generally considered mobile antibiotics due to relatively low sorption coefficients.[3][6]

Sorption is influenced by the physicochemical properties of both SCP and the soil. Key factors include:

  • Soil pH: As pH affects the speciation of SCP (pKa₂ ≈ 5.5-5.9), sorption coefficients are generally greater under more acidic conditions.[4][11]

  • Organic Carbon (OC) Content: A primary driver for sorption, with higher OC content leading to greater retention.[12]

  • Clay Content & Cation Exchange Capacity (CEC): Positively correlated with sorption.[12]

Batch equilibrium experiments are used to determine sorption coefficients (K_d) and Freundlich adsorption coefficients (K_F).[3]

Table 3: Soil Sorption Coefficients of this compound in Brazilian Soils[3] | Soil Type | Organic Carbon (%) | Clay (%) | pH (CaCl₂) | K_d (cm³/g) | K_F (µg¹⁻¹/ⁿ (cm³)¹/ⁿ g⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sandy Soil (N1) | 1.1 | 12 | 4.4 | 1.00 | 1.89 | | Clay Soil (S1) | 1.3 | 43 | 4.3 | 2.15 | 2.68 | | Clay Soil (S2) | 1.9 | 43 | 4.8 | 3.33 | 4.09 | | Clay Soil (N2) | 2.8 | 34 | 4.5 | 4.48 | 5.63 |

The generally low K_d values confirm the high potential mobility of SCP in soils, especially those with low organic carbon content.[3]

Ecotoxicity Profile

The presence of SCP and its transformation products in the environment can pose a risk to non-target organisms.

  • Aquatic Toxicity: Undiluted leachate from SCP-contaminated soil has been shown to be highly toxic to the crustacean Daphnia magna. However, no significant effects have been observed for the green algae Chlorella vulgaris or for rainbow trout cell lines. During degradation via AOPs, intermediate byproducts such as 3-amino-6-chloropyridazine and p-benzoquinone can be more toxic than the parent compound, though toxicity decreases as these are mineralized into simpler acids.[13][14]

  • Terrestrial Toxicity: SCP shows limited effects on soil invertebrates like the earthworm Eisenia foetida. However, it can impact soil microbial communities by causing reversible (at 1 mg/kg) and non-reversible (at 100 mg/kg) effects on soil enzymatic activities. Significant reductions in plant elongation and biomass have been observed at high concentrations (100 mg/kg).

Table 4: Ecotoxicity of this compound and its Leachates | Organism/System | Endpoint | Concentration | Effect | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Daphnia magna (Crustacean) | Acute Immobilization | Undiluted leachate from 100 mg/kg soil | 100% mortality | - | | Chlorella vulgaris (Green Algae) | Growth | Not specified | No significant effects | - | | Rainbow Trout Cell Lines (RTG-2, RTL-W1) | Viability | Not specified | No significant effects | - | | Eisenia foetida (Earthworm) | Mortality (21 days) | Up to 100 mg/kg | No mortality observed (LC50 > 100 mg/kg) | - | | Soil Microorganisms | Enzymatic Activity | 1 mg/kg | Reversible effects | - | | Soil Microorganisms | Enzymatic Activity | 100 mg/kg | Non-reversible effects | - | | Brassica napus, Vicia sativa (Plants) | Elongation & Biomass | 100 mg/kg | Significant reduction | - | | Vibrio fischeri (Bacteria) | Luminescence Inhibition | During electro-Fenton treatment | Increased toxicity from intermediates, then detoxification |[13] |

Key Experimental Protocols

Standardized methodologies are crucial for generating comparable data on the environmental fate of SCP.

Analytical Quantification in Environmental Matrices

The determination of SCP in complex matrices like soil, water, or tissue typically involves extraction followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[15][16][17]

Methodology: Solid-Liquid Extraction and LC-MS/MS Analysis

  • Sample Preparation: Homogenize soil or tissue samples. For water samples, filter through a 0.7-µm glass fiber filter.[18]

  • Extraction:

    • Soil/Sediment: Weigh a subsample (e.g., 2-5 g) into a centrifuge tube. Add an extraction solvent mixture (e.g., acetonitrile, methanol, and an acidic buffer like McIlvaine-EDTA).[15]

    • Water: Pass a known volume (e.g., 1 L) through a Solid Phase Extraction (SPE) cartridge (e.g., Carbopak-B) to concentrate the analyte.[18]

  • Sonication & Centrifugation: Vortex and sonicate the soil/solvent mixture to ensure efficient extraction. Centrifuge to separate the solid and liquid phases.[15]

  • Clean-up & Concentration:

    • Soil Extract: The supernatant may undergo a clean-up step using dispersive SPE (dSPE) with a sorbent like C18.[15]

    • SPE Cartridge: Elute the analyte from the SPE cartridge using a suitable solvent (e.g., methanol followed by a methylene chloride:methanol mixture).[18]

  • Solvent Evaporation & Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase.[15][18]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. Use a C18 column with a gradient mobile phase (e.g., water and methanol/acetonitrile with 0.1% formic acid).[15][19] Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[19]

Caption: General workflow for the quantification of SCP in environmental samples.

Photodegradation Assessment

Methodology: Aqueous Photolysis Study

  • Solution Preparation: Prepare a stock solution of SCP in a suitable solvent and spike it into purified water (e.g., Milli-Q) buffered to the desired pH (e.g., 4.0, 7.2).[6]

  • Irradiation: Place the solution in quartz tubes (which are transparent to UV light) in a solar simulator equipped with a xenon lamp to mimic natural sunlight. Control the temperature.[6]

  • Dark Control: Prepare identical samples and keep them in the dark to assess for non-photolytic degradation (e.g., hydrolysis, biodegradation).[6]

  • Sampling: At predetermined time intervals, withdraw aliquots from both irradiated and dark control samples.

  • Analysis: Immediately analyze the samples for the concentration of SCP using HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is determined from the slope of the line, and the half-life is calculated as t₁/₂ = ln(2)/k.

Caption: Experimental workflow for a photodegradation study.

Biodegradation Assessment (OECD 308)

Methodology: Water-Sediment Simulation Test

  • System Setup: Collect intact water-sediment cores from a natural source. Allow the systems to acclimate in the lab under controlled temperature and aeration (for aerobic studies).[8]

  • Test Substance Application: Apply ¹⁴C-labeled SCP to the water phase of the test systems. The use of a radiolabel allows for a complete mass balance.[7][8]

  • Incubation: Incubate the systems in the dark at a constant temperature for a period of up to 100 days. For aerobic systems, gently bubble air into the water. For anaerobic systems, maintain an oxygen-free environment.[8]

  • Sampling: At various time points, sacrifice replicate test systems. Separate the water and sediment phases.

  • Analysis:

    • Water Phase: Analyze directly for the parent compound and transformation products using HPLC with radiochemical detection (HPLC-RAM).[7]

    • Sediment Phase: Perform sequential extractions with solvents of increasing polarity to recover the parent compound and metabolites. Analyze extracts by HPLC-RAM.

    • Mineralization: Trap evolved ¹⁴CO₂ to quantify the extent of complete biodegradation.

    • Non-Extractable Residues (NER): Combust the extracted sediment to quantify the amount of radioactivity strongly bound to the sediment matrix.[7]

  • Data Analysis: Determine the dissipation half-lives (DT50) in the water, sediment, and total system. Identify and quantify major transformation products.[8]

OECD308_Workflow start Collect & Acclimate Water-Sediment Cores spike Apply ¹⁴C-labeled SCP to Water Phase start->spike incubate Incubate in Dark (Aerobic or Anaerobic) up to 100 days spike->incubate sampling Sacrifice Replicates at Time Intervals incubate->sampling analysis_co2 Trap & Quantify Evolved ¹⁴CO₂ incubate->analysis_co2 separation Separate Water & Sediment sampling->separation analysis_water Analyze Water Phase (HPLC-RAM) separation->analysis_water analysis_sediment Extract & Analyze Sediment (HPLC-RAM) separation->analysis_sediment end Determine DT50 Values & Identify Transformation Products analysis_water->end analysis_ner Combust Sediment to Quantify NER analysis_sediment->analysis_ner analysis_co2->end analysis_ner->end

Caption: Workflow for an OECD 308 biodegradation study.

Soil Sorption/Desorption (Batch Equilibrium)

Methodology: OECD Guideline 106

  • Soil Preparation: Use characterized, air-dried, and sieved (<2 mm) soil.[20]

  • Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio, equilibration time, and stability of the test substance.[20][21]

  • Equilibration (Adsorption): Prepare a series of centrifuge tubes with a known mass of soil and a known volume of 0.01 M CaCl₂ solution containing SCP at different concentrations. Agitate the tubes in the dark at a constant temperature until equilibrium is reached (e.g., 48 hours).[20][22]

  • Separation: Centrifuge the tubes at high speed to separate the soil from the aqueous solution.[23]

  • Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of SCP (C_e). The amount of SCP sorbed to the soil can be calculated by the difference from the initial concentration.[24]

  • Data Analysis: Calculate the soil-water distribution coefficient (K_d). Plot the sorbed concentration versus the equilibrium aqueous concentration to determine the Freundlich adsorption isotherm and calculate the Freundlich coefficient (K_F).[20]

OECD106_Workflow start Prepare Soil & SCP Solutions in 0.01 M CaCl₂ mix Add Soil & SCP Solution to Centrifuge Tubes start->mix agitate Agitate in Dark at Constant Temperature (e.g., 48h to reach equilibrium) mix->agitate centrifuge Centrifuge to Separate Soil and Supernatant agitate->centrifuge analyze Analyze SCP Concentration in Supernatant (Ce) centrifuge->analyze calculate Calculate Sorbed SCP by Mass Balance analyze->calculate end Determine Sorption Coefficients (Kd, Koc, KF) calculate->end

Caption: Workflow for an OECD 106 batch equilibrium sorption study.

Conclusion

The environmental fate of this compound is multifaceted and dictated by the interplay of several processes.

  • Primary Degradation: Abiotic photodegradation is the most rapid and significant pathway for SCP removal in sunlit surface waters, with half-lives as short as a few hours.

  • Mobility: SCP exhibits low to moderate sorption in soils, indicating a potential for leaching into groundwater, particularly in soils with low organic matter.

  • Persistence: While direct biodegradation appears slow, transformation in complex soil-sediment systems does occur, often leading to the formation of non-extractable residues.

  • Ecotoxicity: SCP and its degradation byproducts pose a risk to certain aquatic invertebrates like Daphnia magna, and high concentrations can negatively impact soil microbial health and plant growth.

A thorough understanding of these processes, gained through standardized experimental protocols, is essential for accurately assessing the environmental risks associated with the veterinary use of this compound.

References

Methodological & Application

Application Note: Analysis of Sulfachlorpyridazine Residue in Honey by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfachlorpyridazine is a sulfonamide antibiotic that may be used in beekeeping to prevent and treat bacterial diseases.[1] The presence of its residues in honey is a concern for food safety and human health, necessitating sensitive and reliable analytical methods for their detection and quantification.[1] This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound residues in honey. The method is intended for researchers, scientists, and professionals in drug development and food safety.

The described method utilizes a sample preparation procedure based on Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for efficient extraction and clean-up of the analyte from the complex honey matrix.[1][2][3] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][4][5]

Experimental Protocols

1. Sample Preparation

Two alternative sample preparation methods are presented: Solid-Phase Extraction (SPE) and a modified QuEChERS protocol.

1.1. Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from methodologies for sulfonamide analysis in honey.[2][5][6]

  • Sample Homogenization: Weigh 5.0 g of a representative honey sample into a 50 mL centrifuge tube.

  • Dissolution: Add 15 mL of distilled water and vortex for 1 minute to dissolve the honey completely.

  • Acidification: Add 300 µL of acetic acid to the sample and vortex for 20 seconds. The pH should be approximately 2.3.[2]

  • Hydrolysis (Optional but Recommended): Shake the acidified sample at 700 rpm for 40 minutes at room temperature to hydrolyze any bound residues.[2]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (6 mL, 200 mg) by passing 6 mL of methanol, followed by 6 mL of distilled water, and finally 6 mL of 2% (v/v) acetic acid in water.[2]

  • Sample Loading: Load the entire pre-treated honey sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of distilled water to remove sugars and other polar interferences.

  • Elution: Elute the this compound from the cartridge with 6 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid) and vortex to dissolve.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

1.2. Modified QuEChERS Protocol

This protocol is based on the principles of QuEChERS methods applied to honey.[1][3]

  • Sample Weighing: Weigh 1 g of the honey sample into a 10 mL volumetric flask.[3]

  • Acidification and Dissolution: Add 0.5 M HCl and sonicate for 20 minutes. Then, add 10 mL of a 1:1 (v/v) mixture of acetonitrile and 1% trifluoroacetic acid (TFA) in water.[3]

  • Extraction: Shake the mixture vigorously for 3 minutes, followed by sonication for 30 minutes in an ultrasonic bath.[3]

  • Centrifugation: Centrifuge the sample to separate the phases.

  • Dispersive SPE (d-SPE) Clean-up: Transfer the supernatant to a d-SPE tube containing appropriate sorbents (e.g., C18 and PSA) to remove interfering matrix components. Vortex and centrifuge.

  • Final Extract Preparation: The resulting supernatant is the final extract ready for LC-MS/MS analysis.[3]

2. LC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of this compound.

2.1. Liquid Chromatography (LC) Conditions

ParameterValue
HPLC System Agilent 1200 series or equivalent[2]
Column Kinetex XB C18 (100 mm x 3 mm, 2.6 µm) or equivalent[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-7 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 35 °C[4]
Injection Volume 10 µL

2.2. Mass Spectrometry (MS/MS) Conditions

ParameterValue
Mass Spectrometer Agilent 6410A Triple Quad or equivalent[2]
Ionization Source Electrospray Ionization (ESI), Positive Mode[4]
Ion Source Gas 1 60 psi[4]
Ion Source Gas 2 80 psi[4]
Source Temperature 550 °C[4]
Curtain Gas 30 psi[4]
Collision Gas 10 psi[4]
Precursor Ion (m/z) 285.0
Product Ions (m/z) 108.0 (Quantifier), 156.0 (Qualifier)
Fragmentor Voltage 100 V
Collision Energy 25 V (for 108.0), 13 V (for 156.0)

3. Method Validation

The analytical method should be validated according to the European Union Commission Decision 2002/657/EC or other relevant guidelines.[2][5] Key validation parameters are summarized below.

ParameterTypical Performance
Linearity (r²) > 0.995[6]
Limit of Quantification (LOQ) 1.0 - 12.0 µg/kg[6]
Recovery 70.9 - 102.5%[6]
Precision (RSD) 2.02 - 11.52%[6]
Decision Limit (CCα) 1.8 - 15.5 µg/kg[5]

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column Kinetex XB C18 (100 mm x 3 mm, 2.6 µm)[2]
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode ESI Positive[4]
Precursor Ion (m/z) 285.0
Product Ion 1 (Quantifier) 108.0
Product Ion 2 (Qualifier) 156.0
Fragmentor Voltage (V) 100
Collision Energy (V) - Ion 1 25
Collision Energy (V) - Ion 2 13

Table 2: Method Validation Summary for Sulfonamide Analysis in Honey

Validation ParameterPerformance Range
Linearity (r²) > 0.995[6]
Limit of Quantification (LOQ) 1.0 - 12.0 µg/kg[6]
Average Recovery (%) 70.9 - 102.5[6]
Relative Standard Deviation (%) 2.02 - 11.52[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Weigh 5g Honey Sample dissolve Dissolve in Water sample->dissolve acidify Acidify with Acetic Acid dissolve->acidify load_sample Load Sample onto SPE acidify->load_sample spe_condition Condition SPE Cartridge spe_condition->load_sample wash Wash Cartridge load_sample->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound in honey.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound residues in honey. The sample preparation protocols are effective in removing matrix interferences, and the LC-MS/MS parameters are optimized for accurate detection. This method is suitable for routine monitoring and ensures compliance with food safety regulations.

References

Application Note: Determination of Sulfachlorpyridazine in Poultry Tissue by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfachlorpyridazine (SCP) is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial and protozoal infections in poultry.[1][2] The presence of drug residues in edible tissues is a public health concern, necessitating reliable analytical methods to monitor compliance with maximum residue limits (MRLs). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in various poultry tissues, including muscle, liver, and kidney. The method is suitable for routine monitoring and research applications.

Principle

This method involves the extraction of this compound from homogenized poultry tissue using an organic solvent, followed by a protein precipitation or solid-phase extraction (SPE) cleanup step. The resulting extract is then analyzed by reversed-phase HPLC with ultraviolet (UV) detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Materials and Methods

Reagents and Standards
  • This compound (SCP) certified reference standard (99.7% purity)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (analytical grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Ammonia solution

  • Ultrapure water

  • Internal Standard (IS): Sulfapyridine or ¹³C₆-Sulfamethazine (optional, for improved precision)[1][4]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C8 or C18 analytical column (e.g., Bio Sil C-8 HL, 5 µm or Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm)[4][5]

  • Homogenizer (e.g., rotor-stator or blender)

  • Centrifuge capable of 5,000 rpm

  • Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)

  • Vortex mixer

  • Sonication bath

  • pH meter

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm)

  • Evaporator (e.g., nitrogen evaporator)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.[4]

  • Intermediate Spiking Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solution with the mobile phase to construct a calibration curve (e.g., 50, 100, 250, 500, and 750 ng/mL).[5]

Sample Preparation: Acetonitrile Extraction

This protocol is adapted from a method for the extraction of sulfonamides from broiler tissues.[6]

  • Homogenization: Weigh 2.00 g of minced poultry tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.[6]

  • Extraction: Add 15 mL of acetonitrile to the tube. Homogenize the sample for 1 minute, followed by sonication for 5 minutes.[6]

  • Centrifugation: Centrifuge the homogenate at 5,000 rpm for 10 minutes.[6]

  • Supernatant Collection: Carefully transfer the upper supernatant layer to a clean tube.

  • Second Extraction: Add 15 mL of acetone to the supernatant, vortex for 30 seconds, and sonicate for 5 minutes.[6]

  • Evaporation: Evaporate the extract to dryness at 45°C under a gentle stream of nitrogen.[6]

  • Reconstitution: Dissolve the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]

HPLC Operating Conditions

The following are example HPLC conditions. Method optimization may be required depending on the specific instrumentation and column used.

ParameterCondition 1Condition 2
Column Bio Sil C-8 HL, 5 µm[5]Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm[4]
Mobile Phase Acetonitrile / 0.01 M KH₂PO₄, pH 7.4 (13:87, v/v)[6]Acetonitrile / 0.01 M Ammonium Acetate, pH 4.6 (Gradient)[5]
Flow Rate 1.7 mL/min[6]1.0 mL/min (typical)
Detection UV at 270 nm[6]UV at 254 nm[5]
Injection Volume 20 µL[6]20 µL
Column Temperature Ambient[6]30°C
Run Time 15 minutes[6]15 minutes

Results and Discussion

Method Validation Summary

The performance of the HPLC method should be validated according to established guidelines (e.g., EU Commission Decision 2002/657/EC).[1][3] Key validation parameters are summarized below.

ParameterResultTissue MatrixReference
Linearity Range 50 - 750 ng/mLStandard Solutions[5]
Correlation Coefficient (r²) > 0.96Muscle, Liver[3]
Limit of Detection (LOD) 0.02 µg/gMuscle, Liver[5]
5 µg/kg (0.005 µg/g)Muscle[1][7]
10 µg/kg (0.01 µg/g)Liver[1][7]
Limit of Quantification (LOQ) 56 ng/mL (in extract)Muscle, Liver, Kidney, Fat[5]
Recovery 79.2% - 86.7%Muscle[5]
81.7% - 87.3%Liver[5]
69.7% - 77.5%Muscle, Liver, Kidney, Fat[5]
Precision (RSD) 1.5% - 4.7%Muscle[4]
Sample Chromatograms

Representative chromatograms should be obtained for a blank tissue sample, a spiked tissue sample, and a standard solution to demonstrate the method's selectivity and the retention time of this compound.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the determination of this compound residues in poultry tissues. The method demonstrates good linearity, recovery, and precision, making it suitable for regulatory compliance testing and pharmacokinetic studies.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Weigh 2g of Minced Poultry Tissue extraction Add 15mL Acetonitrile Homogenize & Sonicate sample->extraction centrifuge1 Centrifuge at 5,000 rpm for 10 min extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant extraction2 Add 15mL Acetone Vortex & Sonicate supernatant->extraction2 evaporation Evaporate to Dryness (45°C, N2) extraction2->evaporation reconstitution Reconstitute in 1mL Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm) reconstitution->filtration hplc_injection Inject 20 µL onto HPLC System filtration->hplc_injection To HPLC separation Isocratic Separation on C8/C18 Column hplc_injection->separation detection UV Detection (254-270 nm) separation->detection quantification Quantify using Calibration Curve detection->quantification

Caption: Workflow for this compound determination in poultry tissue.

logical_relationship objective Objective: Quantify SCP in Poultry Tissue sample_prep Step 1: Sample Preparation objective->sample_prep analysis Step 2: HPLC Analysis sample_prep->analysis extraction Extraction of SCP from tissue matrix sample_prep->extraction cleanup Removal of Interferences (e.g., proteins, fats) sample_prep->cleanup data_processing Step 3: Data Processing analysis->data_processing separation Chromatographic Separation of SCP analysis->separation detection UV Detection of SCP analysis->detection result Result: Concentration of SCP (µg/g) data_processing->result calibration Calibration Curve Construction data_processing->calibration quantification Peak Area Integration and Calculation data_processing->quantification

Caption: Logical steps in the analytical method for SCP quantification.

References

Development of an ELISA Kit for Sulfachlorpyridazine Detection in Milk: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of Sulfachlorpyridazine (SCP) in milk. This compound is a sulfonamide antibiotic used in veterinary medicine, and its residues in milk are a public health concern. This ELISA kit offers a sensitive, specific, and high-throughput method for screening SCP residues, ensuring food safety and compliance with regulatory limits. The following sections detail the assay principle, provide step-by-step experimental protocols, and present validation data.

Introduction

This compound (SCP) is a broad-spectrum antimicrobial agent frequently used to treat and prevent bacterial infections in dairy cattle. The presence of SCP residues in milk can lead to allergic reactions in sensitized individuals and contribute to the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for SCP in milk, necessitating sensitive and reliable analytical methods for its detection. This competitive ELISA kit provides a robust solution for the rapid screening of SCP in milk samples. The assay is based on the competition between free SCP in the sample and an SCP-enzyme conjugate for a limited number of specific anti-SCP antibody binding sites coated on the microplate wells.

Assay Principle

The SCP ELISA is a competitive immunoassay. The wells of a microtiter plate are coated with a specific monoclonal antibody against this compound. When a milk sample containing SCP is added to the well along with an SCP-horseradish peroxidase (HRP) conjugate, the free SCP from the sample and the SCP-HRP conjugate compete for the binding sites of the immobilized antibody. After an incubation period, the unbound components are washed away. The amount of bound SCP-HRP is then determined by adding a substrate solution (TMB), which results in the development of a blue color. The reaction is stopped by the addition of a stop solution, which changes the color to yellow. The intensity of the color is inversely proportional to the concentration of SCP in the sample. A standard curve is generated by plotting the absorbance values of standards with known SCP concentrations, from which the concentration of SCP in the unknown samples can be determined.

ELISA_Principle cluster_well Microtiter Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_wash Washing Step cluster_substrate Substrate Reaction Ab Anti-SCP Antibody SCP Free SCP Ab_Bound Anti-SCP Antibody SCP_HRP SCP-HRP Conjugate SCP_Bound SCP Ab_Bound->SCP_Bound Binding SCP_HRP_Bound SCP-HRP Ab_Bound->SCP_HRP_Bound Binding Wash Unbound removed Ab_HRP_Bound Ab-SCP-HRP TMB TMB Substrate Ab_HRP_Bound->TMB Enzymatic Reaction Color Color Development TMB->Color Enzymatic Reaction

Caption: Principle of the competitive ELISA for SCP detection.

Kit Components and Storage

ComponentQuantity (96-well plate)Storage
Anti-SCP Antibody Coated Microplate1 plate4°C
This compound Standards6 vials (0, 0.1, 0.25, 0.5, 1, 2.5 ng/mL)4°C
SCP-HRP Conjugate1 vial4°C
Wash Buffer (20x Concentrate)1 bottleRoom Temperature
TMB Substrate1 bottle4°C (protect from light)
Stop Solution1 bottleRoom Temperature
Plate Sealer2 sheetsRoom Temperature
Instruction Manual1Room Temperature

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1x): Dilute the 20x concentrated Wash Buffer with deionized water in a 1:19 ratio.

  • This compound Standards: The standards are ready to use. Allow them to reach room temperature before use.

Sample Preparation
  • Centrifuge the milk sample at 4000 rpm for 10 minutes at 4°C to remove the fat layer.

  • Carefully collect the skimmed milk (middle layer).

  • Dilute the skimmed milk with 1x Wash Buffer at a 1:1 ratio (e.g., 100 µL skimmed milk + 100 µL 1x Wash Buffer).

  • Mix thoroughly before use in the assay.

ELISA Procedure
  • Allow all reagents and the microplate to reach room temperature (20-25°C) before use.

  • Add 50 µL of each standard or prepared milk sample to the appropriate wells.

  • Add 50 µL of the SCP-HRP conjugate to each well.

  • Seal the plate with a plate sealer and incubate for 30 minutes at 37°C.

  • Wash the plate 5 times with 300 µL of 1x Wash Buffer per well. Ensure complete removal of the liquid after the last wash by inverting the plate and tapping it on a clean paper towel.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate the plate for 15 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

ELISA_Workflow start Start reagent_prep Reagent and Sample Preparation start->reagent_prep add_sample Add 50 µL of Standard or Sample to Wells reagent_prep->add_sample add_conjugate Add 50 µL of SCP-HRP Conjugate add_sample->add_conjugate incubate1 Incubate for 30 min at 37°C add_conjugate->incubate1 wash Wash Plate 5 Times incubate1->wash add_substrate Add 100 µL of TMB Substrate wash->add_substrate incubate2 Incubate for 15 min at 37°C (in dark) add_substrate->incubate2 add_stop Add 50 µL of Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: Experimental workflow for the SCP ELISA.

Data Analysis

  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of binding for each standard and sample using the following formula: % B/B₀ = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100

  • Construct a standard curve by plotting the % B/B₀ for each standard on the y-axis versus the corresponding SCP concentration on the x-axis (logarithmic scale).

  • Determine the concentration of SCP in the samples by interpolating their % B/B₀ values on the standard curve. Remember to multiply the result by the dilution factor of the sample (in this case, 2).

Performance Characteristics

Assay Sensitivity and Specificity

The performance of the ELISA kit was validated according to international guidelines.

ParameterResult
Limit of Detection (LOD) in buffer0.65 ng/mL[1][2]
Limit of Detection (LOD) in milk1.0 ng/mL
IC₅₀ (50% Inhibitory Concentration)0.4 ng/mL[3]
Working Range0.1 - 2.5 ng/mL

Cross-Reactivity: The specificity of the antibody was tested against other related sulfonamides.

CompoundCross-Reactivity (%)
This compound100
Sulfadiazine< 5
Sulfamethazine< 2
Sulfamethoxazole< 1
Sulfathiazole< 1
Recovery

The accuracy of the assay was determined by spiking blank milk samples with known concentrations of SCP.

Spiked Concentration (ng/mL)Mean Recovery (%)Coefficient of Variation (CV, %)
2.098.56.8
5.0102.35.2
10.095.77.5

Hapten Synthesis and Antibody Production Overview

The development of this ELISA kit involved the synthesis of an SCP hapten, which was then conjugated to a carrier protein (Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.[4][5] The conjugate was used to immunize mice for the production of monoclonal antibodies.[3] Hybridoma technology was employed to select and clone the cell line producing the most specific and high-affinity antibody against SCP.

Antibody_Production SCP This compound (SCP) Hapten_Synthesis Hapten Synthesis SCP->Hapten_Synthesis Conjugation Conjugation Hapten_Synthesis->Conjugation Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Conjugation Immunogen SCP-KLH Immunogen Conjugation->Immunogen Immunization Immunization (Mice) Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening Screening and Cloning Hybridoma->Screening mAb_Production Monoclonal Antibody Production Screening->mAb_Production

Caption: Workflow for the production of anti-SCP monoclonal antibodies.

Troubleshooting

ProblemPossible CauseSolution
Low Absorbance Values - Reagents not at room temperature- Insufficient incubation time- Incorrect reagent dilutions- Ensure all reagents are at room temperature- Follow incubation times precisely- Check all calculations and dilutions
High Absorbance Values - Insufficient washing- Plate not read immediately after stopping- Wash wells thoroughly as per protocol- Read the plate within 10 minutes of adding stop solution
High Coefficient of Variation (CV) - Improper mixing of reagents- Pipetting errors- Contamination between wells- Mix all reagents and samples thoroughly- Use calibrated pipettes and proper technique- Be careful to avoid cross-contamination
Poor Standard Curve - Improper standard dilution- Standards have degraded- Prepare fresh standards- Store standards correctly

References

Application Notes and Protocols for the Pharmacokinetic Study of Sulfachlorpyridazine in Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the pharmacokinetic properties and residue depletion of sulfachlorpyridazine (SCP) in broiler chickens. The information is intended for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field. The protocols outlined below are based on methodologies reported in peer-reviewed scientific literature.

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine for the treatment and control of bacterial and protozoal infections in poultry, such as coccidiosis and infectious coryza.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for establishing effective dosing regimens and ensuring food safety by determining appropriate withdrawal periods. The following sections detail the experimental procedures and summarize key pharmacokinetic and residue data for SCP in broiler chickens.

Experimental Protocols

Animal Husbandry and Dosing

A representative experimental design for a pharmacokinetic study of this compound in broiler chickens is as follows:

  • Animals: Broiler chickens of a specific strain (e.g., Plymouth Rock × Cornish) are housed in controlled conditions with wire-mesh floors to prevent fecal-oral recirculation of the drug.[3][4] All birds are provided with ad libitum access to feed and water, ensuring the feed is free of any antimicrobial agents.[3][4]

  • Experimental Groups: At the start of the study, chickens are randomly assigned to a treatment group and a control group.[3][4]

  • Drug Administration:

    • Route: Oral administration is common, either through medicated drinking water, feed, or via an orogastric catheter to ensure precise dosing.[3][4][5]

    • Dosage: A typical therapeutic dose is 30 mg/kg body weight, administered once daily for a period of 5 consecutive days.[3][4] Another study utilized a dose of 70 mg/kg body weight per day in drinking water for 3 consecutive days.[5]

    • Control Group: The control group receives no treatment or a placebo.[3][4]

Sample Collection
  • Blood Sampling: Blood samples (e.g., 0.8 mL) are collected from the brachial vein at predetermined time points before and after drug administration.[5] Example time points for a pharmacokinetic study could be 0, 1, 2, 4, 6, 24, 50, 54, 74, 76, 78, and 80 hours after the initial dose.[5] Samples are collected in tubes without anticoagulant for serum separation.[5]

  • Tissue Sampling: For residue depletion studies, birds are euthanized at various time points after the cessation of treatment (e.g., 7, 14, 21, 32, 36, and 38 days).[3][4] Samples of edible tissues (muscle, liver, kidney, skin with fat) and feathers are collected for analysis.[3][4][6]

Analytical Methodology: Quantification of this compound

A common and sensitive method for quantifying this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or a photodiode array (PDA) detector.[3][4][5]

  • Sample Preparation (Extraction):

    • Tissue Homogenization: Weigh a precise amount of tissue (e.g., 2 g) and homogenize.[7]

    • Internal Standard Spiking: Fortify the sample with an internal standard (e.g., ¹³C₆-sulfamethazine) to correct for extraction losses and matrix effects.[3][4]

    • Extraction: Add an extraction solvent (e.g., 1% acetic acid in acetonitrile) and vortex thoroughly.[7]

    • Cleanup: Utilize Solid Phase Extraction (SPE) with a suitable cartridge (e.g., aromatic sulfonic acid) to remove interfering substances.[3][4]

    • Elution and Evaporation: Elute the analyte from the SPE cartridge, evaporate the solvent, and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 analytical column is typically used for separation.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile/methanol mixture) is employed.[8]

    • Flow Rate: A constant flow rate, for instance, 0.2 mL/min, is maintained.[8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Detection is often performed in negative ion mode.[8]

    • Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.[8]

Data Presentation

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of sulfachloropyrazine (a closely related sulfonamide) in broiler chickens from a study involving healthy and Eimeria tenella infected birds.

ParameterHealthy ChickensE. tenella Infected ChickensReference
Absorption Half-life (t½ab) -17.24 ± 3.50 h[5]
Time to Maximum Concentration (Tmax) -23.41 ± 3.78 h[5]
Accumulation Index -1.22 ± 0.13[5]

Note: Data for healthy chickens were not explicitly provided in the compared parameters in the source.

Residue Depletion

Residue levels of this compound in various tissues decrease over time after drug withdrawal. The following table presents a summary of findings from a residue depletion study.

TissueWithdrawal DayMean Concentration (µg/kg)Reference
Feathers 21183.39[3][4]
Feathers 55Persisted above LOD[3][4][9]
Muscle > 4Below LOD[3][4][6]
Liver > 4Below LOD[3][4][6]

LOD: Limit of Detection

Analytical Method Validation

The performance of the analytical method is critical for accurate quantification. The table below provides typical validation parameters for an LC-MS/MS method for this compound determination.

ParameterMatrixValueReference
Linearity (r²) Feathers> 0.98[4]
Muscle & Liver> 0.96[3][4]
Limit of Detection (LOD) Feathers & Liver10 µg/kg[3][4][9]
Muscle5 µg/kg[3][4][9]
Limit of Quantification (LOQ) Feathers14.6 µg/kg[4]
Muscle6.2 µg/kg[4]
Liver12.7 µg/kg[4]
Recovery Liver> 77%[5]
Other Tissues> 65%[5]
Intra-assay Precision (CV) Serum2.32%[5]
Inter-assay Precision (CV) Serum11.21%[5]

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Study

G cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Selection Select Healthy Broiler Chickens Acclimatization Acclimatize to Housing Conditions Animal_Selection->Acclimatization Grouping Randomly Assign to Control & Treatment Groups Acclimatization->Grouping Dosing Administer this compound Orally (e.g., 30 mg/kg for 5 days) Grouping->Dosing Control_Group Administer Placebo to Control Group Grouping->Control_Group Blood_Collection Collect Blood Samples at Predetermined Time Points Dosing->Blood_Collection Tissue_Collection Collect Tissue Samples at Various Withdrawal Times Dosing->Tissue_Collection Sample_Prep Sample Preparation (Extraction & Cleanup) Blood_Collection->Sample_Prep Tissue_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis for Quantification Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Residue_Analysis Residue Depletion Profile Determination LCMS_Analysis->Residue_Analysis

Caption: Workflow for a this compound pharmacokinetic study in broiler chickens.

Analytical Sample Preparation Workflow

G cluster_workflow Sample Preparation for LC-MS/MS Analysis Start Start with Tissue/Plasma Sample Weigh Weigh Sample Start->Weigh Spike Spike with Internal Standard Weigh->Spike Homogenize Homogenize Tissue Spike->Homogenize Extract Extract with Solvent Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant SPE Solid Phase Extraction (SPE) Cleanup Collect_Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Workflow for the preparation of biological samples for this compound analysis.

Conclusion

The provided protocols and data offer a foundational understanding of the pharmacokinetic behavior of this compound in broiler chickens. Studies have shown that the health status of the birds can significantly alter the pharmacokinetic parameters of the drug.[1][5] Furthermore, residue depletion studies are essential for establishing withdrawal times to ensure consumer safety, with particular attention to the persistence of residues in non-edible tissues like feathers, which could potentially re-enter the food chain through rendered products.[3][4][9] The analytical methods described are robust and sensitive for the quantification of this compound in various biological matrices. Researchers should adapt these protocols to their specific experimental conditions and regulatory requirements.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Pasteurella multocida to Sulfachlorpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasteurella multocida is a gram-negative coccobacillus that is a significant pathogen in veterinary medicine, causing a range of diseases in livestock, poultry, and companion animals. It is also an important zoonotic agent, often associated with human infections resulting from animal bites and scratches. Sulfonamides, including sulfachlorpyridazine, are a class of synthetic antimicrobial agents that have been used for the treatment of bacterial infections. These compounds act by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. This document provides detailed application notes and protocols for the in vitro susceptibility testing of Pasteurella multocida to this compound.

Data Presentation

Due to the limited availability of standardized quantitative data, the following table provides a qualitative summary. Researchers are encouraged to establish their own internal quality control ranges and interpretive criteria based on the protocols outlined below.

Antimicrobial AgentOrganismHostSusceptibility Profile
This compoundPasteurella multocidaCattleSusceptible[1]

Mechanism of Action of this compound

This compound, like other sulfonamides, exerts its bacteriostatic effect by interfering with the synthesis of folic acid, a crucial component for bacterial growth and replication. Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This inhibition blocks the conversion of PABA to dihydropteroic acid, a precursor of folic acid, ultimately halting bacterial proliferation.

cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Bacterial_Growth Bacterial Growth and Replication Tetrahydrofolate->Bacterial_Growth This compound This compound Inhibition Competitive Inhibition This compound->Inhibition Inhibition->Dihydropteroate_Synthase cluster_broth Broth Microdilution cluster_disk Disk Diffusion start Start: Isolate Pasteurella multocida subculture Subculture for pure colonies start->subculture prepare_inoculum Prepare 0.5 McFarland inoculum subculture->prepare_inoculum inoculate_plates Inoculate plates with bacterial suspension prepare_inoculum->inoculate_plates inoculate_agar Inoculate Mueller-Hinton agar plate prepare_inoculum->inoculate_agar prepare_plates Prepare serial dilutions of this compound in 96-well plates prepare_plates->inoculate_plates incubate_plates Incubate plates at 35°C for 18-24h inoculate_plates->incubate_plates read_mic Read Minimum Inhibitory Concentration (MIC) incubate_plates->read_mic end_point Report Results read_mic->end_point apply_disk Apply this compound disk inoculate_agar->apply_disk incubate_agar Incubate plate at 35°C for 18-24h apply_disk->incubate_agar measure_zone Measure zone of inhibition incubate_agar->measure_zone measure_zone->end_point

References

Application Notes and Protocols: QuEChERS Method for Sulfonamide Residue Analysis in Fish Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined and efficient sample preparation technique for the analysis of veterinary drug residues, including sulfonamides, in complex matrices like fish tissue.[1] This approach significantly reduces solvent consumption and sample preparation time compared to traditional methods.[2] This document provides detailed application notes and protocols for the determination of sulfonamide residues in fish tissue using QuEChERS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary steps for analyzing sulfonamide residues in fish tissue, from sample preparation to instrumental analysis.

Sample Preparation and Homogenization

Proper sample handling is crucial for accurate and reproducible results.

  • Collection and Storage: Collect fish tissue samples and store them frozen (at -20°C or lower) until analysis to prevent degradation of sulfonamide residues.[1]

  • Homogenization: Prior to extraction, thaw the fish samples. Remove skin and bones, and homogenize the muscle tissue to ensure a representative sample. A high-speed blender or food processor can be used for this purpose.

QuEChERS Extraction and Cleanup

This protocol is a generalized version based on several successful studies. Modifications may be necessary depending on the specific fish matrix and target sulfonamides.

Materials:

  • Homogenized fish tissue

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • QuEChERS extraction salt packets (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) or individual salts.

  • Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents.

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

Procedure:

  • Sample Weighing: Weigh 2-5 g of the homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile (ACN) to the centrifuge tube. Some protocols may also include the addition of a small amount of water or an acidic solution to improve extraction efficiency.[3][4]

  • Vortexing/Shaking: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the sample and solvent.

  • Salt Addition and Extraction: Add the QuEChERS extraction salts. A common combination includes 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[3] Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. The salts aid in partitioning the aqueous and organic layers and promote the transfer of sulfonamides into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the solid fish tissue and aqueous layer.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1-6 mL) of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube containing PSA and C18 sorbents. PSA helps in removing fatty acids and other interfering matrix components, while C18 removes non-polar interferences.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute to ensure proper mixing of the extract with the sorbents. Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation: Carefully collect the cleaned supernatant. The extract can then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis or directly injected after filtration through a 0.22 µm syringe filter.[2]

LC-MS/MS Analysis

The cleaned extract is analyzed using a liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.[1][5]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[6][7]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-10 µL.[7][8]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of sulfonamides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target sulfonamide.

Data Presentation

The following tables summarize the quantitative data from various studies on the analysis of sulfonamides in fish tissue using the QuEChERS method.

Table 1: Recovery of Sulfonamides in Fish Tissue

SulfonamideFish SpeciesSpiking Level (µg/kg)Recovery (%)Reference
SulfadiazineTilapia10, 20, 4085.2 - 98.7[1]
SulfamethoxazoleTilapia10, 20, 4089.1 - 102.3[1]
SulfadimethoxineTilapia10, 20, 4091.5 - 105.4[1]
SulfamethazineTilapia10, 20, 4087.6 - 99.8[1]
VariousVarious5070.7 - 100.9[9]
VariousAquatic ProductsNot Specified80.2 - 93.5[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Fish Tissue

SulfonamideFish SpeciesLOD (µg/kg)LOQ (µg/kg)Reference
SulfadiazineTilapia1.05.0[1]
SulfamethoxazoleTilapia1.05.0[1]
SulfadimethoxineTilapia1.05.0[1]
SulfamethazineTilapia1.05.0[1]
VariousAquatic Products0.43 - 1.221.27 - 3.71[6]
VariousFishNot Specified2.62 - 9.03[9]
VariousFishNot Specified10[7]

Mandatory Visualization

The following diagram illustrates the general workflow of the QuEChERS method for sulfonamide analysis in fish tissue.

QuEChERS_Workflow Sample 1. Homogenized Fish Sample (2-5g) in 50mL Centrifuge Tube Solvent 2. Add Acetonitrile (10mL) Sample->Solvent Vortex1 3. Vortex (1 min) Solvent->Vortex1 Salts 4. Add QuEChERS Salts (e.g., 4g MgSO4, 1g NaCl) Vortex1->Salts Shake 5. Shake Vigorously (1 min) Salts->Shake Centrifuge1 6. Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 Supernatant 7. Transfer Supernatant (1-6mL) to d-SPE Tube Centrifuge1->Supernatant Vortex2 8. Vortex (1 min) Supernatant->Vortex2 dSPE d-SPE Tube (PSA + C18) Centrifuge2 9. Centrifuge (≥4000 rpm, 5 min) Vortex2->Centrifuge2 Final_Extract 10. Collect Cleaned Extract Centrifuge2->Final_Extract Analysis 11. LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for sulfonamide analysis in fish.

References

Application Note and Protocol: Sulfachlorpyridazine as a Reference Standard in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfachlorpyridazine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] Its use can lead to the presence of residues in food products such as meat, milk, and eggs.[2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure food safety.[3][4] Accurate and reliable analytical methods are therefore essential for monitoring this compound residues in food. This document provides detailed application notes and protocols for the use of this compound as a reference standard in food analysis, focusing on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Certified this compound reference standards are available from various suppliers and are crucial for ensuring the accuracy of analytical results.[5][6]

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound in different food matrices. This data is essential for method validation and performance verification.[7]

Table 1: Method Validation Parameters for this compound Analysis

MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
Chicken FeathersLC-MS/MS10---[8][9][10]
Chicken LiverLC-MS/MS10---[8][9][10]
Chicken MuscleLC-MS/MS5---[8][9][10]
Broiler TissuesHPLC2040-0.7 - 7.0[2]
LettuceHPLC-MS/MS-193.0 - 110.5≤14.02[11]
Animal FeedLC-UV74 - 265265 - 86847 - 664 - 18 (inter-day)[12]
Animal FeedHPLC-FLD34.5 - 79.541.3 - 89.979.3 - 114.02.7 - 9.1 (repeatability)[13]
Organic FertilizersHPLC-FLD13.53 - 23.3026.02 - 41.9777.00 - 121.164.36 - 17.34 (repeatability)[14]

Table 2: Maximum Residue Limits (MRLs) for this compound

Food ProductMRL (µg/kg)Regulatory Body/RegionReference
Edible Tissues100European Union[4]
Fat, Kidney, Liver, Muscle (Cattle & Swine)100 (0.1 ppm)Canada[3]
All Food Producing Species100FAO[4]
General Default MRL10European Union[15]

Experimental Protocols

Detailed methodologies for the analysis of this compound in food matrices are provided below. These protocols are based on established and validated methods.[8][11]

Protocol 1: Analysis of this compound in Chicken Tissues by LC-MS/MS

This protocol is adapted from a method for the determination of this compound in broiler chicken feathers, muscle, and liver.[4][8]

1. Materials and Reagents

  • This compound certified reference standard[8]

  • ¹³C₆-Sulfamethazine (internal standard)[8]

  • HPLC-grade water, acetonitrile, methanol, ethyl acetate, hexane[8][16]

  • Formic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)[8][16]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Aromatic Sulfonic Acid)[8]

2. Standard Solution Preparation

  • Stock Solution (1000 mg/L): Accurately weigh and dissolve the this compound reference standard in methanol.[11]

  • Intermediate Spiking Solution (500 ng/mL): Dilute the stock solution with HPLC-grade water.[8]

  • Internal Standard Solution (115.5 ng/mL): Prepare by diluting ¹³C₆-sulfamethazine in HPLC-grade water.[8]

3. Sample Preparation (Muscle and Liver)

  • Weigh 5 g of minced muscle or 2 g of homogenized liver into a 50-mL polypropylene tube.[8][16]

  • Fortify the sample with the internal standard solution and let it rest for 15 minutes.[8][16]

  • Add 15 mL of water and vortex for 10 minutes.[8][16]

  • Add 15 µL of 1M NaOH, vortex for 15 minutes, and sonicate for 5 minutes.[8][16]

  • Adjust the pH to 7.8–8.0 with 10% v/v HCl.[8][16]

  • Perform liquid-liquid extraction with ethyl acetate.[16]

  • Proceed with Solid-Phase Extraction (SPE) for clean-up using aromatic sulfonic acid cartridges.[8]

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[16]

4. LC-MS/MS Conditions

  • Column: C8 or C18 analytical column (e.g., Symmetry C8, 3.5μm, 2.1 x 100 mm)[4][16]

  • Mobile Phase: Isocratic elution with a mixture of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient could be 45% A and 55% B.[4]

  • Flow Rate: 200 µL/min[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: 35 °C[4]

  • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4]

  • Ion Source Temperature: 450°C[4]

Protocol 2: Analysis of this compound in Lettuce by HPLC-MS/MS

This protocol is based on a method for detecting multiple antimicrobial residues in lettuce.[11]

1. Materials and Reagents

  • This compound certified reference standard

  • Acetonitrile, Methanol, Formic acid

  • McIlvaine-EDTA buffer (0.1 M, pH 4.0)[11]

  • Dispersive solid-phase extraction (dSPE) sorbent (e.g., bulk C18)[11]

2. Sample Preparation

  • Homogenize and freeze-dry the lettuce sample.

  • Weigh 0.2 g of freeze-dried lettuce into a 50 mL polypropylene tube.[11]

  • Add 5 mL of an extraction mixture (acetonitrile, methanol, 0.5% formic acid, and EDTA buffer in a 40:10:20:30 ratio).[11]

  • Agitate for 5 min, sonicate for 15 min, and centrifuge for 10 min at 2700× g.[11]

  • Perform dSPE clean-up by adding 1 g of bulk C18 to the supernatant, shake for 2 min, and centrifuge.[11]

  • Dry the resulting supernatant under a nitrogen stream at 45 °C.[11]

  • Reconstitute the residue in 1.5 mL of a solvent mix of acetonitrile and 0.1% formic acid (20:80 v/v).[11]

  • Centrifuge and transfer the supernatant for HPLC-MS/MS analysis.[11]

3. HPLC-MS/MS Conditions

  • Follow instrumental conditions similar to Protocol 1, optimizing the mobile phase gradient and MS/MS parameters for the lettuce matrix.

Mandatory Visualizations

experimental_workflow start Start: Sample Collection (e.g., Chicken Tissue) sample_prep Sample Preparation (Homogenization, Weighing) start->sample_prep end End: Data Reporting fortification Fortification (Internal Standard Addition) sample_prep->fortification extraction Extraction (LLE or SLE) fortification->extraction cleanup Clean-up (Solid-Phase Extraction) extraction->cleanup concentration Concentration (Evaporation & Reconstitution) cleanup->concentration analysis LC-MS/MS Analysis concentration->analysis quantification Data Processing & Quantification analysis->quantification qc Quality Control (Calibration Curve, Blanks) quantification->qc Validate Results qc->end Results Pass QC qc->sample_prep Results Fail QC (Re-extract)

Caption: Experimental workflow for this compound analysis in food.

method_validation method Validated Analytical Method specificity Specificity/ Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Reproducibility) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

Caption: Key parameters for analytical method validation.

References

Application of Sulfachlorpyridazine in Aquaculture Disease Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sulfachlorpyridazine is a sulfonamide antibiotic that has found application in veterinary medicine, including aquaculture, for the treatment and control of bacterial diseases.[1] As a synthetic antimicrobial, it functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2] Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, and its disruption leads to a bacteriostatic effect, halting bacterial growth and replication.[3][4] This document provides detailed application notes and protocols for the use of this compound in an aquaculture research and development setting.

Mechanism of Action

This compound, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA).[5] Bacteria synthesize folic acid de novo using PABA as a key substrate.[6] this compound competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydropteroate, a critical step in the folic acid synthesis pathway.[3][7] This inhibition ultimately disrupts the production of tetrahydrofolic acid, a cofactor essential for the synthesis of purines, thymidine, and amino acids, thereby arresting bacterial growth.[5] Mammalian cells are unaffected as they do not synthesize their own folic acid but obtain it from their diet.[3]

To enhance its efficacy, this compound is often used in combination with trimethoprim.[5] Trimethoprim inhibits dihydrofolate reductase (DHFR), a subsequent enzyme in the folic acid pathway that converts dihydrofolic acid to tetrahydrofolic acid.[5] This sequential blockade of two steps in the same metabolic pathway results in a synergistic and often bactericidal effect.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its combination with trimethoprim against common aquaculture pathogens, as well as its pharmacokinetic properties.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfonamides and Trimethoprim against Aquaculture Pathogens

PathogenAntimicrobial AgentMIC Range (µg/mL)Notes
Streptococcus isolates (from Tilapia)Sulfadiazine/Trimethoprim0.285/0.015 - 9.50/0.50Susceptible
Vibrio isolates (from Shrimp)Sulfadiazine/Trimethoprim1.178/0.062 - >152/8Broader range of susceptibility
Escherichia coli K12Pterin-sulfamethoxazole conjugate10.9 µMFor comparison of a related sulfonamide conjugate
Veterinary Pathogens (General)Trimethoprim - sulfamethoxazole (1:19)Presumptive ECOFFs proposedData for sulfadiazine and sulfadimethoxine were limited by the tested concentration ranges.[9]

Note: Specific MIC data for this compound against a wide range of fish pathogens is limited in publicly available literature. The data presented here for other sulfonamides and their combinations provide an indication of the potential efficacy.

Table 2: Pharmacokinetic Parameters of this compound in Channel Catfish (Ictalurus punctatus)

ParameterValueUnit
Absorption Half-Life (t½α)0.24hours
Elimination Half-Life (t½β)13.8hours
Volume of Distribution (Vd)1.12L/kg
Total Body Clearance (Cl_B)0.056L/kg/h

Source: Adapted from pharmacokinetic studies in channel catfish. It is important to note that pharmacokinetic parameters can vary significantly between fish species and with changing environmental conditions such as water temperature.[10][11][12]

Table 3: Residue Depletion of this compound in Edible Tissues

TissueTime Post-TreatmentResidue Level (µg/kg)MRL (EU)
Broiler Chicken Muscle7 days20.54100 µg/kg
Broiler Chicken Liver7 daysBelow LOD100 µg/kg
Broiler Chicken Feathers7 days2,858.78N/A
Broiler Chicken Feathers21 days183.39N/A
Turkey Muscle7 daysDetectedNot specified
Turkey Liver7 daysDetectedNot specified
Turkey Kidneys7 daysDetectedNot specified
Turkey Fat with Skin7 daysDetectedNot specified

Note: Residue depletion studies are crucial for determining appropriate withdrawal times before treated aquatic animals can be considered safe for human consumption.[13][14][15][16][17] The data from poultry can serve as a preliminary reference for designing residue studies in fish.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial fish pathogen.

Materials:

  • Pure culture of the target bacterial pathogen (e.g., Aeromonas salmonicida, Yersinia ruckeri)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound sodium salt

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of CAMHB. c. Incubate at the optimal temperature for the pathogen (e.g., 22-28°C) until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[18]

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound sodium in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the pathogen for 24-48 hours.[18]

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[19]

Protocol for In Vivo Efficacy Trial

This protocol describes a general workflow for evaluating the efficacy of this compound in a controlled fish challenge model.

Materials:

  • Healthy, disease-free fish of the target species

  • Acclimated and controlled aquatic housing system

  • Virulent culture of the target bacterial pathogen

  • Medicated feed containing a known concentration of this compound

  • Control (non-medicated) feed

Procedure:

  • Acclimation: Acclimate fish to the experimental tanks for at least two weeks, ensuring stable water quality parameters.

  • Challenge: a. Challenge the fish with the pathogen via a validated method (e.g., immersion, intraperitoneal injection). b. Monitor the fish for clinical signs of disease.

  • Treatment: a. Once clinical signs appear in a predetermined percentage of the population, divide the fish into treatment and control groups. b. Administer the medicated feed to the treatment group at a predetermined dose and duration. The control group receives non-medicated feed.

  • Monitoring and Data Collection: a. Record daily mortality in all groups. b. Observe and score clinical signs of disease. c. At the end of the trial, euthanize a subset of fish from each group for bacteriological analysis (e.g., re-isolation of the pathogen from kidney or other target organs) to confirm the cause of morbidity/mortality.

  • Data Analysis: a. Calculate the relative percent survival (RPS) for the treatment group compared to the control group. b. Statistically analyze mortality data (e.g., using Kaplan-Meier survival analysis).

Protocol for this compound Residue Analysis in Fish Muscle by LC-MS/MS

This protocol details the extraction and analysis of this compound residues from fish muscle tissue.

Materials:

  • Fish muscle tissue

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, water, formic acid (LC-MS grade)

  • This compound analytical standard

  • Internal standard (e.g., ¹³C₆-sulfamethazine)

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: a. Weigh approximately 2 g of homogenized fish muscle tissue into a centrifuge tube.[20] b. Spike the sample with a known concentration of the internal standard.

  • Extraction: a. Add an appropriate extraction solvent (e.g., acetonitrile with formic acid).[21] b. Vortex or shake vigorously for a specified time.[21] c. Centrifuge to separate the solid and liquid phases.

  • Clean-up (Solid-Phase Extraction): a. Condition an SPE cartridge with the appropriate solvents. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge to remove interfering matrix components. d. Elute the analyte of interest with a suitable elution solvent.

  • Analysis by LC-MS/MS: a. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. b. Inject an aliquot of the reconstituted sample into the LC-MS/MS system. c. Separate the analyte using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).[21] d. Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.

Visualizations

Folic_Acid_Synthesis_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolic_acid + Glutamate Glutamate Glutamate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) Purines_Thymidine_Amino_Acids Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine_Amino_Acids DHPS->Dihydropteroate DHFR->Tetrahydrofolic_acid This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition Sites.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Homogenization Sample Homogenization (e.g., Fish Tissue) Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Residue Analysis.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Sulfachlorpyridazine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyridazine (SCP) is a sulfonamide antibiotic widely used in veterinary medicine. Its presence in the food chain and the environment is a growing concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance. Accurate quantification of SCP in complex matrices such as animal tissues, food products, and environmental samples is crucial for regulatory monitoring and food safety assessment. Solid-Phase Extraction (SPE) is a robust and widely adopted sample preparation technique that enables the cleanup and concentration of analytes from complex samples prior to chromatographic analysis, thereby improving analytical sensitivity and accuracy.

These application notes provide detailed protocols for the cleanup of this compound from various complex matrices using different SPE cartridges. The included quantitative data, experimental procedures, and workflow diagrams are intended to guide researchers in developing and implementing effective analytical methods for SCP determination.

Quantitative Data Summary

The following tables summarize the performance of various SPE methods for the determination of this compound and other sulfonamides in different matrices. The data is compiled from multiple studies to provide a comparative overview of recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance Data for this compound in Animal Tissues

MatrixSPE CartridgeAnalytical MethodRecovery (%)LODLOQReference
Broiler MuscleAromatic Sulfonic AcidLC-MS/MS-5 µg/kg-[1][2][3]
Broiler LiverAromatic Sulfonic AcidLC-MS/MS-10 µg/kg-[1][2][3]
Broiler FeathersAromatic Sulfonic AcidLC-MS/MS-10 µg/kg-[1][2][3]
Broiler Edible TissuesMCXHPLC-UV-0.02 mg/kg0.04 mg/kg[4]
Bovine LiverDispersive SPE (PSA)LC-MS/MS53-93% (for 9 sulfonamides)-5 ng/g

Table 2: Performance Data for Sulfonamides in Milk, Honey, and Environmental Samples

MatrixSPE CartridgeAnalytesAnalytical MethodRecovery (%)LODLOQReference
MilkOasis PRiME HLB72 Veterinary DrugsUPLC-MS/MS50-130%--[3]
MilkSep-Pak C18Multiple Veterinary DrugsLC-MS/MSAvg. 67% (22-110%)--
HoneyMolecularly Imprinted Polymer6 SulfonamidesLC-MS/MS84.3-104.7% (Intraday)0.004-1.050 µg/kg0.014-3.499 µg/kg[1]
WaterOasis HLBSulfamethoxazoleLC-MS/MS84-110%-0.01 mg/L[5]
WaterIn-line SPE5 SulfonamidesCapillary Electrophoresis52.2-109.2%0.3-0.6 µg/L-[6]
River and SeawaterCNW Poly-Sery HLB17 SulfonamidesUPLC-MS/MS79-118%0.01-0.05 ng/L-

Experimental Workflows

The following diagrams illustrate the general and matrix-specific workflows for the solid-phase extraction of this compound.

SPE_General_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection Sample Collection Homogenization Homogenization / Sonication SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Conditioning Cartridge Conditioning Centrifugation->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis

General SPE Workflow for this compound Analysis.

SPE_Matrix_Workflows Matrix-Specific Sample Preparation Workflows cluster_animal_tissue Animal Tissue (Muscle, Liver) cluster_milk Milk cluster_honey Honey Tissue_Sample Weigh Tissue Sample Add_Solvent Add Acetonitrile Tissue_Sample->Add_Solvent Homogenize_Tissue Homogenize & Sonicate Add_Solvent->Homogenize_Tissue Centrifuge_Tissue Centrifuge Homogenize_Tissue->Centrifuge_Tissue Collect_Supernatant_Tissue Collect Supernatant for SPE Centrifuge_Tissue->Collect_Supernatant_Tissue Milk_Sample Measure Milk Sample Add_Acid_ACN Add Acidified Acetonitrile (Protein Precipitation) Milk_Sample->Add_Acid_ACN Vortex_Milk Vortex Add_Acid_ACN->Vortex_Milk Centrifuge_Milk Centrifuge Vortex_Milk->Centrifuge_Milk Collect_Supernatant_Milk Collect Supernatant for SPE Centrifuge_Milk->Collect_Supernatant_Milk Honey_Sample Weigh Honey Sample Acid_Hydrolysis Acid Hydrolysis (Release bound sulfonamides) Honey_Sample->Acid_Hydrolysis Dilute_Honey Dilute with Water Acid_Hydrolysis->Dilute_Honey Centrifuge_Honey Centrifuge/Filter Dilute_Honey->Centrifuge_Honey Collect_Supernatant_Honey Collect Supernatant for SPE Centrifuge_Honey->Collect_Supernatant_Honey

Matrix-Specific Sample Preparation Workflows.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the solid-phase extraction of this compound from various matrices.

Protocol 1: this compound in Broiler Tissues using MCX SPE Cartridges

This protocol is adapted from a method for the determination of sulphachloropyrazine in broiler edible tissues.[4]

1. Sample Preparation

  • Weigh 2.0 g of minced tissue (muscle, liver, kidney, or skin with fat) into a centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Homogenize the sample, followed by sonication for 5 minutes.

  • Centrifuge at 5,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 15 mL of acetone, vortex for 30 seconds, and sonicate for 5 minutes.

  • Add 15 mL of n-hexane and vortex.

  • Discard the upper hexane layer.

2. Solid-Phase Extraction (MCX Cartridge)

  • Conditioning: Condition the MCX SPE cartridge with 5 mL of methanol followed by 5 mL of hydrochloric acid.

  • Loading: Load 2 mL of the lower liquid layer from the sample preparation step onto the cartridge.

  • Washing:

    • Wash with 2 mL of 0.1 mol/L hydrochloric acid.

    • Wash with 2 mL of methanol.

    • Wash with 10 mL of 10% ammoniated acetonitrile.

  • Elution: (Note: The original protocol seems to have a typo and elutes interferences in the wash step. A typical elution for MCX would involve a basic organic solvent). Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.

3. Final Processing

  • Evaporate the eluent to dryness at 45°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/KH2PO4 buffer).

  • Filter through a 0.22 µm filter before HPLC analysis.

Protocol 2: this compound in Feathers and Edible Tissues using Aromatic Sulfonic Acid SPE Cartridges

This protocol is based on a method for the determination of this compound in broiler chickens.[1][2][3]

1. Sample Preparation (Feathers)

  • Weigh a sample of feathers into a polypropylene tube.

  • Add an appropriate volume of extraction solvent (e.g., ethyl acetate).

  • Vortex for 15 minutes and then sonicate for 5 minutes.

  • Centrifuge at 1,800 g for 10 minutes.

  • Filter the supernatant through glass wool and concentrate to approximately 15 mL using a water bath (40–50°C) under a mild nitrogen flow.[1][2]

2. Sample Preparation (Muscle and Liver)

  • Weigh 5 g of muscle or 2 g of liver into a polypropylene tube.[1][2]

  • Fortify with an internal standard solution if necessary and let it rest for 15 minutes.[1][2]

  • Add 15 mL of water and vortex for 10 minutes.[1][2]

  • Add 15 µL of 1M NaOH, vortex for 15 minutes, and sonicate for 5 minutes.[1][2]

  • Adjust the pH to 7.8–8.0 with 10% v/v HCl.[1][2]

3. Solid-Phase Extraction (Aromatic Sulfonic Acid Cartridge)

  • Conditioning: Condition the aromatic sulfonic acid SPE cartridge (500 mg, 6 mL) with 6 mL of hexane followed by 6 mL of ethyl acetate.[1][2]

  • Loading: Load the prepared sample extract onto the cartridge.

  • Washing: (A specific wash step is not detailed in the source, but a common practice would be to wash with a non-polar solvent like hexane to remove fats).

  • Elution: Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

4. Final Processing

  • Evaporate the eluate to dryness.

  • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Multi-Residue Analysis of Veterinary Drugs (including Sulfonamides) in Milk using Oasis PRiME HLB SPE Cartridges

This is a pass-through SPE cleanup method.[3]

1. Sample Preparation

  • To 1 mL of milk, add 4 mL of 0.2% formic acid in acetonitrile.[3]

  • Mix well and centrifuge for 5 minutes at 10,000 rpm.[3]

2. Solid-Phase Extraction (Oasis PRiME HLB - Pass-Through)

  • Conditioning (Optional): Condition the Oasis PRiME HLB cartridge with 3 mL of 0.2% formic acid in acetonitrile. This is mainly to facilitate gravity loading.[3]

  • Loading/Cleanup: Pass the supernatant from the sample preparation step through the cartridge and collect the eluate.[3]

3. Final Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 1 mL of 5% methanol in water.[3]

  • Filter the extract before UPLC-MS/MS analysis.

Protocol 4: Sulfonamides in Honey using Molecularly Imprinted Polymer (MIP) SPE

This protocol is for the online SPE-LC-MS/MS analysis of six sulfonamides, including sulfachloropyridazine.[1]

1. Sample Preparation

  • Weigh the honey sample.

  • Perform acidic hydrolysis to release sugar-bound sulfonamides.[1]

  • Dilute the hydrolyzed sample with an appropriate buffer before injection into the online SPE system.

2. Online Solid-Phase Extraction (MIP)

  • The online SPE system automatically performs the loading, washing, and elution steps. The specific conditions for the MIP, including the composition of the wash and elution solvents, need to be optimized for the target analytes.[1]

3. Analysis

  • The eluate from the online SPE is directly transferred to the LC-MS/MS system for analysis.[1]

Conclusion

The selection of an appropriate SPE protocol for this compound cleanup is highly dependent on the sample matrix and the desired analytical performance. For complex biological matrices like animal tissues, SPE cartridges with mixed-mode or specific functionalities such as MCX or aromatic sulfonic acid can provide effective cleanup. For matrices like milk, a simple pass-through SPE with a polymeric sorbent like Oasis PRiME HLB can be a rapid and efficient approach. The quantitative data presented demonstrates that with proper method development, SPE can achieve high recovery and low detection limits for this compound, enabling reliable monitoring in various complex samples. Researchers should validate the chosen method for their specific application to ensure accuracy and precision.

References

Application Notes and Protocols for Caco-2 Cell Permeability Assay in Sulfachlorpyridazine Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing various transporters and enzymes found in the small intestine.[3] This model is instrumental in assessing the intestinal permeability of compounds and elucidating their transport mechanisms, such as passive diffusion and active transport.

Sulfachlorpyridazine is a sulfonamide antibiotic.[4] Understanding its absorption characteristics is crucial for its development as an oral therapeutic agent. This document provides a detailed protocol for conducting a Caco-2 cell permeability assay to evaluate the absorption of this compound, with a particular focus on identifying potential involvement of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The related compound, sulfasalazine, has been identified as a substrate for BCRP, exhibiting a significant efflux ratio in Caco-2 cells.[5][6] This suggests that this compound may also be a substrate for efflux transporters, a critical factor influencing its oral bioavailability.

Experimental Protocols

This section details the necessary protocols for cell culture, permeability experiments, and analytical methods.

Caco-2 Cell Culture and Monolayer Formation

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM. Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.[7]

  • Seeding on Transwell® Inserts:

    • Trypsinize confluent Caco-2 cells and resuspend them in fresh medium.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

    • Add fresh medium to both the apical and basolateral chambers.

  • Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the medium in both chambers every 2-3 days.[8]

Monolayer Integrity Assessment

Before conducting the permeability assay, it is crucial to assess the integrity of the Caco-2 cell monolayer.

2.2.1. Transepithelial Electrical Resistance (TEER) Measurement

  • Equipment: Epithelial Volt/Ohm meter (e.g., Millicell® ERS-2).

  • Procedure:

    • Equilibrate the Transwell® plates to room temperature.

    • Measure the electrical resistance of each well.

    • Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the membrane to obtain the TEER value (Ω·cm2).

  • Acceptance Criteria: Monolayers with TEER values > 200 Ω·cm2 are generally considered suitable for permeability studies.[1]

2.2.2. Lucifer Yellow Permeability Assay

  • Purpose: To assess the integrity of the paracellular pathway.

  • Procedure:

    • After the transport experiment, wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add a solution of Lucifer Yellow (e.g., 100 µM in HBSS) to the apical chamber and HBSS to the basolateral chamber.

    • Incubate for 1 hour at 37°C.

    • Measure the fluorescence of the solution in the basolateral chamber using a fluorescence plate reader.

  • Acceptance Criteria: The apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10-6 cm/s.[7]

Bidirectional Permeability Assay for this compound

Materials:

  • This compound

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • BCRP inhibitor (e.g., Ko143) and/or P-gp inhibitor (e.g., Verapamil) - optional, for mechanistic studies.[8]

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

    • BCRP substrate: Sulfasalazine[5]

  • Analytical equipment (LC-MS/MS)

Protocol:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to the final working concentration (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be ≤ 1%.

    • Prepare solutions for control compounds in the same manner.

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[2]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Wash the Caco-2 monolayers as described above.

    • Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate and collect samples as for the A→B transport.

  • Inhibitor Study (Optional):

    • To investigate the involvement of specific transporters, pre-incubate the monolayers with an inhibitor (e.g., Ko143 for BCRP) in both chambers for 30-60 minutes before adding this compound.

    • Perform the bidirectional permeability assay in the continued presence of the inhibitor.

Sample Analysis by LC-MS/MS

Method:

  • Instrumentation: A sensitive and selective LC-MS/MS method is required for the quantification of this compound in the transport buffer.

  • Sample Preparation: Samples collected from the donor and receiver chambers may require protein precipitation (e.g., with acetonitrile) followed by centrifugation before injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions: Specific conditions need to be optimized for this compound. An example method for sulfonamides involves a C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid.[9] Detection is typically performed in multiple reaction monitoring (MRM) mode.

Data Presentation and Analysis

Calculation of Apparent Permeability Coefficient (Papp)

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).

  • A is the surface area of the Transwell® membrane (cm2).

  • C0 is the initial concentration of the drug in the donor chamber (mol/cm3).

Calculation of Efflux Ratio (ER)

The efflux ratio is a key indicator of active efflux transport. It is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is generally considered indicative of significant active efflux.[8]

Data Summary Tables

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of this compound and Control Compounds

CompoundPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (ER)Permeability Class
This compound Experimental ValueExperimental ValueCalculated ValueTo be determined
Propranolol (High)>10--High
Atenolol (Low)<1--Low
Digoxin (P-gp Substrate)~1>2>2Low (efflux)
Sulfasalazine (BCRP Substrate)<0.5>15>30Low (efflux)

Note: Values for control compounds are typical literature values and should be confirmed experimentally.

Table 2: Effect of BCRP Inhibitor on this compound Permeability

ConditionPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (ER)
This compound Experimental ValueExperimental ValueCalculated Value
This compound + Ko143 Experimental ValueExperimental ValueCalculated Value

A significant increase in the A→B Papp value and a decrease in the efflux ratio in the presence of a BCRP inhibitor would confirm that this compound is a substrate of this transporter.

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow Diagram

G Figure 1. Caco-2 Permeability Assay Workflow cluster_0 Cell Culture & Monolayer Formation cluster_1 Permeability Experiment cluster_2 Analysis & Data Interpretation Culture Caco-2 Cell Culture Seed Seed on Transwell Inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate Integrity Monolayer Integrity Check (TEER) Differentiate->Integrity Bidirectional Bidirectional Transport Assay (A->B and B->A) Integrity->Bidirectional Incubate Incubate with this compound (2 hours, 37°C) Bidirectional->Incubate Sample Collect Samples from Apical & Basolateral Chambers Incubate->Sample Analysis LC-MS/MS Analysis Sample->Analysis Calculate Calculate Papp & Efflux Ratio Analysis->Calculate Interpret Interpret Data Calculate->Interpret

Caption: Caco-2 Permeability Assay Workflow

Potential Transport Mechanisms of this compound

G Figure 2. Potential Transport Pathways cluster_0 Apical Membrane cluster_1 Basolateral Membrane apical_lumen Intestinal Lumen (Apical) enterocyte Enterocyte apical_lumen->enterocyte Absorption (A->B) bcrp BCRP pgp P-gp basolateral_blood Bloodstream (Basolateral) enterocyte->bcrp Efflux (B->A) enterocyte->pgp Efflux (B->A) enterocyte->basolateral_blood

Caption: Potential Transport Pathways

Troubleshooting

IssuePossible CauseSuggested Solution
Low TEER values Incomplete monolayer formation; Cell contaminationExtend culture time; Check for contamination and use fresh cell stocks.
High Lucifer Yellow permeability Leaky monolayer; Cytotoxicity of the test compoundRe-culture cells; Assess cytotoxicity of this compound at the tested concentration.
High variability in Papp values Inconsistent cell seeding; Pipetting errors; Analytical variabilityStandardize cell seeding protocol; Ensure accurate pipetting; Validate the analytical method.
Low recovery of compound Non-specific binding to plasticware; Instability of the compound in the bufferInclude 0.1-1% BSA in the transport buffer; Assess compound stability in the buffer at 37°C.

Conclusion

The Caco-2 permeability assay is a valuable tool for assessing the intestinal absorption of this compound. By performing a bidirectional assay, researchers can not only determine its permeability but also identify its potential as a substrate for efflux transporters like BCRP. This information is critical for predicting its in vivo performance and understanding potential drug-drug interactions. The detailed protocols and data analysis guidelines provided in this document will aid in the standardized and effective application of this assay in drug development.

References

Application Note: Analysis of Sulfachlorpyridazine Residues in Animal Feed using LC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of sulfachlorpyridazine (SCP) residues in various animal feed matrices using Liquid Chromatography with Ultraviolet (LC-UV) detection. The protocol outlines a comprehensive procedure encompassing sample preparation, chromatographic separation, and data analysis. The method is suitable for routine monitoring and quality control in regulatory laboratories and the animal feed industry.

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock. The presence of its residues in animal feed is a significant concern due to the potential for adverse effects on animal health, the development of antibiotic resistance, and the carry-over into human food products. Consequently, regulatory bodies have established maximum residue limits (MRLs) for this compound in animal feed. This necessitates the availability of reliable and validated analytical methods for its routine monitoring. This document provides a detailed protocol for the determination of this compound in animal feed using LC-UV, a widely accessible and cost-effective technique.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

A precise and efficient sample preparation protocol is crucial for the accurate determination of this compound in complex feed matrices.

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Ammonia solution

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB, or Plexa PCX)[1][2]

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Homogenization: Grind a representative sample of the animal feed to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of a methanol/acetonitrile mixture (1:1, v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction step with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined extract to near dryness at 40°C using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 5 mL of 0.1% acetic acid in water.

  • SPE Clean-up:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Elution: Elute the this compound from the cartridge with 5 mL of a methanol/ammonia solution (97:3, v/v).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-UV analysis. Filter the final solution through a 0.45 µm syringe filter before injection.

LC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (30:70, v/v)
Flow Rate 0.8 mL/min[3]
Column Temperature 30°C
Injection Volume 20 µL

| UV Detection Wavelength | 272 nm[3] |

Data Presentation

The performance of the LC-UV method was validated for several key parameters. The quantitative data is summarized in the tables below.

Table 1: Method Validation Parameters for this compound in Animal Feed

ParameterResult
Linearity Range0.1 - 10.0 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)74 - 265 µg/kg[1][2]
Limit of Quantification (LOQ)265 - 868 µg/kg[1][2]

Table 2: Recovery and Precision of this compound in Spiked Animal Feed Samples

Spiked Concentration (mg/kg)Mean Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
2.047 - 66[1][2]4 - 15[1][2]7 - 18[1][2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of this compound in animal feed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis sample Animal Feed Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction (Methanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) reconstitution1->spe evaporation2 Evaporation spe->evaporation2 reconstitution2 Reconstitution evaporation2->reconstitution2 lc_uv LC-UV Analysis reconstitution2->lc_uv data_analysis Data Analysis & Quantification lc_uv->data_analysis

Caption: Workflow for this compound Analysis in Animal Feed.

Conclusion

The described LC-UV method provides a reliable and sensitive approach for the determination of this compound residues in animal feed. The sample preparation protocol, incorporating solid-phase extraction, effectively removes matrix interferences, ensuring accurate quantification. The method's validation demonstrates satisfactory performance in terms of linearity, recovery, and precision, making it suitable for routine monitoring to ensure compliance with regulatory standards.

References

Application Note and Protocol: A Multi-Residue Method for the Determination of Sulfonamides in Aquaculture Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine, including aquaculture, to treat and prevent bacterial diseases.[1][2] The extensive use of these compounds can lead to the presence of their residues in aquaculture products such as fish and shrimp, posing potential risks to human health.[1][3][4] To ensure food safety and comply with regulatory limits, sensitive and reliable analytical methods are required for the routine monitoring of sulfonamide residues in seafood.[5][6]

This application note provides a detailed protocol for a multi-residue method for the simultaneous determination and quantification of various sulfonamides in aquaculture products using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, which offers a simple and efficient extraction without the need for extensive clean-up steps.[1][2]

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of sulfonamides (e.g., sulfadiazine, sulfamethazine, sulfamethoxazole, etc.) and internal standards (e.g., sulfadiazine-¹³C₆, sulfadimidine-¹³C₆).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (purity > 98%).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and p-toluenesulfonic acid (p-TSA).[7][8]

  • Sample Preparation Devices: Homogenizer, centrifuge, vortex mixer, and syringe filters (0.22 µm).

Standard Solution Preparation
  • Stock Standard Solutions (1 mg/mL): Accurately weigh 10 mg of each sulfonamide standard and dissolve in 10 mL of methanol. Store these solutions at 2-8°C.[9]

  • Intermediate Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution by appropriate dilution of the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with a methanol:water (50:50, v/v) mixture. These are used to build the calibration curve.[1]

Sample Preparation (QuEChERS-based Extraction)
  • Homogenization: Prepare the aquaculture sample (fish or shrimp tissue) by removing bones and skin, followed by mincing and homogenization.[1] Store frozen at -20°C if not analyzed immediately.[1]

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.[1][7]

    • Add 7 mL of acetonitrile containing 0.1% formic acid.[1] For broader multi-class drug residue analysis, an extraction solvent containing p-TSA and acetic acid in acetonitrile can be used.[8]

    • Vortex the mixture vigorously for 1 minute.[7]

  • Salting-Out:

    • Add QuEChERS salts, for example, 2 g of anhydrous MgSO₄ and 0.5 g of NaCl.[2][7]

    • Immediately vortex for another 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the collected supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1 mL of a methanol and 0.01% formic acid aqueous solution (50:50, v/v).[1]

  • Defatting (Optional): Add 1-2 mL of n-hexane and vortex. Centrifuge to separate the layers and collect the lower aqueous phase. This step is particularly useful for fatty fish samples.[1][7]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution using 0.1-0.5% formic acid in water (Eluent A) and methanol or acetonitrile (Eluent B).[1][9]

    • Flow Rate: 0.5 - 0.7 mL/min.[1][9]

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation of each sulfonamide.[9][10] The precursor ion and at least two product ions should be monitored for each analyte.

Data Presentation

The performance of the method should be validated according to international guidelines such as those from the European Union or VICH.[1][5][6][11] Key validation parameters for a selection of sulfonamides in different aquaculture matrices are summarized below.

Table 1: Performance Data of the Multi-Residue Method for Sulfonamides in Aquaculture Products

AnalyteMatrixFortification Level (µg/kg)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
SulfamethoxypyridazineFish5.075 - 941.62 - 2.53 (CCα)2.01 - 3.13 (CCβ)[1]
SulfadoxineFish5.075 - 941.62 - 2.53 (CCα)2.01 - 3.13 (CCβ)[1]
SulfadimidineFish5.075 - 941.62 - 2.53 (CCα)2.01 - 3.13 (CCβ)[1]
SulfamerazineFish5.075 - 941.62 - 2.53 (CCα)2.01 - 3.13 (CCβ)[1]
SulfapyridineTilapia100102.6 - 120.0102.6 - 120.0 (CCα)111.7 - 140.1 (CCβ)[2]
SulfathiazoleTilapia100102.6 - 120.0102.6 - 120.0 (CCα)111.7 - 140.1 (CCβ)[2]
SulfamethazineTilapia100102.6 - 120.0102.6 - 120.0 (CCα)111.7 - 140.1 (CCβ)[2]
19 SulfonamidesSeafood10, 20, 10070.0 - 114.10.005 - 0.150.01 - 0.41[10]
10 SulfonamidesShrimp----[9]

Note: CCα (Decision Limit) and CCβ (Detection Capability) are statistical limits used in the validation of analytical methods for residues.[1][2]

Visualizations

The following diagram illustrates the general experimental workflow for the multi-residue analysis of sulfonamides in aquaculture products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aquaculture Sample (Fish/Shrimp) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile + Formic Acid) Homogenization->Extraction SaltingOut Salting-Out (MgSO4, NaCl) Extraction->SaltingOut Centrifugation Centrifugation SaltingOut->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Filtration->LCMS Quantification Quantification & Confirmation LCMS->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for sulfonamide residue analysis.

This detailed application note and protocol provides a robust and validated method for the determination of sulfonamide residues in aquaculture products, ensuring the safety of seafood for consumers. The use of LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of residues at low levels.

References

Application Notes and Protocols: In Vitro Antibacterial Activity of Sulfachlorpyridazine Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachlorpyridazine is a sulfonamide antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[3] By disrupting the production of folic acid, a crucial component for DNA synthesis and cellular growth, this compound effectively halts bacterial proliferation. This bacteriostatic action makes it a valuable compound in both veterinary and human medicine for treating various bacterial infections.[1] These application notes provide a summary of the available quantitative data on the in vitro antibacterial activity of this compound against key clinical isolates and detailed protocols for its evaluation.

Data Presentation

The following tables summarize the available quantitative data on the in vitro antibacterial activity of this compound against specific clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pasteurella multocida

Clinical Isolate SourceNumber of IsolatesMIC Range (µg/mL)
Swine (Pneumonia)Not Specified32 - 256

Data sourced from a study on antimicrobial susceptibility of P. multocida subsp. multocida isolates from pigs in Spain.

Table 2: 50% Effective Concentration (EC50) of this compound against Escherichia coli

Bacterial StrainEC50 (mg/L)
E. coli1.96

Note: The EC50 value represents the concentration of a drug that gives half-maximal response. While not a direct MIC value, it provides a quantitative measure of the compound's potency.[1]

Table 3: Sulfonamide Resistance in Mannheimia haemolytica

Clinical Isolate SourceResistance Gene DetectedRelated Sulfonamide MIC Range (Sulfamethoxazole/Trimethoprim) (µg/mL)
Ovine (Slaughtered Sheep)sul20.004 - 1024

Note: Specific MIC data for this compound against M. haemolytica is limited. The presence of the sul2 gene confers resistance to sulfonamides. The provided MIC range for a related sulfonamide combination offers context for potential resistance.[2][4]

Data for Staphylococcus aureus

Specific quantitative data (MIC or zone of inhibition) for the in vitro activity of this compound against clinical isolates of Staphylococcus aureus were not prominently available in the reviewed literature. However, studies on sulfonamide derivatives have shown activity against S. aureus, including methicillin-resistant strains (MRSA).[5] Further testing is required to establish specific efficacy parameters for this compound against this pathogen.

Experimental Protocols

Detailed methodologies for determining the in vitro antibacterial activity of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL. b. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for the serial dilutions.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

3. Broth Microdilution Procedure: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB. The typical final volume in each well is 100 µL. b. Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This protocol provides a qualitative assessment of bacterial susceptibility to this compound.

1. Preparation of Materials: a. Mueller-Hinton Agar (MHA) plates. b. Sterile cotton swabs. c. This compound-impregnated paper disks (concentration to be determined based on standardized guidelines if available, or for research purposes, a standard amount can be applied).

2. Inoculation of Agar Plate: a. Prepare a bacterial inoculum as described in Protocol 1 (steps 2a-2c). b. Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes.

3. Application of Antibiotic Disks: a. Aseptically place the this compound disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar.

4. Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). b. The interpretation of the zone diameter as "susceptible," "intermediate," or "resistant" requires standardized interpretive criteria, which may not be available for this compound for all organisms. For research purposes, the zone diameter provides a measure of the antibacterial activity.

Protocol 3: Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

1. Preparation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB. b. Prepare tubes or flasks of CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the antibiotic.

2. Assay Procedure: a. Inoculate the prepared tubes with the bacterial suspension. b. Incubate all tubes at 35-37°C with shaking. c. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

3. Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline. b. Plate a defined volume of the appropriate dilutions onto MHA plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the number of colonies (CFU/mL) on the plates.

4. Data Analysis: a. Plot the log10 CFU/mL against time for each this compound concentration and the growth control. b. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the initial CFU/mL.

Visualizations

Sulfachlorpyridazine_Mechanism_of_Action PABA PABA (p-Aminobenzoic Acid) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial Growth (DNA, RNA, Protein Synthesis) Tetrahydrofolic_Acid->Bacterial_Growth Essential for This compound This compound This compound->Dihydropteroate_Synthase Competitively Inhibits

Caption: Mechanism of action of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_drug Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Drug in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Surface for Confluent Growth prep_inoculum->inoculate_plate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate_plate apply_disk Apply this compound- impregnated Disk inoculate_plate->apply_disk incubate Incubate at 35-37°C for 16-24 hours apply_disk->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion test.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sulfachlorpyridazine Solubility via Solid Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility of Sulfachlorpyridazine using solid dispersion techniques. Due to limited specific data on this compound solid dispersions, detailed experimental protocols and data are provided for the structurally similar sulfonamides, Sulfadiazine and Sulfamerazine, as representative examples.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which solid dispersion enhances the solubility of this compound?

A1: Solid dispersion technology improves the solubility of poorly water-soluble drugs like this compound primarily through several mechanisms:

  • Conversion to an Amorphous State: By dispersing the drug molecules within a hydrophilic carrier matrix, the crystalline structure of the drug is disrupted, resulting in a higher-energy amorphous state. This amorphous form does not require the energy to break the crystal lattice for dissolution, leading to increased solubility and dissolution rates.[1][2][3]

  • Reduced Particle Size: The drug is molecularly dispersed within the carrier, leading to a significant reduction in particle size to a molecular level. This increases the surface area available for dissolution.[4]

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug particles, facilitating better contact with the dissolution medium.

  • Increased Porosity: Solid dispersion particles often have a higher porosity, which can hasten the drug release profile.[2]

Q2: Which carriers are most suitable for preparing this compound solid dispersions?

A2: Common hydrophilic carriers used for preparing solid dispersions of poorly soluble drugs include Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000) and Polyvinylpyrrolidone (PVP) (e.g., PVP K30).[1][5][6][7][8] The choice of carrier depends on factors like the physicochemical properties of the drug, the desired dissolution rate, and the manufacturing method. For sulfonamides like Sulfadiazine, PEG 4000 has been shown to be an effective carrier.[1][5]

Q3: What are the common methods for preparing this compound solid dispersions?

A3: The most common methods for preparing solid dispersions include:

  • Solvent Evaporation Method: This involves dissolving both the drug and the carrier in a common volatile solvent, followed by evaporation of the solvent to obtain the solid dispersion.[4][9][10][11] This method is suitable for thermolabile drugs.

  • Melting (Fusion) Method: This method involves melting the carrier and then dispersing the drug in the molten carrier. The mixture is then cooled and solidified.[4]

  • Solvent-Molten Method: This is a hybrid method where the drug is dissolved in a small amount of solvent and then incorporated into the molten carrier.[1][5][12]

  • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, leading to rapid solvent evaporation and formation of the solid dispersion.[13]

Q4: How can I characterize the prepared this compound solid dispersions?

A4: Several analytical techniques are essential for characterizing solid dispersions:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the dispersion by observing melting endotherms. The absence of the drug's melting peak suggests it is in an amorphous state.[14][15][16][17]

  • Powder X-Ray Diffraction (PXRD): To confirm the amorphous or crystalline nature of the solid dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates successful conversion to an amorphous form.[14][15][16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier in the solid dispersion.[4][14][15]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.

  • In-Vitro Dissolution Studies: To evaluate the enhancement in the dissolution rate of the drug from the solid dispersion compared to the pure drug.[9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Drug Content in Solid Dispersion - Incomplete dissolution of the drug in the solvent or molten carrier.- Phase separation during solvent evaporation or cooling.- Degradation of the drug at high temperatures (melting method).- Ensure the drug and carrier are fully dissolved in the common solvent before evaporation.- Use a higher stirring speed or sonication to ensure uniform dispersion.- For the melting method, use the lowest possible temperature and shortest time required for melting the carrier.- Consider the solvent evaporation method for thermolabile drugs.
Recrystallization of the Drug During Storage - The solid dispersion is thermodynamically unstable.- Absorption of moisture, which can act as a plasticizer and promote recrystallization.- Select a carrier that has strong interactions (e.g., hydrogen bonding) with the drug to inhibit molecular mobility.- Increase the drug-to-carrier ratio to ensure the drug is molecularly dispersed.- Store the solid dispersion in a desiccator or with a desiccant to protect it from humidity.[7]
No Significant Improvement in Dissolution Rate - The drug is not fully amorphous in the solid dispersion.- Agglomeration of solid dispersion particles in the dissolution medium.- Confirm the amorphous nature of the drug using DSC and PXRD.- Optimize the drug-to-carrier ratio; a higher proportion of the carrier may be needed.- Incorporate a surfactant in the dissolution medium or the solid dispersion formulation to improve wettability and prevent aggregation.
Inconsistent Results Between Batches - Variations in the experimental procedure.- Strictly control experimental parameters such as temperature, stirring speed, and solvent evaporation rate.- Ensure the same source and grade of drug, carrier, and solvents are used for all batches.

Experimental Protocols (Based on Sulfadiazine and Sulfamerazine as Analogs)

Protocol 1: Preparation of Solid Dispersion by Solvent-Molten Method (Sulfadiazine with PEG 4000)[1][5]
  • Preparation: Accurately weigh Sulfadiazine and PEG 4000 in the desired ratio (e.g., 1:9 w/w).

  • Melting: Heat the PEG 4000 in a water bath at 70°C until it completely melts.

  • Dissolution: Dissolve the Sulfadiazine in a minimal amount of a suitable solvent (e.g., ethanol).

  • Dispersion: Add the Sulfadiazine solution to the molten PEG 4000 with constant stirring.

  • Solidification: Continue stirring until a homogenous dispersion is formed. Rapidly cool the mixture in an ice bath until it solidifies.

  • Post-processing: Grind the solidified mass in a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size. Store the prepared solid dispersion in a desiccator.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method (Sulfamerazine with Poloxamer 407)[9]
  • Dissolution: Accurately weigh Sulfamerazine and Poloxamer 407 in the desired ratio (e.g., 1:1, 1:2, 1:3 w/w) and dissolve them in a suitable common solvent (e.g., methanol).

  • Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath under constant stirring until a solid mass is obtained.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Post-processing: Pulverize the dried solid dispersion and sieve it to obtain a uniform powder. Store in a desiccator.

Protocol 3: In-Vitro Dissolution Study
  • Apparatus: Use a USP Dissolution Apparatus II (paddle type).

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 7.4).

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 50 rpm.

  • Sample Introduction: Introduce a quantity of the solid dispersion equivalent to a specific dose of this compound (or its analog) into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes). Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated UV-Vis spectrophotometric or HPLC method.

  • Comparison: Perform the dissolution study on the pure drug as a control.

Quantitative Data Summary (Based on Sulfadiazine and Sulfamerazine Analogs)

Table 1: Solubility Enhancement of Sulfadiazine Solid Dispersion [1][5]

FormulationCarrierMethodSolubility Enhancement (fold increase)
Sulfadiazine--1 (Baseline)
Sulfadiazine Solid DispersionPEG 4000Solvent-Molten17

Table 2: Dissolution Rate Enhancement of Sulfadiazine Solid Dispersion [1][5]

FormulationCarrierMethodDissolution Rate Enhancement (fold increase)
Sulfadiazine--1 (Baseline)
Sulfadiazine Solid DispersionPEG 4000Solvent-Molten3

Table 3: In-Vitro Drug Release of Sulfamerazine Solid Dispersions [9]

Formulation (Drug:Carrier Ratio)CarrierMethodCumulative Drug Release (%) after 8 hours
Pure Sulfamerazine--< 20% (estimated from graph)
T1 (1:1)Poloxamer 407Solvent Evaporation83.65
T2 (1:2)Poloxamer 407Solvent Evaporation65.54
T3 (1:3)Poloxamer 407Solvent Evaporation61.98

Diagrams

experimental_workflow_solvent_molten cluster_prep Preparation cluster_process Processing cluster_post_process Post-Processing weigh_drug Weigh this compound dissolve_drug Dissolve Drug in Solvent weigh_drug->dissolve_drug weigh_carrier Weigh Carrier (e.g., PEG 4000) melt_carrier Melt Carrier weigh_carrier->melt_carrier mix Mix Drug Solution with Molten Carrier melt_carrier->mix dissolve_drug->mix cool Rapid Cooling (Ice Bath) mix->cool grind Grind and Sieve cool->grind store Store in Desiccator grind->store

Workflow for Solvent-Molten Method.

experimental_workflow_solvent_evaporation cluster_prep Preparation cluster_process Processing cluster_post_process Post-Processing weigh_drug Weigh this compound dissolve Dissolve Drug and Carrier in Common Solvent weigh_drug->dissolve weigh_carrier Weigh Carrier (e.g., PVP) weigh_carrier->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind and Sieve dry->grind store Store in Desiccator grind->store

Workflow for Solvent Evaporation Method.

characterization_workflow cluster_physical Physical Characterization cluster_chemical Chemical Characterization cluster_performance Performance Evaluation sd Solid Dispersion Sample dsc DSC (Amorphous/Crystalline State) sd->dsc pxrd PXRD (Confirm Amorphous Nature) sd->pxrd sem SEM (Surface Morphology) sd->sem ftir FTIR (Drug-Carrier Interaction) sd->ftir dissolution In-Vitro Dissolution Study sd->dissolution

Characterization Workflow for Solid Dispersions.

References

Technical Support Center: Analysis of Sulfachlorpyridazine in Infant Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Sulfachlorpyridazine (SCP) in infant formula.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in infant formula?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components present in the sample matrix. In the complex matrix of infant formula, which contains high levels of fats, proteins, carbohydrates, vitamins, and minerals, these components can interfere with the ionization of SCP in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to unreliable results.[1][2][3][4]

Q2: What are the common strategies to mitigate matrix effects in this compound analysis?

A2: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.[5][6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard that is chemically similar to the analyte can help to compensate for matrix effects, as it will be affected in a similar way to the analyte of interest.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for the matrix effect by subjecting the standards to the same signal suppression or enhancement as the samples.[8]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte.[9]

Q3: Which sample preparation technique is most suitable for this compound in infant formula?

A3: The choice of sample preparation technique depends on the specific requirements of the analysis, such as desired recovery, throughput, and available resources.

  • QuEChERS: This method is popular due to its simplicity, speed, and low solvent consumption. It involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering substances.[10][11]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can provide higher recoveries and cleaner extracts compared to QuEChERS. Different sorbents can be used depending on the properties of the analyte and the matrix.[7][8]

  • Ultrasound-Assisted Ionic Liquid/Ionic Liquid-Dispersive Liquid-Liquid Microextraction (UA-IL/IL-DLLME): This is a more novel technique that has shown good recoveries for sulfonamides in infant formula.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent recovery of this compound Inefficient extraction from the complex infant formula matrix.- Ensure thorough homogenization of the infant formula sample before extraction.- Optimize the extraction solvent and pH. For sulfonamides, an acidic pH can improve extraction efficiency.- For QuEChERS, ensure vigorous shaking during the extraction and dSPE steps.[11]
Inappropriate sample cleanup.- If using SPE, ensure the correct sorbent type is selected and the elution solvent is optimized for this compound.- For QuEChERS, consider using a different combination of dSPE sorbents to target specific interferences in infant formula (e.g., C18 for fats, PSA for sugars and fatty acids).
Significant signal suppression or enhancement (Matrix Effect) Co-elution of matrix components with this compound.- Improve chromatographic separation by modifying the mobile phase gradient, flow rate, or using a different column.- Enhance the sample cleanup procedure to remove more interfering components.[5]
High concentration of matrix components in the final extract.- Dilute the final extract before injection. This can reduce the concentration of interfering components to a level where they no longer significantly affect the ionization of the analyte.[9]- Prepare matrix-matched calibration standards to compensate for the signal alteration.[8]
Poor peak shape for this compound Interaction of the analyte with active sites in the chromatographic system or interference from the matrix.- Add a small amount of a competing agent, like formic acid, to the mobile phase to improve peak shape.[13]- Ensure the sample extract is clean to prevent column contamination.
Inconsistent results between samples Variability in the infant formula matrix composition.- Use a robust and validated analytical method.- Employ a suitable internal standard (ideally, a stable isotope-labeled version of this compound) to correct for variations in matrix effects and recovery between samples.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and other sulfonamides in infant formula and related matrices.

Table 1: Recovery and Precision Data for Sulfonamides in Infant Formula

Analyte Method Fortification Level (µg/kg) Recovery (%) Relative Standard Deviation (RSD) (%) Reference
This compoundUA-IL/IL-DLLME-HPLCNot Specified90.4 - 114.8< 7.5[12]
Multiple SulfonamidesQuEChERS-UHPLC-MS/MS1064 - 122≤ 20[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Matrix Method LOD (µg/kg) LOQ (µg/kg) Reference
Infant Formula Milk PowderUA-IL/IL-DLLME-HPLC16.7Not Reported[12]
LettuceHPLC-MS/MSNot Reported1[1]
Bovine LiverQuEChERS-LC-MS/MSNot Reported5[5]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Infant Formula

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

1. Sample Preparation:

  • Weigh 5 g of homogenized infant formula powder into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 1 minute to reconstitute the formula.
  • Add 10 mL of acetonitrile containing 1% acetic acid.
  • Vortex vigorously for 1 minute.

2. Extraction:

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥ 4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., C18 and PSA).
  • Vortex for 30 seconds.
  • Centrifuge at ≥ 4000 x g for 5 minutes.

4. Final Extract Preparation:

  • Transfer an aliquot of the cleaned extract to an autosampler vial.
  • The extract may be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis if necessary.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Infant Formula

1. Sample Pre-treatment:

  • Reconstitute the infant formula as described in the QuEChERS protocol.
  • Centrifuge to separate the fat layer. The aqueous layer is used for SPE.

2. SPE Cartridge Conditioning:

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or polymeric reversed-phase sorbent) sequentially with methanol and then water.

3. Sample Loading:

  • Load the pre-treated sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

4. Washing:

  • Wash the cartridge with a weak organic solvent or water to remove polar interferences.

5. Elution:

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like ammonia or formic acid).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of mobile phase or a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample_Homogenization Infant Formula Homogenization Reconstitution Reconstitution with Water Sample_Homogenization->Reconstitution Extraction_Solvent Addition of Extraction Solvent Reconstitution->Extraction_Solvent QuEChERS QuEChERS Salts & Vortexing Extraction_Solvent->QuEChERS Centrifugation1 Centrifugation QuEChERS->Centrifugation1 dSPE dSPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Preparation Centrifugation2->Final_Extract LC_MS_MS LC-MS/MS Analysis Final_Extract->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Analytical Problem (e.g., Low Recovery) Check_Homogenization Is sample homogenization adequate? Start->Check_Homogenization Improve_Homogenization Action: Improve homogenization technique Check_Homogenization->Improve_Homogenization No Check_Extraction Is extraction method optimized? Check_Homogenization->Check_Extraction Yes Improve_Homogenization->Check_Homogenization Optimize_Extraction Action: Optimize solvent, pH, and shaking Check_Extraction->Optimize_Extraction No Check_Cleanup Is cleanup step effective? Check_Extraction->Check_Cleanup Yes Optimize_Extraction->Check_Extraction Optimize_Cleanup Action: Change dSPE sorbents or SPE cartridge/protocol Check_Cleanup->Optimize_Cleanup No Check_Matrix_Effects Are matrix effects significant? Check_Cleanup->Check_Matrix_Effects Yes Optimize_Cleanup->Check_Cleanup Mitigate_Matrix_Effects Action: Use matrix-matched calibrants or dilute sample Check_Matrix_Effects->Mitigate_Matrix_Effects Yes End Problem Resolved Check_Matrix_Effects->End No Mitigate_Matrix_Effects->End

Caption: Troubleshooting decision tree for SCP analysis.

References

Optimization of extraction efficiency for Sulfachlorpyridazine from soil samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Sulfachloropyridazine (SCP) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Sulfachloropyridazine from soil?

A1: The most prevalent and effective methods for extracting Sulfachloropyridazine and other sulfonamides from soil are Accelerated Solvent Extraction (ASE), and variations of liquid-solid extraction (LSE), including the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] ASE is known for its efficiency and reduced solvent consumption, while QuEChERS is valued for its speed and simplicity.[4][5][6]

Q2: Why is the pH of the extraction solvent important?

A2: The pH of the extraction solvent is a critical parameter because Sulfachloropyridazine is an amphoteric compound, meaning it can exist in cationic, neutral, or anionic forms depending on the pH.[7] The extraction efficiency is significantly influenced by the ionization state of the SCP molecule and its interaction with the soil matrix. Acidifying the extraction solvent is a common practice to improve the recovery of sulfonamides.[1]

Q3: How do soil properties affect extraction efficiency?

A3: Soil composition, particularly organic carbon (OC) content, clay content, and cation exchange capacity (CEC), plays a significant role in the sorption and extraction of Sulfachloropyridazine.[7][8] Soils with higher organic matter and clay content tend to adsorb SCP more strongly, making extraction more challenging.[7][8] The mobility of SCP is generally higher in sandy soils with low organic content.[8]

Q4: What is the purpose of the cleanup step after extraction?

A4: The cleanup step, often performed using dispersive solid-phase extraction (dSPE) in the QuEChERS method, is crucial for removing co-extracted matrix components such as humic acids and lipids.[9] These interferences can suppress the analytical signal in techniques like liquid chromatography-mass spectrometry (LC-MS/MS), leading to inaccurate quantification. Common sorbents used for cleanup include PSA (primary secondary amine) and C18.[9]

Q5: What are typical recovery rates for Sulfachloropyridazine from soil?

A5: Recovery rates for Sulfachloropyridazine can vary widely depending on the extraction method, solvent system, and soil type. For instance, using an Accelerated Solvent Extraction (ASE) system with an acetonitrile/water mixture (50:50, v/v, pH 2.8) has been shown to achieve recoveries of up to 92 ± 5.5% for a similar sulfonamide, sulfamethoxazole.[1] However, for SCP, adsorption can be significant, and desorption from some soils can be low, impacting overall recovery.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Sulfachloropyridazine 1. Sub-optimal extraction solvent: The polarity and pH of the solvent may not be suitable for desorbing SCP from the soil matrix. 2. Strong soil-analyte interactions: High organic matter or clay content in the soil can lead to strong adsorption.[7][8] 3. Incomplete extraction: Insufficient extraction time or agitation. 4. Analyte degradation: SCP may be sensitive to pH or temperature extremes during extraction.1. Optimize solvent system: Test different solvent mixtures. Acetonitrile/water or methanol/water mixtures, often acidified, are commonly effective.[1] For example, a mixture of CH3CN:H2O (70:30) with 5% CH3COOH has been shown to be effective.[2] 2. Adjust pH: Lowering the pH of the extraction solvent (e.g., to pH 2.5-2.8) can improve the extraction of sulfonamides.[1] 3. Increase extraction efficiency: For liquid-solid extraction, increase shaking/vortexing time.[4][9] For ASE, optimize temperature and static cycle time.[1] 4. Consider a milder extraction method: If degradation is suspected, evaluate less harsh extraction conditions.
High Matrix Effects in LC-MS/MS Analysis 1. Insufficient cleanup: Co-extracted matrix components (e.g., humic acids) are interfering with ionization.[8] 2. Complex soil matrix: Some soils have a high content of organic matter that is difficult to remove completely.[4][5][9]1. Optimize the dSPE cleanup step: Experiment with different sorbents (e.g., PSA, C18, or a combination) and amounts.[9] 2. Dilute the final extract: This can mitigate matrix effects, but may compromise detection limits. 3. Use matrix-matched calibration standards: This is a common and effective way to compensate for signal suppression or enhancement.[4]
Poor Reproducibility (High RSD) 1. Inhomogeneous sample: The soil sample may not be well-mixed, leading to variations in SCP concentration between subsamples. 2. Inconsistent extraction procedure: Variations in solvent volumes, extraction times, or cleanup steps between samples. 3. Sample processing inconsistencies: Differences in grinding or freeze-drying of soil samples can affect extraction efficiency.[1]1. Ensure sample homogeneity: Thoroughly mix and sieve the soil sample before taking analytical portions. 2. Standardize the protocol: Adhere strictly to a validated and documented standard operating procedure (SOP). 3. Consistent sample pre-treatment: Apply the same pre-treatment (e.g., air-drying, grinding) to all samples.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Sulfonamides in Soil

Extraction Method Solvent System Analyte Recovery (%) Reference
Accelerated Solvent Extraction (ASE)Acetonitrile/Water (50:50, v/v, pH 2.8)Sulfamethoxazole92 ± 5.5[1]
Accelerated Solvent Extraction (ASE)100% MethanolTrimethoprim40 ± 7[1]
Liquid-Solid Extraction (LSE)Acetonitrile/Water (50:50, v/v, pH 2.8)Sulfamethoxazole73 ± 8[1]
QuEChERSAcetonitrile:Water (70:30, v/v) + 5% Acetic AcidBentazone, Atrazine, Carbamazepine, Phenytoin83 - 113[2]
Pressurized Liquid Extraction (PLE)Methanol/Water (50:50, v/v)Sulfathiazole, Sulfamethazine, etc.60 - 130[10]

Note: Data for Sulfamethoxazole and other pharmaceuticals are included to provide a comparative context for sulfonamide extraction, as specific recovery data for Sulfachloropyridazine was not consistently available across all cited methods.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Sulfachloropyridazine in Soil

This protocol is adapted from general QuEChERS methods for pesticides and pharmaceuticals in soil.[2][4][9]

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 10 mL of deionized water and let it hydrate for 30 minutes.[4][9]

  • Extraction:

    • Add 10 mL of acetonitrile (with 1% acetic acid, optional) to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, Na₃Citrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.[9]

  • Cleanup (dSPE):

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

    • Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.[4]

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) for Sulfachloropyridazine in Soil

This protocol is based on methodologies developed for the extraction of various antibiotics from soil.[1]

  • Sample Preparation:

    • Mix the soil sample with a drying agent like diatomaceous earth and load it into the ASE cell.

  • ASE Parameters:

    • Extraction Solvent: Acetonitrile/Water (50:50, v/v), acidified to pH 2.8.[1]

    • Temperature: 100 °C.[1]

    • Pressure: 1500 psi.

    • Static Cycles: 3 cycles of 10 minutes each.[1]

    • Flush Volume: 60%.[1]

    • Purge Time: 100 seconds.[1]

  • Post-Extraction:

    • Collect the extract.

    • The extract may require a dilution or a solid-phase extraction (SPE) cleanup step before analysis, depending on the matrix complexity and analytical sensitivity required.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis soil_sample Homogenized Soil Sample weighing Weigh 10g of Soil soil_sample->weighing hydration Hydration (if necessary) weighing->hydration add_solvent Add Acetonitrile hydration->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Vortex/Shake add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add to dSPE Tube transfer_supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter centrifuge2->filter lcms_analysis LC-MS/MS Analysis filter->lcms_analysis

Caption: QuEChERS experimental workflow for SCP extraction from soil.

troubleshooting_workflow start Start: Low SCP Recovery check_solvent Is Extraction Solvent Optimized? start->check_solvent optimize_solvent Test Different Solvents/pH check_solvent->optimize_solvent No check_matrix High Organic/Clay Content? check_solvent->check_matrix Yes optimize_solvent->check_matrix modify_extraction Increase Extraction Time/Temp check_matrix->modify_extraction Yes check_cleanup Is Cleanup Step Effective? check_matrix->check_cleanup No modify_extraction->check_cleanup optimize_cleanup Test Different dSPE Sorbents check_cleanup->optimize_cleanup No success Recovery Improved check_cleanup->success Yes optimize_cleanup->success

Caption: Troubleshooting logic for low SCP recovery in soil extraction.

References

Stability of Sulfachlorpyridazine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sulfachlorpyridazine (SCP) in various solvent systems. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and exposure to light. Generally, the rate of degradation increases with a higher pH.[1] Photodegradation is a significant mechanism for the breakdown of sulfonamides, including this compound, in aqueous environments.[1]

Q2: How stable is this compound in common organic solvents used for stock solutions, such as DMSO and methanol?

A2: For dimethyl sulfoxide (DMSO), a 10 mM stock solution of this compound is reported to be stable for up to one year when stored at -20°C and for up to two years at -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For other organic solvents like methanol, specific stability data for this compound is limited. However, related sulfonamides have shown stability in methanol for extended periods when stored at low temperatures. It is best practice to prepare fresh solutions or conduct your own stability assessment for long-term storage in solvents other than DMSO.

Q3: What are the expected degradation products of this compound?

A3: Under forced degradation conditions, this compound can degrade into several products. Key degradation pathways include the cleavage of the sulfonamide bond and modifications to the pyridazine ring. Common degradation products identified under various conditions include sulfanilic acid and 3-amino-6-chloropyridazine.[2] Oxidative conditions may lead to hydroxylated derivatives.

Q4: What is a suitable method for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach. This method should be able to separate the intact this compound from its potential degradation products. A typical method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol. Detection is typically performed at a wavelength of around 270 nm.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of this compound in an aqueous buffer.

  • Possible Cause 1: Incorrect pH of the buffer.

    • Troubleshooting Step: Verify the pH of your buffer solution using a calibrated pH meter. This compound degradation is pH-dependent, with higher pH values generally leading to faster degradation.[1] Ensure the buffer has sufficient capacity to maintain the desired pH after the addition of your compound.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Photodegradation is a major pathway for this compound breakdown.[1]

  • Possible Cause 3: Microbial contamination.

    • Troubleshooting Step: If solutions are stored for extended periods, especially at room temperature or 4°C, consider sterile filtering the solution or including a bacteriostatic agent if it does not interfere with your experiment.

Issue 2: Precipitation of this compound in the solvent system.

  • Possible Cause 1: Exceeding the solubility limit.

    • Troubleshooting Step: Refer to the solubility data for this compound in your chosen solvent system (see Table 1). If you are working with a mixed-solvent system, the solubility might be different from that in the pure solvents. Consider gently warming or sonicating the solution to aid dissolution, but be mindful of potential temperature-induced degradation.

  • Possible Cause 2: Change in temperature.

    • Troubleshooting Step: Solubility is often temperature-dependent. If a solution prepared at room temperature is stored at a lower temperature (e.g., 4°C), the compound may precipitate out. Equilibrate the solution to room temperature and vortex before use.

Issue 3: Inconsistent results in HPLC analysis.

  • Possible Cause 1: Degradation in the autosampler.

    • Troubleshooting Step: If your autosampler is not temperature-controlled, the stability of this compound in your mobile phase or sample diluent may be a factor, especially during long analytical runs. If possible, use a refrigerated autosampler set to a low temperature (e.g., 4°C).

  • Possible Cause 2: Poor peak shape (tailing or fronting).

    • Troubleshooting Step: Peak tailing for sulfonamides can occur due to interactions with the silica support of the HPLC column. Ensure the pH of your mobile phase is appropriate to control the ionization state of this compound. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes improve peak shape.

  • Possible Cause 3: Co-elution of degradation products.

    • Troubleshooting Step: If you suspect that a degradation product is co-eluting with the parent peak, adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or the pH) or try a different column chemistry to improve separation. A photodiode array (PDA) detector can be used to assess peak purity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (10^4 * x)
Pure Solvents
Water283.150.019
298.150.033
313.150.057
323.150.079
Methanol283.151.83
298.152.89
313.154.47
323.155.86
Ethanol283.151.13
298.151.83
313.152.91
323.153.99
Isopropanol283.150.61
298.151.04
313.151.76
323.152.58
Acetonitrile283.154.35
298.155.81
313.157.74
323.159.43
Binary Solvent Mixtures (Methanol + Water)
20% Methanol298.150.13
40% Methanol298.150.44
60% Methanol298.151.14
80% Methanol298.152.08

Data is adapted from published literature. The molar fraction solubility (x) is a dimensionless quantity.

Table 2: Half-life of this compound in Aqueous Solution under Simulated Sunlight

pHHalf-life (hours)
4.01.2
7.22.3

Data is from a study on the degradation of sulfonamides in filtered milliQ water under simulated sunlight.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store at -20°C for up to one year or -80°C for up to two years.

  • Aqueous Working Solutions:

    • Prepare your desired aqueous buffer and adjust the pH.

    • Spike the appropriate volume of the DMSO stock solution into the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your experiment.

    • Prepare aqueous working solutions fresh daily and protect them from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.

    • Example Isocratic Mobile Phase: 70:30 (v/v) mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject your stability samples at various time points.

  • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks corresponding to degradation products.

  • Quantify the amount of remaining this compound by comparing its peak area to a calibration curve generated from freshly prepared standards.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions in desired solvent system prep_stock->prep_working storage Store samples under defined conditions (e.g., Temp, pH, Light) prep_working->storage sampling Collect aliquots at specified time points storage->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc data Quantify SCP and identify degradation products hplc->data

Caption: General workflow for assessing the stability of this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_analysis_check Analytical Method Verification cluster_solution Resolution start Unexpected Degradation Observed check_ph Verify pH of the solution start->check_ph check_light Confirm protection from light start->check_light check_temp Check storage temperature start->check_temp check_purity Assess peak purity (PDA) check_ph->check_purity pH is correct check_light->check_purity Light protected check_temp->check_purity Temp is correct check_blank Analyze solvent blank check_purity->check_blank check_standard Run fresh standard check_blank->check_standard adjust_conditions Adjust experimental conditions (pH, light, temp) check_standard->adjust_conditions Method is valid optimize_hplc Optimize HPLC method (mobile phase, column) check_standard->optimize_hplc Method issue re_run Re-run experiment adjust_conditions->re_run optimize_hplc->re_run

Caption: Troubleshooting flowchart for unexpected degradation of this compound.

References

Technical Support Center: Troubleshooting Low Recovery of Sulfachlorpyridazine in QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Sulfachlorpyridazine using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems, particularly low analyte recovery, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound in a QuE-ChERS workflow?

A1: Low recovery of this compound is often linked to several key factors during the sample preparation process:

  • Adsorption to d-SPE Sorbent: this compound is a sulfonamide antibiotic with acidic properties.[1] The primary secondary amine (PSA) sorbent, commonly used in the dispersive solid-phase extraction (d-SPE) cleanup step to remove organic acids and other polar interferences, can adsorb acidic sulfonamides, leading to significant analyte loss.[2][3]

  • Suboptimal pH during Extraction: The pH of the extraction solvent can influence the stability and solubility of this compound. Since it is an acidic compound, maintaining an appropriate pH is crucial to prevent degradation or poor partitioning into the organic solvent.[4]

  • Inadequate Phase Separation: The choice and amount of salting-out salts are critical for achieving a clean separation between the aqueous and organic layers. Inefficient phase separation can result in a lower concentration of the analyte in the final extract.[2]

  • Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with this compound, leading to ion suppression or enhancement during LC-MS/MS analysis. This can be misinterpreted as low recovery.[5][6][7]

Q2: How does the choice of d-SPE sorbent impact the recovery of this compound?

A2: The selection of the d-SPE sorbent is a critical step that can significantly affect the recovery of this compound.

  • Primary Secondary Amine (PSA): While effective for removing organic acids and sugars, PSA can strongly adsorb acidic compounds like sulfonamides, causing low recoveries.[2][3] If low recovery is observed, consider reducing the amount of PSA or omitting it if the matrix is not overly complex.[2]

  • C18: This sorbent is effective for removing non-polar interferences such as fats and lipids, making it suitable for fatty matrices like meat and fish.[2][3]

  • Graphitized Carbon Black (GCB): GCB is used to remove pigments and sterols. However, it can also adsorb planar molecules, which may include this compound. It should be used with caution, and recoveries should be carefully evaluated.[2][3]

Q3: What is the role of the salting-out step, and how can it be optimized for this compound?

A3: The salting-out step is crucial for enhancing the extraction of sulfonamides into the organic solvent by decreasing their solubility in the aqueous phase.

  • Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is commonly used to remove excess water from the sample extract.[3][8]

  • Sodium Sulfate (Na₂SO₄): Some studies have indicated that using sodium sulfate can lead to better recoveries for certain sulfonamides compared to magnesium sulfate.[9]

  • Sodium Chloride (NaCl): Often used in conjunction with MgSO₄ to improve phase separation and drive the analyte into the acetonitrile layer.[2]

Optimizing the type and amount of salt can significantly improve the recovery of this compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the analysis of this compound using the QuEChERS method.

Issue 1: Consistently Low Recovery of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Adsorption to PSA Sorbent Reduce or Eliminate PSA: Try decreasing the amount of PSA in the d-SPE step. For cleaner matrices, you may be able to omit PSA entirely.[2] Alternative Sorbents: Consider using C18 for fatty matrices or other novel sorbents if available.[2][3]
Incorrect pH of Extraction Solvent Acidify the Solvent: Use an acidified extraction solvent, such as acetonitrile with 1% acetic acid, to improve the stability and extraction efficiency of sulfonamides.[8] The addition of 0.1% formic acid to the mobile phase has also been shown to enhance the response of sulfonamides.[9]
Suboptimal Salting-Out Step Evaluate Different Salts: Compare the recovery using anhydrous MgSO₄ versus Na₂SO₄.[9] Optimize Salt Ratios: Ensure the correct ratio of salts is used to achieve optimal phase separation.
Matrix Effects Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process to compensate for signal suppression or enhancement.[2] Use of Internal Standards: Employ an isotopically labeled internal standard for this compound to correct for analyte loss and matrix effects.[2] Dilute the Final Extract: Diluting the final extract can mitigate matrix effects, but ensure your instrument has sufficient sensitivity to detect the lower analyte concentration.[2]
Experimental Protocols

Below are examples of modified QuEChERS protocols that have been used for sulfonamide analysis in different matrices.

Modified QuEChERS Protocol for Chicken Muscle [8]

  • Sample Homogenization: Homogenize 10 g of chicken breast tissue.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Vortex for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

    • Vortex immediately for 1 minute.

    • Centrifuge at 3500 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 7 mL of the supernatant to a 15 mL centrifuge tube containing 175 mg of PSA and 1 g of anhydrous magnesium sulfate.

    • Shake manually for 30 seconds.

    • Centrifuge at 3500 rpm for 15 minutes.

  • Final Extract Preparation: Take an aliquot of the supernatant for LC-MS/MS analysis.

Modified QuEChERS Protocol for Forage Grasses [9]

  • Extraction:

    • Extract the sample with a 0.1 mol L⁻¹ Na₂EDTA-Mcllvaine buffer and acetonitrile solution.

  • Salting-Out:

    • Use anhydrous Na₂SO₄ for the salting-out step, as it has been shown to provide better recovery for sulfonamides in this matrix compared to MgSO₄.[9]

  • Purification:

    • Purify the extract using a Navo U-QuE column tube.

  • Analysis:

    • Separate the analytes using an Agilent ZORBAX Eclipse Plus C₁₈ column.

    • Analyze by UHPLC-MS/MS in multiple reaction monitoring (MRM) mode.

Visual Troubleshooting Guide

To further assist in diagnosing issues with low recovery, the following workflow diagram outlines the key decision points and troubleshooting steps.

QuEChERS_Troubleshooting Troubleshooting Low this compound Recovery start Low Recovery of This compound Observed check_spe Step 1: Evaluate d-SPE Cleanup start->check_spe reduce_psa Reduce or eliminate PSA. Consider alternative sorbents (e.g., C18). check_spe->reduce_psa Is PSA adsorption suspected? check_extraction Step 2: Assess Extraction Conditions check_spe->check_extraction PSA not the issue reduce_psa->check_extraction acidify_solvent Acidify extraction solvent (e.g., 1% acetic acid in ACN). check_extraction->acidify_solvent Is pH suboptimal? check_salting_out Step 3: Optimize Salting-Out check_extraction->check_salting_out pH is optimal acidify_solvent->check_salting_out test_salts Test alternative salts (e.g., Na2SO4) and optimize salt ratios. check_salting_out->test_salts Is phase separation poor? check_matrix_effects Step 4: Investigate Matrix Effects check_salting_out->check_matrix_effects Phase separation is good test_salts->check_matrix_effects matrix_matched_cal Use matrix-matched calibration and/or isotopically labeled internal standards. check_matrix_effects->matrix_matched_cal Are matrix effects present? re_evaluate Re-evaluate Recovery check_matrix_effects->re_evaluate No significant matrix effects matrix_matched_cal->re_evaluate

Caption: Troubleshooting workflow for low this compound recovery in QuEChERS.

References

Technical Support Center: Optimizing Chromatographic Separation of Sulfachloropyridazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Sulfachloropyridazine (SCP) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing separation and troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Sulfachloropyridazine I should expect to see in my samples?

A1: The primary metabolic pathways for sulfonamides like Sulfachloropyridazine involve modifications to the N4-amino group and the heterocyclic ring. The main metabolites to anticipate are:

  • N4-acetyl-sulfachloropyridazine: Formed by the acetylation of the amino group.

  • Hydroxylated-sulfachloropyridazine: Resulting from the oxidation of the pyridazine ring.

  • Glucuronidated-sulfachloropyridazine: Formed by the conjugation of glucuronic acid to the N1-sulfonamido group or hydroxylated metabolites, significantly increasing polarity.

Q2: Which chromatographic technique is most suitable for separating Sulfachloropyridazine and its metabolites?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most common and effective techniques.[1] These methods offer the necessary selectivity and sensitivity to resolve the parent drug from its structurally similar metabolites and quantify them in complex biological matrices.

Q3: Why is the pH of the mobile phase so critical for the separation of Sulfachloropyridazine and its metabolites?

A3: Sulfachloropyridazine and its metabolites are ionizable compounds. The pH of the mobile phase dictates their degree of ionization, which in turn significantly affects their retention on a reversed-phase column.[2] Controlling the pH is essential for:

  • Achieving consistent retention times: Small pH shifts can lead to significant changes in retention.

  • Improving peak shape: Operating at a pH away from the pKa of the analytes helps to prevent peak tailing or splitting.

  • Enhancing resolution: By manipulating the ionization state, the selectivity between the parent drug and its metabolites can be improved.

For sulfonamides, an acidic mobile phase (e.g., pH 3-4) is often used to suppress the ionization of silanol groups on the silica-based columns and ensure the analytes are in a consistent protonated state, leading to better peak shapes.[3]

Troubleshooting Guides

This section addresses specific problems you may encounter during the chromatographic separation of Sulfachloropyridazine and its metabolites.

Issue 1: Poor Peak Shape (Tailing) for Sulfachloropyridazine

Symptoms:

  • The peak for Sulfachloropyridazine is asymmetrical with a pronounced "tail" on the trailing edge.

  • Difficulty in accurately integrating the peak area.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Sulfonamides, being basic, can interact with residual silanol groups on the C18 column, leading to tailing.
1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 3-4 using an additive like formic acid or phosphoric acid to protonate the silanol groups and minimize interactions.[3]
2. Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available silanol groups.
3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active sites on the stationary phase. Note: TEA is not suitable for MS detection.
Column Overload Injecting too much sample can saturate the column, causing peak distortion.
1. Dilute the Sample: Reduce the concentration of the sample being injected.
2. Decrease Injection Volume: Inject a smaller volume of the sample.
Metal Chelation The sulfonamide group can chelate with metal ions in the sample or from the HPLC system (e.g., stainless steel frits), causing tailing.
1. Use a Metal-Free System: If possible, use PEEK tubing and frits.
2. Add an Ion-Pairing Agent: Consider using a mobile phase additive that can act as a chelating agent.
Issue 2: Insufficient Resolution Between Sulfachloropyridazine and its Hydroxylated Metabolite

Symptoms:

  • Peaks for the parent drug and its hydroxylated metabolite are co-eluting or only partially separated.

  • Inaccurate quantification due to peak overlap.

Possible Causes and Solutions:

CauseSolution
Similar Polarity The addition of a hydroxyl group may not significantly alter the polarity of the molecule, leading to similar retention times on a C18 column.
1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of organic solvent can increase retention and improve separation.
2. Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and may resolve the two compounds.
3. Adjust Mobile Phase pH: Small changes in pH can alter the ionization and, therefore, the retention of each compound differently, potentially improving resolution.
4. Use a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.
Inadequate Column Efficiency The column may not have enough theoretical plates to separate the two closely eluting peaks.
1. Use a Longer Column: A longer column provides more surface area for interaction and can improve resolution.
2. Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.
3. Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.
Issue 3: Early Elution and Poor Retention of the Glucuronide Metabolite

Symptoms:

  • The peak for the glucuronide metabolite elutes at or near the void volume of the column.

  • The peak shape may be broad or distorted.

Possible Causes and Solutions:

CauseSolution
High Polarity of the Glucuronide The addition of the glucuronic acid moiety makes the metabolite much more polar than the parent drug, leading to very weak retention on a C18 column.
1. Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent in the mobile phase (e.g., 5% or less) and use a very shallow gradient.
2. Employ a Polar-Embedded or AQ-C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar compounds.
3. Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the retention and separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent.

Experimental Protocols

Below are representative experimental protocols for the analysis of Sulfachloropyridazine. These should be used as a starting point and may require optimization for your specific application and instrumentation.

Protocol 1: RP-HPLC Method for Sulfachloropyridazine
ParameterSpecification
Column Thermoscientific Hypersil-C18 (or equivalent), 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : pH 3.0 Phosphate Buffer (30:70, v/v)[3]
Flow Rate 0.8 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 272 nm[3]
Retention Time Approximately 4.37 min[3]
Protocol 2: UPLC-MS/MS Method for Sulfachloropyridazine
ParameterSpecification
Column Octadecylsilyl (ODS) C18 column (specifications may vary)[1]
Mobile Phase A 1 mM Ammonium formate in water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile/Methanol (1:1, v/v)[1]
Flow Rate 0.2 mL/min[1]
Gradient Program A gradient elution will be necessary to separate metabolites with varying polarities. An example would be starting at 5% B, ramping to 95% B over several minutes, holding, and then re-equilibrating.
Injection Volume 5-20 µL
Column Temperature 30-40 °C
MS Detection Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Ionization mode (positive or negative) and specific transitions will need to be optimized for Sulfachloropyridazine and its metabolites.

Data Presentation

The following tables summarize typical validation parameters for the analysis of Sulfachloropyridazine.

Table 1: HPLC Method Performance Data
ParameterSulfachloropyridazine
Linearity Range (µg/mL) 1.0 - 100.0[3]
Limit of Detection (LOD) (µg/mL) 0.05[3]
Retention Time (min) 4.37[3]
Recovery (%) 99-105[3]
Table 2: UPLC-MS/MS Method Performance Data
ParameterSulfachloropyridazine
Linearity Range (µg/mL) 0.0025 - 25[1]
Intra-day Precision (%RSD) 0.65 - 7.01[1]
Inter-day Precision (%RSD) 0.42 - 11.32[1]
Extraction Recovery (%) 92.22 - 97.13[1]

Visualizations

Metabolic Pathway of Sulfachloropyridazine

G SCP Sulfachloropyridazine Metabolite1 N4-acetyl-sulfachloropyridazine SCP->Metabolite1 Acetylation Metabolite2 Hydroxylated-sulfachloropyridazine SCP->Metabolite2 Hydroxylation Metabolite3 Glucuronidated-sulfachloropyridazine Metabolite2->Metabolite3 Glucuronidation

Caption: Primary metabolic pathways of Sulfachloropyridazine.

Troubleshooting Workflow for Poor Peak Shape

G Start Poor Peak Shape (Tailing) Cause1 Secondary Interactions with Silanols? Start->Cause1 Cause2 Column Overload? Start->Cause2 Solution1a Lower Mobile Phase pH (3-4) Cause1->Solution1a Yes Solution1b Use End-Capped Column Cause1->Solution1b Yes Cause1->Cause2 No End Peak Shape Improved Solution1a->End Solution1b->End Solution2a Dilute Sample Cause2->Solution2a Yes Solution2b Decrease Injection Volume Cause2->Solution2b Yes Solution2a->End Solution2b->End G Step1 Define Analytes: SCP & Metabolites Step2 Select Column: C18, 3-5 µm Step1->Step2 Step3 Optimize Mobile Phase: - Adjust pH (e.g., 3.0) - Select Organic Modifier (ACN/MeOH) Step2->Step3 Step4 Develop Gradient Program Step3->Step4 Step5 Optimize MS/MS Parameters: MRM Transitions Step4->Step5 Step6 Validate Method: Linearity, Precision, Accuracy Step5->Step6

References

Overcoming poor peak shape in HPLC analysis of Sulfachlorpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor peak shape in the HPLC analysis of Sulfachlorpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape in the HPLC analysis of this compound?

A1: Poor peak shape for this compound, often manifesting as peak tailing, fronting, or splitting, can arise from several factors. These include secondary interactions between the analyte and the stationary phase, improper mobile phase pH, column overload, and issues with the sample solvent.[1][2] Given this compound's chemical structure, which includes both an acidic sulfonamide group and a basic amino group, its ionization state is highly dependent on the mobile phase pH.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[3][4] this compound has two pKa values, meaning its charge changes with pH. Operating at a pH close to one of its pKa values can lead to the co-existence of both ionized and non-ionized forms, resulting in peak broadening or splitting.[3] To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5]

Q3: What type of HPLC column is most suitable for this compound analysis?

A3: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of sulfonamides, including this compound.[6][7][8] However, to minimize peak tailing caused by interactions with residual silanols on the silica surface, it is advisable to use modern, high-purity, end-capped C18 columns.[2] For highly polar analytes or when struggling with retention on a C18 column, a C8 or a phenyl column could be considered as alternatives.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound and is often caused by secondary interactions with the stationary phase.

Troubleshooting Workflow for Peak Tailing

G A Start: Peak Tailing Observed B Check Mobile Phase pH A->B C Is pH >= 2 units away from pKa? B->C D Adjust pH (e.g., to pH 3.0) C->D No E Check for Secondary Interactions C->E Yes I Problem Resolved D->I F Add Mobile Phase Modifier (e.g., Triethylamine) E->F G Consider Column Choice F->G H Use End-Capped or Polar-Embedded Column G->H H->I

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Solutions:

  • Mobile Phase pH Adjustment: this compound has pKa values that make its charge sensitive to pH. Operating at an inappropriate pH can lead to interactions with residual silanols on the silica-based column, a primary cause of peak tailing.[2]

    • Recommendation: Adjust the mobile phase pH to be at least 2 units below the pKa of the basic amino group. A pH of around 3.0 is often effective in protonating the silanol groups and minimizing these secondary interactions.[9]

  • Use of Mobile Phase Additives: Small amounts of a basic compound can be added to the mobile phase to compete with the analyte for active silanol sites.

    • Recommendation: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. This can significantly improve peak symmetry.[10]

  • Column Selection: The type and quality of the HPLC column play a crucial role.

    • Recommendation: Employ a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the chances of secondary interactions. If tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase.[2]

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHTailing FactorResolution (from nearest peak)
6.52.11.8
4.51.52.2
3.01.12.5

Note: Data are illustrative and may vary depending on the specific column and other chromatographic conditions.

Issue 2: Peak Fronting

Q: I am observing peak fronting for this compound. What could be the cause and how do I fix it?

A: Peak fronting is often an indication of column overload or a problem with the sample solvent.

Troubleshooting Steps:

  • Reduce Sample Concentration: High concentrations of the analyte can saturate the stationary phase, leading to a distorted peak shape.

    • Action: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.

  • Check Sample Solvent: The solvent used to dissolve the sample should be weaker than or ideally the same as the mobile phase. A stronger sample solvent can cause the analyte band to spread before it reaches the column.

    • Action: If your sample is dissolved in a solvent with a high percentage of organic modifier, try dissolving it in the initial mobile phase composition or a weaker solvent.[11]

Issue 3: Split Peaks

Q: My this compound peak is split. What are the possible reasons for this?

A: Peak splitting can be caused by a number of issues, from problems at the column inlet to inappropriate mobile phase conditions.

Troubleshooting Workflow for Split Peaks

G A Start: Split Peak Observed B Check for Column Inlet Issues A->B C Partially Blocked Frit or Column Void? B->C D Backflush or Replace Column C->D Yes E Review Mobile Phase C->E No K Problem Resolved D->K F Is pH close to pKa? E->F G Adjust pH F->G Yes H Check Sample Solvent F->H No G->K I Solvent Mismatch? H->I J Dissolve Sample in Mobile Phase I->J Yes I->K No J->K

Caption: A systematic approach to diagnosing the cause of split peaks.

Detailed Solutions:

  • Column Inlet Problems: A partially blocked inlet frit or a void at the head of the column can disrupt the sample band, causing it to split.

    • Action: Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.

  • Mobile Phase pH: As mentioned earlier, a mobile phase pH that is very close to the pKa of this compound can result in two ionized forms co-eluting, which may appear as a split or shouldered peak.[3]

    • Action: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase, or is significantly stronger, it can lead to peak distortion.

    • Action: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis with Improved Peak Shape

This protocol is designed to provide good peak shape for the analysis of this compound in a drug substance.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (a modern, end-capped column is recommended).

    • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) (30:70, v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.[12]

  • Sample Preparation:

    • Accurately weigh and transfer about 25 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of a 50:50 mixture of acetonitrile and water and sonicate to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.

    • Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation from a Complex Matrix (e.g., Animal Tissue)

This protocol provides a general guideline for extracting this compound from a biological matrix.

  • Homogenization: Homogenize 2 g of the tissue sample with 10 mL of an extraction solvent (e.g., a mixture of acetonitrile and water).

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.[13][14]

Table 2: Typical System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 1.5
Theoretical Plates (N)> 2000
Resolution (Rs)> 2.0
% RSD of Peak Area (n=6)≤ 2.0%

By following these troubleshooting guides and experimental protocols, researchers can significantly improve the peak shape in their HPLC analysis of this compound, leading to more accurate and reliable results.

References

Addressing cross-reactivity issues in Sulfachlorpyridazine immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfachlorpyridazine (SCP) immunoassays. Our goal is to help you address common challenges, with a particular focus on managing cross-reactivity, to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A competitive immunoassay for this compound is a highly sensitive method used to detect and quantify SCP in a sample. In this assay, unlabeled SCP in your sample competes with a fixed amount of labeled SCP (e.g., enzyme-conjugated) for a limited number of binding sites on a specific anti-SCP antibody. The amount of labeled SCP that binds to the antibody is inversely proportional to the concentration of SCP in the sample. A higher concentration of SCP in the sample will result in less labeled SCP binding to the antibody, leading to a weaker signal.

Q2: What are the common causes of cross-reactivity in a this compound immunoassay?

Cross-reactivity occurs when the anti-SCP antibody binds to molecules other than this compound. This is typically due to structural similarities between SCP and other sulfonamides or related compounds present in the sample. The antibody may recognize and bind to a shared chemical moiety, leading to an overestimation of the SCP concentration.

Q3: How can I determine if my assay is affected by cross-reactivity?

To determine if your assay is affected by cross-reactivity, you should test the response of your immunoassay to a panel of structurally related sulfonamides and other potentially interfering compounds. By running these compounds in the assay in the same manner as your SCP standards, you can calculate the percentage of cross-reactivity for each compound.

Q4: What is an acceptable level of cross-reactivity?

The acceptable level of cross-reactivity depends on the specific application of the immunoassay. For highly specific detection of this compound, a cross-reactivity of less than 1% with other sulfonamides is generally desirable. However, for broader screening of a class of compounds, a higher, well-characterized cross-reactivity might be acceptable.

Q5: Can the sample matrix affect the specificity of my this compound immunoassay?

Yes, the sample matrix (e.g., serum, plasma, milk, tissue homogenate) can contain endogenous substances that may interfere with the assay, a phenomenon known as the matrix effect.[1] This can lead to non-specific binding or altered antibody-antigen interactions, potentially affecting the accuracy of your results. It is crucial to validate your assay with matrices similar to your actual samples.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunoassays, with a focus on resolving problems related to cross-reactivity.

Problem Possible Causes Recommended Solutions
Higher than expected SCP concentrations (potential false positives) Cross-reactivity with other sulfonamides: The antibody may be binding to other structurally similar sulfonamides present in the sample.1. Identify Cross-Reactants: Test a panel of common sulfonamides to identify which ones cross-react with your antibody. 2. Sample Cleanup: Implement a sample extraction/cleanup procedure to remove cross-reacting compounds before the immunoassay. 3. Use a More Specific Antibody: Consider using a monoclonal antibody with higher specificity for this compound.
Matrix effects: Components in the sample matrix are interfering with the assay.1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances. 2. Matrix-Matched Standards: Prepare your standard curve in a matrix that is identical to your sample matrix to compensate for the interference. 3. Optimize Blocking Buffers: Experiment with different blocking buffers to minimize non-specific binding.
Inconsistent results between replicates Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use consistent pipetting technique for all wells. 3. Mix Reagents Thoroughly: Ensure all reagents are thoroughly mixed before use.
Improper washing: Insufficient washing can leave unbound reagents in the wells, leading to high background signal.1. Increase Wash Steps: Increase the number of wash cycles. 2. Optimize Wash Buffer: Ensure the wash buffer composition and volume are optimal.
Low or no signal Degraded reagents: Improper storage of antibodies, conjugates, or substrates.1. Check Storage Conditions: Verify that all reagents have been stored at the recommended temperatures. 2. Use Fresh Reagents: Prepare fresh working solutions of reagents for each assay.
Incorrect assay setup: Errors in the experimental protocol.1. Review Protocol: Carefully review the entire experimental protocol to ensure all steps were followed correctly. 2. Check Reagent Addition Order: Confirm that all reagents were added in the correct sequence.

Data Presentation

Representative Cross-Reactivity Data for a this compound Immunoassay

The following table provides a hypothetical but representative example of cross-reactivity data for a competitive this compound ELISA. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of Cross-Reactant) x 100%.

Compound IC50 (ng/mL) Cross-Reactivity (%)
This compound 1.5 100
Sulfadiazine1501.0
Sulfamethazine3000.5
Sulfathiazole5000.3
Sulfamerazine2500.6
Sulfapyridine4000.375
Trimethoprim> 1000< 0.15
Penicillin G> 1000< 0.15

Note: This data is for illustrative purposes only. Users should determine the cross-reactivity of their specific assay.

Experimental Protocols

Protocol for Determining Cross-Reactivity in a Competitive this compound ELISA

This protocol outlines the steps to assess the specificity of your anti-Sulfachlorpyridazine antibody by measuring its cross-reactivity with other sulfonamides.

Materials:

  • Anti-Sulfachlorpyridazine antibody-coated microtiter plate

  • This compound standard

  • Potential cross-reacting compounds (e.g., other sulfonamides)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Assay buffer

  • Wash buffer

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare Standard and Cross-Reactant Solutions:

    • Prepare a serial dilution of the this compound standard in assay buffer (e.g., from 100 ng/mL to 0.1 ng/mL).

    • Prepare serial dilutions of each potential cross-reacting compound in assay buffer over a wide concentration range (e.g., from 10,000 ng/mL to 1 ng/mL).

  • Assay Protocol:

    • Add 50 µL of the standard or cross-reactant solutions to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of the this compound-HRP conjugate to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for both the this compound standard and each cross-reacting compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and for each cross-reactant from their respective dose-response curves.

    • Calculate the percentage of cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100%

Visualizations

competitive_immunoassay_pathway cluster_well Microtiter Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_detection Signal Detection Antibody Anti-SCP Antibody (Immobilized) Bound_Complex Antibody-SCP Complex SCP This compound (Sample) SCP->Antibody Binds Labeled_SCP Labeled SCP (Conjugate) Labeled_SCP->Antibody Competes for Binding Unbound Unbound Labeled SCP (Washed Away) Labeled_SCP->Unbound Excess Substrate Substrate Bound_Complex->Substrate Enzyme Action Signal Colorimetric Signal Substrate->Signal Conversion

Caption: Competitive immunoassay workflow for this compound detection.

troubleshooting_workflow start High Signal or False Positives check_cross_reactivity Run Specificity Test with Related Sulfonamides start->check_cross_reactivity cross_reactivity_present Cross-Reactivity Detected? check_cross_reactivity->cross_reactivity_present implement_cleanup Implement Sample Cleanup (e.g., SPE) cross_reactivity_present->implement_cleanup Yes check_matrix_effects Evaluate Matrix Effects cross_reactivity_present->check_matrix_effects No re_evaluate Re-evaluate Assay Performance implement_cleanup->re_evaluate no_issue Issue Resolved re_evaluate->no_issue matrix_effects_present Matrix Effects Present? check_matrix_effects->matrix_effects_present dilute_sample Dilute Sample or Use Matrix-Matched Standards matrix_effects_present->dilute_sample Yes matrix_effects_present->no_issue No dilute_sample->re_evaluate

References

Degradation kinetics of Sulfachlorpyridazine in manure under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation kinetics of Sulfachlorpyridazine (SCP) in manure. The information is compiled to assist in experimental design, execution, and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SCP) and why is its degradation in manure a concern?

This compound (SCP) is a sulfonamide antibiotic widely used in veterinary medicine, particularly in poultry and swine.[1] A significant portion of the administered SCP is excreted in its active form in urine and feces, leading to its accumulation in animal manure.[2] When this manure is used as fertilizer, it introduces SCP into the environment, where it can promote the development of antibiotic-resistant bacteria and potentially contaminate water and soil resources.[1][2] Understanding its degradation kinetics is crucial for assessing its environmental fate and developing effective manure management strategies.

Q2: What are the primary mechanisms driving SCP degradation in manure?

The degradation of sulfonamides like SCP in manure is a complex process involving both biotic and abiotic mechanisms.

  • Biotic Degradation: This involves the metabolic breakdown of SCP by microorganisms present in the manure. The efficiency of this process is highly dependent on the microbial community composition and environmental conditions.[3]

  • Abiotic Degradation: This includes non-biological processes such as:

    • Photodegradation: Breakdown by sunlight. Studies in aqueous media show that SCP is susceptible to photodegradation, which is enhanced by substances like humic acids found in manure.[4][5] However, in the dense, opaque manure matrix, this is likely limited to the surface layer.[6]

    • Hydrolysis: Breakdown due to reaction with water, which can be influenced by pH and temperature.

    • Temperature-Dependent Reactions: Higher temperatures, such as those achieved during composting, can accelerate chemical degradation reactions.[7][8]

In practice, biotic and abiotic processes occur simultaneously. For instance, at mesophilic temperatures (e.g., 30-40°C), biodegradation is often the dominant pathway, while at thermophilic temperatures (e.g., 50-60°C), abiotic degradation may become more significant.[7]

Q3: What is the expected half-life of SCP in manure?

Specific kinetic data for the degradation of this compound in manure is limited in scientific literature. However, data from studies on SCP in aqueous solutions and other structurally similar sulfonamides in manure can provide valuable estimates.

In aqueous media under simulated sunlight, SCP degrades much faster than other sulfonamides, with a half-life as short as 1.2 hours at pH 4.0 and 2.3 hours at pH 7.2.[4] It's important to note that degradation is significantly slower in the dark, indicating that photodegradation is a key factor in these aqueous experiments.[4][5]

For comparison, the degradation of other sulfonamides in manure varies widely depending on the specific compound and conditions:

  • Sulfamethoxazole (SMX): Removal rates in pig manure under anaerobic digestion can range from 0% to 100%.[9]

  • Sulfamethazine (SMZ): In one study, SMZ showed no degradation in composted turkey litter after 35 days.[10]

  • General Sulfonamides: In swine manure, degradation increases with temperature, with the fastest removal occurring at 60°C.[8] Conversely, in chicken manure, the most effective degradation was observed at 30°C.[8]

Given SCP's relative instability to light compared to other sulfonamides, its degradation on the surface of manure may be rapid, but it is likely to be much more persistent within the manure pile.

Data on Sulfonamide Degradation Kinetics

The following tables summarize quantitative data for SCP in aqueous media and for other sulfonamides in manure to provide a comparative baseline for experimental planning.

Table 1: Degradation Half-life of this compound (SCP) in Aqueous Media under Simulated Sunlight

pH Half-life (hours) Reference
4.0 1.2 [4]

| 7.2 | 2.3 |[4] |

Table 2: Degradation Half-lives of Other Veterinary Antibiotics in Manure under Various Conditions

Antibiotic Manure Type Condition Half-life (days) Reference
Chlortetracycline Swine Anaerobic Digestion 1 [11]
Tylosin Swine Anaerobic Digestion 10 [11]
Chlortetracycline Turkey Composting 1 [10]
Monensin Turkey Composting 17 [10]
Tylosin Turkey Composting 19 [10]

| Sulfamethazine | Turkey | Composting | No degradation |[10] |

Troubleshooting Guide

Issue 1: No or very slow degradation of SCP is observed.

This is a common challenge in degradation studies. The following workflow can help diagnose the potential cause.

Caption: Troubleshooting workflow for experiments showing no or slow SCP degradation.

Issue 2: High variability between experimental replicates.

High variability can obscure true degradation trends.

  • Possible Cause: Non-homogeneous manure matrix. Manure is inherently heterogeneous.

    • Solution: Thoroughly homogenize the manure before dispensing it into microcosms. Increase the number of replicates to improve statistical power.

  • Possible Cause: Inconsistent spiking. Uneven distribution of the SCP stock solution.

    • Solution: Ensure the SCP spiking solution is completely mixed into the manure for each replicate. For dry manure, a carrier like sand can help with distribution before rehydration.

  • Possible Cause: Inconsistent sampling. Taking samples from different depths or locations within the microcosm.

    • Solution: Develop and adhere to a strict sampling protocol. For each time point, it may be necessary to sacrifice and homogenize the entire microcosm before taking a subsample for analysis.

Issue 3: Observed degradation is much faster than expected.

  • Possible Cause: Abiotic degradation, particularly photodegradation.

    • Solution: If the goal is to study biotic degradation, ensure microcosms are incubated in the dark. Compare results to a sterile (e.g., autoclaved or gamma-irradiated) control to quantify the contribution of abiotic processes.[3]

  • Possible Cause: Loss of substance through volatilization or irreversible binding.

    • Solution: While unlikely to be a major pathway for SCP, a mass balance analysis can help account for the compound's fate. Analyze the headspace for volatile compounds if significant loss is suspected.

Experimental Protocols

Protocol 1: Manure Microcosm Experiment for SCP Degradation

This protocol outlines a typical laboratory microcosm setup to study SCP degradation kinetics under controlled aerobic or anaerobic conditions.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Microcosm Setup cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Sampling & Analysis A1 Collect fresh manure (e.g., swine, poultry) A2 Homogenize manure and characterize (pH, moisture, C/N ratio) A1->A2 A3 Prepare SCP stock solution in a suitable solvent A2->A3 B2 Spike manure with SCP stock solution to target concentration A3->B2 B1 Weigh homogenized manure into replicate flasks (e.g., 50g per flask) B1->B2 B4 Prepare sterile controls (autoclave manure before spiking) B1->B4 B3 Adjust moisture content (e.g., to 60% WHC) B2->B3 C1 Incubate at constant temperature (e.g., 25°C) in the dark B3->C1 B4->C1 C2 For aerobic: use breathable stoppers For anaerobic: purge with N2 gas and seal C1->C2 D1 Sacrifice triplicate microcosms at specified time points (t=0, 1, 3, 7, 14, 28 days) C2->D1 D2 Extract SCP from manure samples (e.g., using acetonitrile/buffer solution) D1->D2 D3 Analyze extracts using HPLC-MS/MS D2->D3 D4 Calculate SCP concentration and determine degradation kinetics (e.g., first-order rate, half-life) D3->D4

Caption: General workflow for a microcosm-based SCP degradation experiment in manure.

Protocol 2: Analytical Method for SCP Quantification

  • Principle: Quantification of SCP is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or, more selectively and sensitively, a tandem mass spectrometry (MS/MS) detector.[12]

  • Extraction:

    • Weigh a representative manure sample (e.g., 1-2 grams).

    • Add an extraction solvent. A common choice is a mixture of acetonitrile and an acidic buffer solution (e.g., McIlvaine buffer).

    • Vortex vigorously and sonicate to ensure thorough extraction of SCP from the manure matrix.

    • Centrifuge the sample at high speed (e.g., 8000 rpm for 10 minutes) to separate the solid and liquid phases.

    • Collect the supernatant.

  • Clean-up (optional but recommended):

    • Pass the supernatant through a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB or a specific ion-exchange cartridge) to remove interfering matrix components.

    • Elute the SCP from the SPE cartridge with a suitable solvent (e.g., methanol).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions (Example):

    • Instrument: HPLC-MS/MS system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Detection: Mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions for SCP.

Factors Influencing SCP Degradation

The following diagram illustrates the key environmental and chemical factors that influence the degradation rate of this compound in a manure environment.

Caption: Key factors influencing the degradation kinetics of SCP in manure.

References

Technical Support Center: Enhancing the Dissolution Rate of Sulfachlorpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the dissolution rate of the poorly water-soluble drug, Sulfachlorpyridazine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor dissolution rate of this compound?

This compound, a sulfonamide antibiotic, exhibits poor aqueous solubility, which is the primary reason for its slow dissolution rate.[1][2][3] This characteristic is common for many drugs classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability), where dissolution is the rate-limiting step for oral absorption.[4][5] Factors contributing to its low solubility include its crystalline structure and molecular properties.[1]

Q2: What are the most common techniques to improve the dissolution rate of poorly water-soluble drugs like this compound?

Several established methods can be employed to enhance the dissolution rate of poorly soluble drugs.[6][7][8] These techniques primarily focus on increasing the drug's surface area, improving its wettability, or modifying its physical state to a more soluble form. Key approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8][9][10]

    • Micronization[11]

    • Nano-milling (wet bead milling)[11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution.[7][10][12]

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the drug's crystal lattice and improve its solubility and dissolution characteristics.[13][14][15]

  • Use of Surfactants: Incorporating surfactants can improve the wettability of the hydrophobic drug particles.[7][8]

Q3: How do I choose the most appropriate dissolution enhancement technique for my experiment?

The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound, the desired dissolution profile, and the intended dosage form.

G A Physicochemical Properties (e.g., melting point, logP) D Particle Size Reduction A->D High Melting Point E Solid Dispersion A->E Amorphous Form Desired F Co-crystallization A->F Suitable Co-formers Available B Desired Dissolution Profile (e.g., immediate vs. sustained release) B->D Rapid Dissolution B->E Immediate or Sustained Release C Dosage Form (e.g., tablet, capsule) G Surfactant Addition C->G Improved Wettability Needed

Figure 1: Decision matrix for selecting a dissolution enhancement technique.

Q4: Are there any specific considerations for handling this compound during these experiments?

Yes, as a sulfonamide antibiotic, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid potential allergic reactions.[3] Additionally, its chemical stability under different pH and temperature conditions should be considered, as degradation can affect dissolution results.[16]

Section 2: Troubleshooting Guides

Issue 1: Inconsistent Dissolution Results

Symptoms: High variability in dissolution profiles between batches or even within the same batch.

Potential Cause Troubleshooting Step
Improper Mixing/Blending Ensure a homogenous mixture of this compound and excipients. For solid dispersions, verify the molecular dispersion of the drug in the carrier.
Equipment Malfunction Calibrate and validate the dissolution apparatus (e.g., paddle speed, temperature, vessel centering) as per USP guidelines.[17][18]
Analyst Technique Variability Standardize sampling procedures, including the location and timing of sample withdrawal.[19] Ensure consistent de-gassing of the dissolution medium.[19]
API Particle Size Variation Characterize the particle size distribution of the starting material to ensure consistency across experiments.
Issue 2: Drug Recrystallization during Dissolution

Symptoms: The initial dissolution rate is high, but the concentration of the dissolved drug decreases over time. This can be common with amorphous solid dispersions which create a supersaturated state.[20]

Potential Cause Troubleshooting Step
Supersaturation and Precipitation Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) into the formulation.
pH Shift in Dissolution Medium Use buffered dissolution media to maintain a constant pH, especially if the solubility of this compound is pH-dependent.
Insufficient Polymer Concentration In solid dispersion formulations, increase the drug-to-polymer ratio to ensure the drug remains stabilized in its amorphous form.
Issue 3: Poor Wettability and Powder Agglomeration

Symptoms: The drug powder floats on the surface of the dissolution medium or forms clumps (coning), leading to a slow and incomplete dissolution.

Potential Cause Troubleshooting Step
Hydrophobicity of this compound Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate - SLS) into the dissolution medium or the formulation itself.[21]
Electrostatic Charges Employ anti-static measures during powder handling and formulation.
Ineffective Disintegrant If formulating a tablet, ensure the appropriate type and concentration of a superdisintegrant is used to facilitate rapid tablet breakup.[21]

Section 3: Experimental Protocols & Data

Method 1: Solid Dispersion via Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by the evaporation of the solvent to obtain a solid dispersion.[5][12]

G cluster_workflow Solid Dispersion: Solvent Evaporation Workflow A 1. Dissolve this compound and Polymer (e.g., PVP K30) in a common solvent (e.g., Methanol) B 2. Stir until a clear solution is obtained A->B C 3. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) B->C D 4. Dry the resulting solid film in a vacuum oven to remove residual solvent C->D E 5. Pulverize the dried solid dispersion and sieve D->E F 6. Characterize the powder (e.g., DSC, XRD, FTIR) and perform dissolution testing E->F

Figure 2: Workflow for preparing solid dispersions by solvent evaporation.

Illustrative Dissolution Data:

FormulationDrug:Carrier Ratio% Drug Release at 30 min
Pure this compound-15%
Physical Mixture1:425%
Solid Dispersion 1:4 85%
Solid Dispersion 1:8 95%
Method 2: Co-crystallization via Liquid-Assisted Grinding

This technique uses a small amount of solvent to facilitate the formation of co-crystals through grinding.[14]

G cluster_workflow Co-crystallization: Liquid-Assisted Grinding Workflow A 1. Weigh stoichiometric amounts of This compound and a co-former (e.g., Isonicotinamide) B 2. Place the mixture in a mortar and pestle or a ball mill A->B C 3. Add a few drops of a suitable solvent (e.g., Acetonitrile) B->C D 4. Grind the mixture for a specified time (e.g., 30-60 minutes) C->D E 5. Dry the resulting powder D->E F 6. Characterize the solid (e.g., DSC, XRD) to confirm co-crystal formation and perform dissolution testing E->F

Figure 3: Workflow for co-crystal preparation by liquid-assisted grinding.

Illustrative Dissolution Data:

FormulationMolar Ratio (Drug:Co-former)% Drug Release at 30 min
Pure this compound-15%
Co-crystal 1:1 75%
Co-crystal 1:2 82%
Method 3: Particle Size Reduction via Wet Bead Milling

This method uses milling media (beads) in a liquid suspension to reduce the particle size of the drug to the sub-micron range.[11]

Illustrative Dissolution Data:

FormulationParticle Size (D90)% Drug Release at 30 min
Unmilled this compound50 µm15%
Milled this compound 5 µm 60%
Nanosuspension <1 µm 90%

Section 4: Dissolution Testing Parameters

A standard dissolution test for immediate-release dosage forms can be conducted using the following parameters as a starting point, in accordance with USP guidelines.[17]

ParameterRecommended Condition
Apparatus USP Apparatus II (Paddle)[17]
Dissolution Medium 900 mL of pH 6.8 phosphate buffer
Temperature 37 ± 0.5 °C[18]
Paddle Speed 50 or 75 RPM
Sampling Times 5, 10, 15, 30, 45, and 60 minutes
Analytical Method HPLC with UV detection at an appropriate wavelength (e.g., 272 nm)[22]

References

Minimizing analyte loss during sample preparation for Sulfachlorpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sulfachloropyridazine (SCP) loss during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low sulfachloropyridazine (SCP) recovery during sample preparation?

A1: Low recovery of SCP can stem from several factors related to its physicochemical properties and the sample preparation workflow. Key reasons include:

  • Suboptimal Extraction pH: The recovery of sulfonamides like SCP is highly pH-dependent. Adjusting the sample pH is critical for ensuring the analyte is in a state suitable for extraction.

  • Analyte Degradation: SCP can be sensitive to light and certain storage conditions. Exposure to UV light can lead to photodegradation.[1][2] Repeated freeze-thaw cycles and the presence of preservatives in the sample matrix can also contribute to degradation.

  • Adsorption to Labware: Like many compounds, SCP can adsorb to the surfaces of laboratory plastics, such as polypropylene tubes.[3][4][5][6] This is a frequently overlooked source of analyte loss.

  • Inefficient Extraction Technique: The choice of extraction method (e.g., LLE, SPE, QuEChERS) and the optimization of its parameters are crucial. Incomplete extraction is a common cause of low recovery.

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of SCP, leading to inaccurate quantification.[7][8][9][10][11]

Q2: How does pH affect the extraction efficiency of sulfachloropyridazine?

A2: The pH of the sample matrix significantly influences the ionization state of sulfachloropyridazine, which in turn affects its solubility and retention on extraction media. For reversed-phase solid-phase extraction (SPE), the pH should generally be adjusted to suppress the ionization of SCP, making it less polar and facilitating its retention on the nonpolar sorbent.[12] Conversely, during elution, the pH can be altered to ionize the analyte, increasing its polarity and promoting its release from the sorbent.

Q3: What are the best practices for storing samples to prevent sulfachloropyridazine degradation?

A3: To maintain the integrity of sulfachloropyridazine in samples, proper storage is essential. Key recommendations include:

  • Temperature: Store samples at low temperatures, such as -20°C or -80°C, to slow down potential degradation processes.

  • Light Protection: Protect samples from light by using amber vials or storing them in the dark to prevent photodegradation.[1][2]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to analyte degradation.

  • Preservatives: Be aware that certain preservatives in biological samples can negatively impact the stability of sulfonamides.

Q4: Can sulfachloropyridazine adsorb to plastic labware? How can this be minimized?

A4: Yes, sulfachloropyridazine can adsorb to plastic surfaces like polypropylene.[3][4][5][6] To mitigate this:

  • Use Low-Binding Tubes: Whenever possible, use certified low-protein-binding microcentrifuge tubes and pipette tips.

  • Pre-treatment of Labware: Coating polypropylene tubes with a solution of bovine serum albumin (BSA) can help to block nonspecific binding sites.[3]

  • Solvent Choice: The choice of solvent can also influence adsorption. Using solvents that keep the analyte fully dissolved can help minimize its interaction with plastic surfaces.

Troubleshooting Guides

Guide 1: Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting low recovery of sulfachloropyridazine during SPE.

DOT Diagram: SPE Troubleshooting Workflow

SPE_Troubleshooting SPE Troubleshooting Workflow start Low SPE Recovery Observed check_analyte_location Where is the analyte being lost? start->check_analyte_location load_fraction Analyte found in Load/Wash Fraction check_analyte_location->load_fraction Load/Wash retained_on_column Analyte Retained on Column (Not Eluted) check_analyte_location->retained_on_column Elution no_analyte_detected Analyte Not Detected in Any Fraction check_analyte_location->no_analyte_detected None solution_load Problem: - Sample pH incorrect - Loading solvent too strong - Flow rate too high load_fraction->solution_load solution_retained Problem: - Elution solvent too weak - Insufficient elution volume - Incorrect elution pH retained_on_column->solution_retained solution_none Problem: - Analyte degradation - Adsorption to labware - Incorrect standard concentration no_analyte_detected->solution_none action_load Action: - Adjust sample pH - Weaken loading solvent - Decrease flow rate solution_load->action_load action_retained Action: - Increase elution solvent strength - Increase elution volume - Adjust elution pH solution_retained->action_retained action_none Action: - Check sample stability - Use low-binding tubes - Verify standard integrity solution_none->action_none

Caption: A flowchart for diagnosing and resolving low SPE recovery.

Experimental Protocol: Analyte Tracking in SPE

  • Prepare a Spiked Sample: Fortify a blank matrix sample with a known concentration of sulfachloropyridazine.

  • Perform SPE: Execute your standard SPE protocol.

  • Collect All Fractions: Separately collect the flow-through from the sample loading, each wash step, and the final elution step.

  • Analyze Each Fraction: Quantify the amount of sulfachloropyridazine in each collected fraction using your analytical method (e.g., LC-MS/MS).

  • Identify the Loss:

    • Analyte in Load/Wash Fractions: If a significant amount of SCP is found here, it indicates a problem with retention.

      • Troubleshooting:

        • Adjust pH: Ensure the sample pH is optimized for retention on the chosen sorbent.

        • Solvent Strength: The loading solvent may be too strong, causing premature elution. Consider diluting the sample with a weaker solvent.

        • Flow Rate: A high flow rate during sample loading can prevent efficient binding. Reduce the flow rate.

    • Analyte Not in Elution Fraction: If the analyte is not in the load or wash fractions but recovery is still low, it is likely retained on the column.

      • Troubleshooting:

        • Elution Solvent: The elution solvent may be too weak. Increase its strength (e.g., higher percentage of organic solvent) or use a different solvent.

        • Elution Volume: The volume of the elution solvent may be insufficient to completely desorb the analyte. Increase the elution volume.

        • pH of Elution Solvent: Adjust the pH of the elution solvent to facilitate the ionization and release of SCP.

    • Analyte Not Detected in Any Fraction: If SCP is not found in any fraction, consider the possibility of degradation or adsorption to labware prior to SPE.

Guide 2: Optimizing QuEChERS for Sulfachlorpyridazine

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular sample preparation technique that can be optimized for sulfachloropyridazine analysis.

DOT Diagram: QuEChERS Optimization Logic

QuEChERS_Optimization QuEChERS Optimization Logic start Low QuEChERS Recovery extraction_step Optimize Extraction start->extraction_step cleanup_step Optimize d-SPE Cleanup start->cleanup_step extraction_params Parameters: - Extraction Solvent - Salting-out Agents - pH Adjustment extraction_step->extraction_params cleanup_params Parameters: - d-SPE Sorbent Type - Sorbent Amount - Matrix Effects cleanup_step->cleanup_params extraction_actions Actions: - Test different organic solvents - Evaluate different salt combinations - Buffer the sample extraction_params->extraction_actions cleanup_actions Actions: - Compare PSA, C18, GCB - Adjust sorbent quantity - Assess matrix effects post-cleanup cleanup_params->cleanup_actions

Caption: A diagram illustrating the optimization process for the QuEChERS method.

Experimental Protocol: QuEChERS Method Optimization

  • Extraction Solvent Selection:

    • Spike blank matrix samples with a known concentration of sulfachloropyridazine.

    • Extract separate samples with different solvents (e.g., acetonitrile, acidified acetonitrile, methanol).

    • Compare the recovery of SCP for each solvent to select the most efficient one.

  • Salting-Out Effect:

    • Using the optimal extraction solvent, test different salt combinations for the partitioning step (e.g., MgSO₄ and NaCl, MgSO₄ and CH₃COONa).

    • Analyze the extracts to determine which salt combination yields the highest recovery.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer aliquots of the extract to d-SPE tubes containing different sorbents (e.g., PSA, C18, GCB, or a combination).

    • Primary secondary amine (PSA) is effective at removing fatty acids and other interferences. C18 can be used for nonpolar interferences, and graphitized carbon black (GCB) for pigments.

    • Analyze the cleaned extracts to identify the sorbent combination that provides the best recovery and matrix effect reduction.

Quantitative Data Summary

Table 1: Comparison of Extraction Techniques for Sulfonamides

Extraction TechniqueMatrixAnalyte(s)Average Recovery (%)Reference
Solid-Phase Extraction (SPE)Tilapia FilletSulfonamides79.5 - 103.6[5]
QuEChERSBovine LiverSulfonamides53 - 93
Liquid-Liquid Extraction (LLE)UrineVarious DrugsGenerally lower than SPE

Note: Recovery rates can vary significantly based on the specific matrix, analyte, and optimization of the method.

Table 2: Factors Influencing Sulfachloropyridazine Stability

FactorConditionEffect on StabilityReference
Storage Temperature 4°C, -20°C, -80°CGenerally stable for extended periods
Freeze-Thaw Cycles 5 cyclesDegradation observed for most sulfonamides
Preservatives VariousCan be a significant factor in degradation
Light Exposure Simulated SunlightPhotodegradation occurs, rate increases with pH[2]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfachloropyridazine from Biological Matrices

This protocol is a general guideline and should be optimized for your specific matrix and analytical system.

  • Sample Pre-treatment:

    • Homogenize the tissue sample.

    • Accurately weigh a portion of the homogenized sample into a polypropylene centrifuge tube.

    • Add an internal standard solution.

    • Add an appropriate extraction buffer and vortex thoroughly. The choice of buffer will depend on the matrix and should be optimized to facilitate the release of SCP.

    • Centrifuge the sample to pellet the solid material.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18) with an organic solvent (e.g., methanol), followed by equilibration with reagent water or an appropriate buffer.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove interferences without eluting the analyte.

  • Elution:

    • Elute the sulfachloropyridazine from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of acid or base to the elution solvent may improve recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for analysis.

Protocol 2: QuEChERS for Sulfachloropyridazine in Food Matrices

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization:

    • Homogenize the sample (e.g., fish tissue, honey).

  • Extraction:

    • Weigh a portion of the homogenized sample into a 50 mL centrifuge tube.

    • Add an internal standard.

    • Add 10 mL of acetonitrile (or another optimized organic solvent).

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at a high speed for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a 2 mL or 15 mL d-SPE tube containing the optimized sorbent(s) (e.g., MgSO₄ and PSA).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

References

Validation & Comparative

Comparative Analysis of Cross-Reactivity in Sulfachlorpyridazine ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the cross-reactivity profiles of commercially available Sulfachlorpyridazine (SCP) and broad-spectrum sulfonamide ELISA kits. For researchers quantifying SCP, understanding the potential for co-detection of other structurally similar sulfa drugs is critical for data accuracy and interpretation. This document provides supporting data from various manufacturers, details the experimental methodology for cross-reactivity assessment, and visualizes the underlying principles and workflows.

Data Presentation: Cross-Reactivity of Sulfonamide ELISA Kits

The cross-reactivity of an ELISA kit is determined by comparing the concentration of this compound required to achieve 50% signal inhibition (IC50) with the IC50 of other sulfa drugs. The data is typically normalized to a reference compound, often the primary analyte the kit is designed for or a common sulfonamide like Sulfamethazine or Sulfadiazine.

The following table summarizes the cross-reactivity percentages for several commercially available sulfonamide ELISA kits. It is important to note that a higher percentage indicates a greater potential for the kit to detect that specific sulfa drug in addition to the intended target.

ELISA Kit (Manufacturer)Reference Analyte (100%)This compound SulfadiazineSulfamethazineSulfamerazineSulfathiazole
MULTI-SULFONAMIDES ELISA (EuroProxima / R-Biopharm) [1][2]Sulfamethazine64% 68%100%108%7%
MULTI-SULFONAMIDE II ELISA (EuroProxima / R-Biopharm) [3]Sulfadiazine176% 100%Not specifiedNot specified155%
SAs (Sulfonamides) ELISA Kit (Assay Genie, FSES0033) [4]Sulfamethazine58% 308%100%313%58%
SAs (Sulfonamides) ELISA Kit (Elabscience, E-FS-E072) [5]SulfamethoxazoleNot specified22%40%49%>100%

Note: Cross-reactivity values are sourced from manufacturer datasheets and may vary based on the specific kit lot and experimental conditions. Researchers should always consult the product-specific documentation for the most accurate information.

Experimental Protocol: Determining Cross-Reactivity

The data presented is generated using a competitive enzyme-linked immunosorbent assay (cELISA). Below is a detailed methodology outlining the typical experimental procedure for assessing cross-reactivity.

1. Principle

This assay is based on the competition between free sulfonamide molecules in the sample (or standard) and a sulfonamide-enzyme (e.g., HRP) conjugate for a limited number of specific antibody binding sites pre-coated on a microtiter plate. After incubation, unbound components are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of sulfonamides in the sample.

2. Materials

  • Sulfonamide ELISA Kit (containing antibody-coated 96-well plate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)

  • This compound and other sulfa drug analytical standards

  • Precision micropipettes and multichannel pipettes

  • Microplate reader capable of measuring absorbance at 450 nm

  • Vortex mixer and centrifuge

  • Appropriate solvents for sample extraction (e.g., ethyl acetate, n-hexane)

3. Procedure

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and diluting concentrated buffers.

  • Standard Curve Preparation: A series of standards of the reference analyte (e.g., Sulfamethazine) are prepared at known concentrations (e.g., 0, 0.5, 1.5, 4.5, 13.5, 40.5 ng/mL).

  • Cross-Reactant Preparation: Prepare a dilution series for this compound and each of the other sulfa drugs to be tested across a wide concentration range.

  • Assay Incubation:

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the sulfonamide-HRP conjugate to each well.

    • Add 50 µL of the antibody solution to each well.

    • Gently mix the plate and incubate for a specified time and temperature (e.g., 30-60 minutes at 25°C).

  • Washing: Decant the contents of the plate and wash the wells 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50-100 µL of stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.

4. Calculation of Cross-Reactivity

  • Generate Standard Curves: Plot the absorbance values (B/B0%) against the logarithm of the concentration for the reference analyte and each tested sulfa drug. B is the absorbance of a standard or sample, and B0 is the absorbance of the zero standard.

  • Determine IC50 Values: Calculate the concentration of each sulfa drug that causes a 50% reduction in the maximal signal (IC50).

  • Calculate Cross-Reactivity Percentage: Use the following formula: Cross-Reactivity (%) = (IC50 of Reference Analyte / IC50 of Cross-Reactant) x 100

Visualizations

Logical Relationship: Competitive ELISA Principle

The diagram below illustrates the core principle of the competitive ELISA, showing how high and low concentrations of the target analyte affect the final signal output.

Competitive_Principle cluster_well Microplate Well Surface cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Antibody Immobilized Anti-Sulfa Antibody Result_H Low Signal Result_L High Signal Analyte_H Free Analyte (e.g., SCP) Analyte_H->Antibody Binds Conjugate_H Enzyme Conjugate Conjugate_H->Antibody Blocked Analyte_L Free Analyte (e.g., SCP) Analyte_L->Antibody Limited Binding Conjugate_L Enzyme Conjugate Conjugate_L->Antibody Binds

Caption: Principle of competitive ELISA for sulfonamide detection.

Experimental Workflow Diagram

This diagram outlines the sequential steps involved in performing the cross-reactivity assay, from initial preparation to final data analysis.

ELISA_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis Prep_Standards Prepare Standards & Cross-Reactant Dilutions Add_Samples Add Standards/Samples to Plate Wells Prep_Standards->Add_Samples Add_Reagents Add Enzyme Conjugate & Antibody Solution Add_Samples->Add_Reagents Incubate_Wash Incubate, then Wash Away Unbound Reagents Add_Reagents->Incubate_Wash Add_Substrate Add Substrate & Incubate for Color Dev. Incubate_Wash->Add_Substrate Add_Stop Add Stop Solution Add_Substrate->Add_Stop Read_OD Read Absorbance at 450 nm Add_Stop->Read_OD Calc_IC50 Calculate IC50 for each Compound Read_OD->Calc_IC50 Calc_CR Calculate Cross- Reactivity (%) Calc_IC50->Calc_CR

Caption: Experimental workflow for ELISA-based cross-reactivity testing.

References

A Comparative Guide to the Purity Assessment of Sulfachlorpyridazine Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and reliability of a Certified Reference Material (CRM) are paramount for ensuring the accuracy and validity of analytical results. This guide provides an objective comparison of Sulfachlorpyridazine CRMs and details the experimental protocols for their purity assessment, supported by publicly available data.

This compound (CAS 80-32-0) is a sulfonamide antibiotic used in veterinary medicine.[1] Its accurate quantification in pharmaceutical formulations and residue analysis relies on high-purity CRMs.[2][3] The purity of these reference materials is typically established using a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method.[4][5]

Comparison of this compound Certified Reference Materials

The selection of a suitable CRM is a critical first step in any analytical procedure. Major suppliers provide this compound CRMs with specified purities, often traceable to pharmacopeial standards like the United States Pharmacopeia (USP). While a direct inter-laboratory comparison of the same batch is not publicly available, a comparison of the specifications from various suppliers offers valuable insights.

Supplier/SourceProduct TypeStated Purity/Assay ValueMethod(s) of AnalysisTraceability/Grade
USP Reference Standard (RS)97.0% - 103.0% (dried basis)HPLC, Infrared AbsorptionUSP
CPAChem Certified Reference Material99.6 +/- 0.1 %Liquid Chromatography (LC)ISO 17034
Sigma-Aldrich (Supelco) Pharmaceutical Secondary Standard, CRMCertificate of Analysis available-Traceable to USP
AKSci Reference Standard>98%HPLC-
MedChemExpress Analytical Standard98.32%-For research applications

Note: The purity values are as stated in the provided documentation. Users should always refer to the Certificate of Analysis (CoA) for lot-specific data.[6]

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The United States Pharmacopeia (USP) provides a standardized HPLC method for the assay of this compound.[7] This protocol serves as a benchmark for purity determination.

Objective: To determine the purity of a this compound sample by comparing its chromatographic response to that of a USP this compound Reference Standard.

Materials and Reagents:

  • USP this compound RS

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Instrument: Liquid chromatograph equipped with a 265-nm UV detector.[7]

  • Column: 4.6-mm × 25-cm; 5-µm packing L1.[7]

  • Guard Column: 5-µm packing L1.[7]

  • Column Temperature: 40°C.[7]

  • Flow Rate: Approximately 1 mL/minute.[7]

  • Mobile Phase: A filtered and degassed mixture of pH 2.5 phosphate buffer and methanol (700:300).[7]

    • pH 2.5 Phosphate Buffer Preparation: Dissolve 14 g of monobasic potassium phosphate in 1600 mL of water, adjust with phosphoric acid to a pH of 2.5 ± 0.1, and dilute with water to 2000 mL.[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of USP this compound RS in methanol with a known concentration of about 0.5 mg/mL. Transfer 3.0 mL of this stock solution to a 100-mL volumetric flask, dilute with the mobile phase to volume, and mix.[7]

  • Assay Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase with a concentration equivalent to the Standard preparation.

  • System Suitability: Inject the Standard preparation and record the peak responses. The relative standard deviation for replicate injections should not be more than 2.0%.[7]

  • Analysis: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks.

  • Calculation: Calculate the percentage of this compound (C₁₀H₉ClN₄O₂S) in the sample. The retention time of the main peak in the chromatogram of the Assay preparation should correspond to that of the Standard preparation.[7]

Purity Assessment Workflow

The general workflow for the purity assessment of a Certified Reference Material involves several key stages, from initial characterization to the final certification of purity.

G cluster_0 Phase 1: Material Sourcing & Initial Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Impurity Profiling cluster_3 Phase 4: Data Analysis & Certification A Source Bulk Material B Identity Confirmation (e.g., NMR, MS, IR) A->B C Preliminary Purity Screen (e.g., HPLC, GC) B->C D Primary Assay Method (e.g., HPLC-UV, qNMR) C->D G Water Content (Karl Fischer) D->G E Orthogonal Method 1 (e.g., Titration) F Orthogonal Method 2 (e.g., DSC) H Residual Solvents (HS-GC) I Inorganic Impurities (Residue on Ignition) J Mass Balance Calculation (Purity = 100% - Impurities) I->J K Uncertainty Assessment J->K L Issuance of Certificate of Analysis K->L

Caption: General workflow for the certification of a chemical reference material.

Signaling Pathway for Sulfonamide Action

This compound, like other sulfonamides, acts by inhibiting the bacterial synthesis of folic acid, an essential nutrient. This is achieved by interfering with the dihydropteroate synthase enzyme.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolic Acid (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF SCP This compound Inhibition Competitive Inhibition SCP->Inhibition Inhibition->DHPS

Caption: this compound competitively inhibits dihydropteroate synthase.

References

In Vitro Antibacterial Activity: A Comparative Analysis of Sulfachlorpyridazine and Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the antibacterial activity of two prominent sulfonamides: sulfachlorpyridazine and sulfadiazine. By presenting key experimental data and methodologies, this document aims to offer an objective resource for evaluating the relative performance of these antimicrobial agents.

Executive Summary

This compound and sulfadiazine are synthetic bacteriostatic antibiotics belonging to the sulfonamide class. Their therapeutic effect stems from the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By disrupting the production of dihydrofolic acid, a precursor to essential nucleic acids and amino acids, these drugs effectively halt bacterial growth and replication. This guide focuses on a head-to-head comparison of their in vitro efficacy, primarily through the analysis of Minimum Inhibitory Concentration (MIC) data.

Comparative Antibacterial Potency

The in vitro antibacterial activity of this compound and sulfadiazine was evaluated against a panel of common porcine pathogens. The Minimum Inhibitory Concentration required to inhibit 50% of the tested strains (MIC50) was determined for each compound. The results are summarized in the table below.

Bacterial StrainThis compound MIC50 (µg/mL)Sulfadiazine MIC50 (µg/mL)
Bordetella bronchiseptica>168
Pasteurella multocida1632
Haemophilus pleuropneumoniae1664
Streptococcus suis>32>32
Data sourced from a study on porcine pathogens[1].

The data indicates that both this compound and sulfadiazine exhibit activity against the tested Gram-negative bacteria, with sulfadiazine showing a lower MIC50 against Bordetella bronchiseptica. For Pasteurella multocida and Haemophilus pleuropneumoniae, this compound demonstrated a lower or equivalent MIC50 compared to sulfadiazine.[1] Both compounds showed limited activity against the Gram-positive bacterium Streptococcus suis at the tested concentrations.[1]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound and sulfadiazine, exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a critical step in the folic acid synthesis pathway. As structural analogs of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. This, in turn, inhibits the production of purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth and replication.

Sulfonamide Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide This compound / Sulfadiazine Sulfonamide->DHPS Competitive Inhibition MIC Experimental Workflow start Start prep_drug Prepare Serial Dilutions of This compound & Sulfadiazine start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results end End read_results->end

References

Guide to Inter-laboratory Comparison for Sulfachlorpyridazine Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of sulfachlorpyridazine (SCP) residues, drawing upon data from a proficiency testing scheme and published research on method validation. It is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.

Data from Inter-laboratory Comparison

An international proficiency test for antibiotics in bovine muscle included the analysis of this compound. The test material was prepared by spiking blank bovine muscle, and the homogeneity and stability of the samples were verified.[1]

Table 1: Summary of Proficiency Test Results for this compound in Bovine Muscle [1]

ParameterValue
Target Concentration90 µg/kg
Number of Participating Laboratories (Quantitative Analysis)18
Laboratories with Satisfactory Results17 (94%)
Common Issues NotedFalse negatives due to the absence of this compound in the analytical method scope.
Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different analytical methods for the determination of this compound residues as reported in various studies.

Table 2: Performance of HPLC-UV Method for this compound in Aqueous and Soil Matrices [2]

ParameterAqueous MatrixSoil Matrix
Linearity RangeNot specifiedNot specified
Average Recovery95 - 105%Slightly lower than aqueous
Limit of Detection (LOD)20.0 µg/LNot specified
Limit of Quantification (LOQ)Not specifiedNot specified

Table 3: Performance of HPLC-MS/MS Method for this compound in Lettuce [3]

ParameterValue
Fortification Levels1, 5, and 15 µg/kg
Recovery Rates93.0 - 110.5%
Intralaboratory Reproducibility (CV)< 15%
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)Not specified

Table 4: Performance of LC-MS/MS Method for this compound in Chicken Tissues and Feathers [4][5]

MatrixLinearity Range (µg/kg)Recovery (%)LOD (µg/kg)LOQ (µg/kg)
Muscle10 - 100> 0.9698 - 10156.2
Liver10 - 100> 0.9698 - 1011012.7
Feathers10 - 100> 0.9898 - 1011014.6

Experimental Protocols

HPLC-MS/MS Method for this compound in Lettuce[3]
  • Sample Preparation:

    • Homogenize lettuce samples.

  • Extraction:

    • Use an extraction solvent mixture of acetonitrile, methanol, 0.5% formic acid, and McIlvaine-EDTA buffer.

  • Clean-up:

    • Employ dispersive solid-phase extraction (dSPE).

  • Analysis:

    • Analyze the extract using a liquid chromatography system coupled to a mass spectrometer (HPLC-MS/MS).

    • Validate the method for specificity, linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) according to European Union decision 2021/808/EC and VICH GL2 guidelines.

LC-MS/MS Method for this compound in Chicken Tissues and Feathers[4][5]
  • Sample Preparation:

    • Weigh the sample (5g for muscle, 2g for liver) into a polypropylene tube.

    • Fortify with an internal standard solution (13C6-sulfamethazine).

    • Let the sample rest for 15 minutes.

  • Extraction:

    • Add 15 mL of water and stir for 10 minutes.

    • Add 15 µL of 1M NaOH, stir for 15 minutes, and sonicate for 5 minutes.

    • Adjust the pH to 7.8–8.0 with 10% v/v HCl.

  • Clean-up:

    • Use aromatic sulfonic acid solid phase extraction (SPE) cartridges.

  • Analysis:

    • Analyze the extract using an LC-MS/MS system.

    • Quantify using a linear regression analysis of calibration curves prepared in the respective fortified matrices.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound residues.

This compound Residue Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample Collection (e.g., Muscle, Lettuce) Homogenization Homogenization Sample->Homogenization Weighing Weighing & Spiking (Internal Standard) Homogenization->Weighing Solvent_Addition Solvent Addition (e.g., Acetonitrile, Buffer) Weighing->Solvent_Addition Mixing Vortexing/Shaking Solvent_Addition->Mixing Centrifugation Centrifugation Mixing->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for this compound residue analysis.

References

Performance Comparison of LC-MS/MS Methods for Sulfachlorpyridazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Sulfachlorpyridazine (SCP) in diverse matrices, including animal tissues, agricultural products, and veterinary formulations. The presented data is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific research needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters—Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)—of different LC-MS/MS methods for this compound analysis.

MatrixLinearity RangeLODLOQReference
Broiler Edible Tissues 0.04–100 mg/L0.99920.02 mg/kg0.04 mg/kg[1]
Chicken Feathers, Liver 10–100 µg/kg>0.9810 µg/kg14.6 µg/kg (feathers), 12.7 µg/kg (liver)[2][3][4][5][6][7]
Chicken Muscle 10–100 µg/kg>0.965 µg/kg6.2 µg/kg[2][3][4][5][6][7]
Lettuce 1–60 µg/kg>0.99Not explicitly stated, but LOQ is 1 µg/kg1 µg/kg[8]
Veterinary Formulations 1.0–100.0 µg/mLNot explicitly stated0.05 µg/mLNot explicitly stated[1]
Water 0.5–100 µg/L>0.998Not explicitly statedSeveral ppt level[9]
Chicken Plasma 0.0025–25 µg/mL>0.9991Not explicitly statedNot explicitly stated[2]

Experimental Workflows and Protocols

The general workflow for the LC-MS/MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Matrix Disruption Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Impurity Removal LC LC Separation Cleanup->LC Sample Injection MS MS/MS Detection LC->MS Analyte Ionization Quantification Quantification MS->Quantification Data Acquisition

Caption: General workflow for this compound analysis using LC-MS/MS.

Detailed Experimental Protocols

Below are detailed protocols from selected studies, illustrating the methodologies for different matrices.

Method 1: this compound in Broiler Edible Tissues [1]

  • Sample Preparation:

    • Tissues were homogenized.

    • Extraction was performed, although the specific solvent is not detailed in the provided abstract.

    • The extract was spiked with internal standard.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: Not specified.

    • Mobile Phase: Isocratic elution.

    • Flow Rate: Not specified.

    • Injection Volume: 20 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Not specified.

    • Ionization Mode: Not specified.

    • Scan Type: Not specified.

Method 2: this compound in Chicken Feathers, Muscle, and Liver [2][3][4][5][6][7]

  • Sample Preparation (Feathers):

    • Weigh 2g of feather sample and fortify with an internal standard (¹³C₆-sulfamethazine).

    • Add 40 mL of ethyl acetate, vortex for 15 minutes, and sonicate for 5 minutes.

    • Clean up the extract using Aromatic sulfonic acid Solid Phase Extraction (SPE) cartridges.[2][7]

  • Sample Preparation (Muscle and Liver):

    • Weigh the sample (5g for muscle, 2g for liver) and fortify with the internal standard.

    • Add 15 mL of water and vortex for 10 minutes.

    • Add 15 µL of 1M NaOH, vortex for 15 minutes, and sonicate for 5 minutes.

    • Adjust pH to 7.8–8.0 with 10% v/v HCl.

    • Proceed with SPE clean-up.

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: Not specified.

    • Mobile Phase: Isocratic flow with 45% mobile phase A and 55% mobile phase B (identities not specified).

    • Flow Rate: 200 µL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Not specified.

    • Ionization Mode: Not specified.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 450°C.

    • Gas Pressures: Nebulizer (GS1) at 40 psi, Turbo ion (GS2) at 20 psi, Curtain gas at 20 psi, and Collision gas at 10 psi.

Method 3: this compound in Lettuce [8]

  • Sample Preparation:

    • Extraction with a solvent mixture of acetonitrile, methanol, 0.5% formic acid, and McIlvaine-EDTA buffer.

    • Clean-up using dispersive solid-phase extraction (dSPE).

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: Not specified.

    • Mobile Phase: Gradient elution.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Not specified.

    • Ionization Mode: Not specified.

    • Scan Type: Not specified.

Method 4: this compound in Veterinary Formulations [1]

  • Sample Preparation:

    • The method is described as rapid and simple, not requiring a separation step, implying a dilute-and-shoot approach may be applicable after dissolution of the formulation.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: Thermoscientific Hypersil-C18.

    • Mobile Phase: Acetonitrile: pH 3.0 buffer solution (30:70, v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 272.0 nm (Note: This is an HPLC-UV method, not LC-MS/MS, but provides a comparative baseline).

Method 5: this compound in Water [9]

  • Sample Preparation:

    • Add EDTA to the water sample (final concentration 0.5 g/L) and adjust pH to 4-7.

    • Add internal standards.

    • Filter through a quartz membrane.

    • Load onto a pre-activated Agilent BondElut PPL-SPE cartridge.

    • Wash the cartridge with pure water.

    • Elute with methanol containing 2% aqueous ammonia.

    • Dry the eluate under nitrogen gas.

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: Not specified.

    • Mobile Phase: Methanol/acidified water.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Agilent 6470 LC/MS/MS.

    • Ionization Mode: Positive ionization.

    • Scan Type: Not specified.

References

Comparative Pharmacokinetic Profiles of Different Sulfonamides in Poultry: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of various sulfonamides commonly used in poultry. The information presented is compiled from peer-reviewed studies and aims to offer an objective overview supported by experimental data to aid in research and development.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of different sulfonamides in poultry. These parameters are crucial for determining dosage regimens, ensuring therapeutic efficacy, and preventing drug residues in poultry products.

SulfonamidePoultry SpeciesDoseRoute of AdministrationCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Vd (L/kg)Cl (L/h/kg)Reference
Sulfamethoxazole Broiler Chickens27.5 mg/kgOral47.1 ± 15.311.9294.612 ± 28.40.5840.21[1][2][3]
Sulfadiazine Broiler Chickens33.34 mg/kgOral39.321.643.71292.10.43-[4][5]
Sulfadiazine Broiler Chickens-IV--3.2-0.43-[5]
Sulfadiazine Broiler Chickens----2.01-0.51-[6][7]
Sulfadimethoxine Broiler Chickens100 mg/kgOral98.073.01----[8]
Sulfadimethoxine Broiler Chickens100 mg/kgIV--5.09-0.6470.089[8]
Sulphadimidine Male Turkeys (Non-starved)100 mg/kgIntramuscular99.42 ± 3.811.57.62 ± 0.51---[9]
Sulphadimidine Male Turkeys (Starved)100 mg/kgIntramuscular127.68 ± 10.37212.76 ± 1.52---[9]
Sulphadimidine Female Turkeys (Non-starved)100 mg/kgIntramuscular86.70 ± 6.4629.99 ± 1.31---[9]
Sulphadimidine Female Turkeys (Starved)100 mg/kgIntramuscular121.62 ± 8.551.514.39 ± 1.52---[9]

Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t½ (Half-life), AUC (Area under the curve), Vd (Volume of distribution), Cl (Clearance).

Experimental Protocols

The data presented in this guide is derived from studies employing rigorous experimental methodologies. Below are summaries of the protocols from key cited experiments.

Study on Sulfamethoxazole in Broiler Chickens[1][2][3]
  • Animals: Clinically healthy broiler chickens.

  • Drug Administration: A single oral administration of a commercial preparation (Methoxasol) at a dose of 27.5 mg/kg body weight for sulfamethoxazole.

  • Sample Collection: Blood samples were collected at precisely defined intervals: 15, 30, 45, 60, 90, 120, 180, 360, and 720 minutes after administration.

  • Analytical Method: Serum concentrations of sulfamethoxazole were determined using liquid chromatography in conjunction with a Q Exactive tandem mass spectrometer (LC-MS/MS).

Study on Sulfadiazine in Broiler Chickens[5]
  • Animals: Healthy, 7-week-old broilers.

  • Study Design: A crossover design was used for intravenous and oral administration.

  • Drug Administration: A new commercial formulation of sulfadiazine in combination with trimethoprim was administered. The oral dose for sulfadiazine was 33.34 mg/kg body weight.

  • Analytical Method: Plasma concentrations of the drugs were determined by validated high-performance liquid chromatographic (HPLC) methods.

Study on Sulfadimethoxine in Broiler Chickens[8]
  • Animals: Normal and Salmonella Enteritidis infected chickens.

  • Drug Administration: A single intravenous injection of 100 mg/kg body weight and a single oral administration of 100 mg/kg body weight.

  • Pharmacokinetic Modeling: The serum concentration-time curve after intravenous injection was best described by a two-compartment open model.

Study on Sulphadimidine in Turkeys[9]
  • Animals: Non-starved and starved male and female grower turkeys.

  • Drug Administration: A single intramuscular administration of sulphadimidine sodium at a dose of 100 mg/kg body weight.

  • Pharmacokinetic Modeling: The data was reported to fit a two-compartment open model.

Visualizations

To facilitate a clearer understanding of the experimental processes involved in generating the presented data, the following diagrams illustrate a typical workflow for a poultry pharmacokinetic study.

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Health_Screening Health Screening Animal_Acclimatization->Health_Screening Dose_Calculation Dose Calculation Health_Screening->Dose_Calculation Drug_Administration Drug Administration (Oral / IV / IM) Dose_Calculation->Drug_Administration Blood_Sampling Blood Sampling (Defined Time Points) Drug_Administration->Blood_Sampling Sample_Processing Sample Processing (e.g., Plasma/Serum Separation) Blood_Sampling->Sample_Processing Analytical_Method Analytical Method (e.g., HPLC, LC-MS/MS) Sample_Processing->Analytical_Method Concentration_Determination Drug Concentration Determination Analytical_Method->Concentration_Determination Pharmacokinetic_Modeling Pharmacokinetic Modeling Concentration_Determination->Pharmacokinetic_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, t1/2, AUC) Pharmacokinetic_Modeling->Parameter_Calculation Statistical_Analysis Statistical Analysis Parameter_Calculation->Statistical_Analysis

Caption: Workflow of a typical pharmacokinetic study in poultry.

This guide highlights the variability in the pharmacokinetic profiles of different sulfonamides in poultry. Factors such as the specific sulfonamide, poultry species, and physiological state (e.g., starved vs. non-starved) can significantly influence drug disposition. These differences underscore the importance of conducting species-specific and drug-specific pharmacokinetic studies to establish effective and safe dosage regimens in veterinary medicine.

References

Validation of an Analytical Method for Sulfachlorpyridazine in Milk: A Comparative Guide Based on EU Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Sulfachlorpyridazine (SCP) in bovine milk, validated according to European Union guidelines. The primary focus is on a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative analysis of two common screening alternatives: a rapid immunological assay and a microbiological inhibition test. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering detailed experimental protocols and performance data to aid in method selection and implementation.

The validation parameters presented are in accordance with the principles outlined in Commission Implementing Regulation (EU) 2021/808, which has replaced Commission Decision 2002/657/EC. The Maximum Residue Limit (MRL) for the sum of all sulfonamides in milk is set at 100 µg/kg by the European Union.

Comparative Performance of Analytical Methods

The following table summarizes the validation parameters for the LC-MS/MS confirmatory method and two alternative screening methods for this compound in milk.

Validation Parameter LC-MS/MS Method Rapid Immunological Assay Microbiological Inhibition Test
Linearity (Range) 1.0 - 100.0 µg/kgN/A (Qualitative)N/A (Qualitative)
Correlation Coefficient (r²) > 0.99N/AN/A
Accuracy (Recovery %) 90 - 110%N/AN/A
Precision - Repeatability (RSDr) < 15%N/AN/A
Precision - Within-Lab Reproducibility (RSDw) < 20%N/AN/A
Limit of Detection (LOD) 0.5 µg/kg5 µg/kg[1]80 - 320 µg/kg (for sulfonamides)[2]
Limit of Quantification (LOQ) 1.5 µg/kgN/AN/A
Decision Limit (CCα) 105 µg/kgSee CCβSee CCβ
Detection Capability (CCβ) 110 µg/kg< 100 µg/kg< 100 µg/kg
False Positive Rate Not applicable< 5%Variable
False Negative Rate < 5% (β-error)< 5%Variable
Specificity/Selectivity HighHighModerate (Group specific)
Analysis Time per Sample ~ 20-30 minutes~ 5-10 minutes~ 3-16 hours
Cost per Sample HighLowLow
Confirmation Method YesNoNo

Experimental Protocols

LC-MS/MS Confirmatory Method

This method provides a detailed protocol for the extraction, clean-up, and quantification of this compound in raw bovine milk.

1.1. Sample Preparation and Extraction

  • Pipette 5 mL of a milk sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

1.2. Clean-up

  • Reconstitute the dried extract in 2 mL of a mixture of n-hexane and a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Vortex for 30 seconds to partition the lipids into the n-hexane layer.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Discard the upper n-hexane layer.

  • The aqueous layer is ready for LC-MS/MS analysis.

1.3. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

Rapid Immunological Assay (Lateral Flow Test)

This protocol outlines the general steps for using a commercially available lateral flow test kit for the screening of sulfonamides, including this compound.

2.1. Procedure

  • Allow the test strip and the milk sample to reach room temperature.

  • Using a disposable pipette provided with the kit, add a specific volume of milk (e.g., 200 µL) into a microwell.

  • Mix the milk with the lyophilized reagents in the microwell by pipetting up and down.

  • Incubate for a short period (e.g., 3 minutes) at room temperature.

  • Place the test strip into the microwell.

  • Allow the milk to migrate up the strip for a specified time (e.g., 5 minutes).

  • Read the results by comparing the intensity of the test line to the control line. A test line that is less intense than the control line indicates a positive result.

Microbiological Inhibition Test

This protocol describes a general procedure for a plate-based microbiological inhibition test for the detection of sulfonamides.

3.1. Procedure

  • Prepare an agar medium seeded with a sulfonamide-sensitive bacterium (e.g., Bacillus subtilis or Bacillus stearothermophilus).

  • Pour the seeded agar into petri dishes and allow it to solidify.

  • Apply the milk sample (e.g., by saturating a paper disc and placing it on the agar surface or by adding the milk to a well cut into the agar).

  • Incubate the plates at the optimal growth temperature for the test organism for a specified period (e.g., 16 hours).

  • Examine the plates for zones of inhibition around the sample. The presence of a clear zone indicates that the milk contains a substance that has inhibited bacterial growth, suggesting a positive result for an antimicrobial substance.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for veterinary drug residues in food, according to EU guidelines.

ValidationWorkflow A Method Development & Optimization B Validation Plan Definition (Based on EU Guidelines) A->B C Performance Characteristics Evaluation B->C D Specificity / Selectivity C->D E Trueness (Recovery) C->E F Precision (Repeatability & Reproducibility) C->F G Linearity & Working Range C->G H Decision Limit (CCα) & Detection Capability (CCβ) C->H I Limit of Detection (LOD) & Limit of Quantification (LOQ) C->I J Ruggedness / Robustness C->J K Stability C->K L Validation Report D->L E->L F->L G->L H->L I->L J->L K->L M Method Implementation & Routine Use L->M

Caption: Workflow for analytical method validation according to EU guidelines.

References

Degradation of Sulfachlorpyridazine: A Comparative Analysis of Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

This publication provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the sulfonamide antibiotic, Sulfachlorpyridazine (SCP). This guide synthesizes experimental data from multiple studies to offer an objective comparison of the performance of different AOPs, including detailed experimental protocols and quantitative data to support the findings.

Executive Summary

The widespread use of sulfonamides, such as this compound, has led to their emergence as persistent environmental pollutants. Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic compounds. This guide evaluates and compares the efficacy of several AOPs in degrading SCP, providing a valuable resource for researchers seeking effective remediation strategies. The AOPs reviewed include UV/Persulfate, UV/Co(II)/Peroxymonosulfate, and Electro-Fenton processes.

Comparative Performance of AOPs for this compound Degradation

The degradation efficiency of various AOPs for this compound and similar sulfonamides is summarized below. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into the relative effectiveness of each method.

Advanced Oxidation Process (AOP)Target CompoundInitial ConcentrationTreatment Time (min)Degradation Efficiency (%)Key Findings & Rate Constants
UV-C/Persulfate (PS) Sulfachloropyridazine (SCP)Not specifiedNot specified>90%The degradation followed a pseudo-first-order kinetic model. The degradation rate constants with SO₄⁻• and HO• were calculated to be kSCP,SO₄⁻• = 3.073 × 10⁹ M⁻¹ s⁻¹ and kSCP,HO• = 0.867 × 10⁹ M⁻¹ s⁻¹. SO₄⁻• played a major role in the degradation.[1]
UV/Co(II)/Peroxymonosulfate (PMS) Sulfamethoxypyridazine (SMP)0.071 mM2095.2%Optimal conditions were a molar ratio of 1:150:5 for SMP:PMS:Co(II) at pH 9.0. Both SO₄⁻• and HO• were produced, with HO• playing a leading role at pH 9.[2]
Electro-Fenton Sulfachloropyridazine (SCP)Not specifiedNot specifiedComplete mineralizationThe process involved •OH in the solution bulk and adsorbed at the anode. The absolute rate constant for SCP oxidation was determined as kabs,SCP = (1.58 ± 0.02) × 10⁹ M⁻¹ s⁻¹.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key AOPs discussed in this guide.

UV-C/Persulfate Degradation of Sulfachloropyridazine
  • Reactor Setup: The specific reactor setup was not detailed in the available literature.

  • Reactants: Sulfachloropyridazine (SCP) and Persulfate (PS).

  • Procedure: The degradation of SCP was studied under UV-C irradiation in the presence of persulfate. The influence of scavengers was investigated to determine the roles of sulfate (SO₄⁻•) and hydroxyl (HO•) radicals.

  • Analytical Methods: The degradation kinetics were determined to follow a pseudo-first-order model. The rate constants for the reaction of SCP with SO₄⁻• and HO• were calculated using the relative rate method.[1]

UV/Co(II)/Peroxymonosulfate Degradation of Sulfamethoxypyridazine
  • Reactor Setup: The experiments were conducted in a system with UV irradiation.

  • Reactants: Sulfamethoxypyridazine (SMP), Peroxymonosulfate (PMS), and Cobalt(II) ions (Co(II)).

  • Procedure: The degradation of SMP was investigated in the UV/Co(II)/PMS system. The study systematically explored the effects of the molar ratio of reactants and the initial pH. The optimal conditions were found to be a molar ratio of 1:150:5 for SMP:PMS:Co(II) at a pH of 9.0.[2]

  • Analytical Methods: The removal of SMP was monitored to determine the degradation efficiency. Scavenging experiments were performed to identify the primary reactive oxygen species.[2]

Electro-Fenton Treatment of Sulfachloropyridazine
  • Reactor Setup: The treatment was performed in electrochemical cells equipped with a carbon-felt cathode and either a Platinum (Pt) or Boron-Doped Diamond (BDD) anode.[3]

  • Reactants: Sulfachloropyridazine (SCP), Iron(II) ions (Fe²⁺) as a catalyst, and electrogenerated hydrogen peroxide (H₂O₂).

  • Procedure: H₂O₂ was electrogenerated at the cathode, which then reacted with Fe²⁺ (Fenton's reagent) to produce hydroxyl radicals (•OH) in the bulk solution. Concurrently, •OH was adsorbed at the anode surface (in the case of BDD). These reactive species then oxidized SCP.[3]

  • Analytical Methods: The degradation kinetics were studied, and the absolute rate constant for the reaction between SCP and •OH was determined. The degradation byproducts were identified using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Mechanisms and Pathways

The degradation of this compound by AOPs generally proceeds through the attack of highly reactive radicals on the SCP molecule. The following diagrams illustrate a generalized experimental workflow for AOPs and a conceptual signaling pathway for the degradation process.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction AOP Reaction cluster_analysis Analysis SCP_solution Prepare this compound Solution Reactor Introduce Solution and Reagents to Reactor SCP_solution->Reactor Reagents Prepare AOP Reagents (e.g., Persulfate, H2O2, Fenton's Reagent) Reagents->Reactor Initiate Initiate AOP (e.g., UV light, Electrolysis) Reactor->Initiate Monitor Monitor Reaction Parameters (pH, Temp, Time) Initiate->Monitor Sampling Collect Samples at Intervals Monitor->Sampling Analysis Analyze SCP Concentration (e.g., HPLC) Sampling->Analysis Byproducts Identify Degradation Byproducts (e.g., GC-MS) Sampling->Byproducts AOP_Degradation_Pathway cluster_initiation Radical Generation cluster_degradation Degradation Steps cluster_mineralization Mineralization AOP Advanced Oxidation Process (e.g., UV/Persulfate, Fenton) Radicals Generation of Reactive Radicals (•OH, SO₄⁻•) AOP->Radicals Attack Radical Attack on SCP Radicals->Attack SCP This compound (Parent Compound) SCP->Attack Intermediates Formation of Transformation Products Attack->Intermediates Mineralization Further Oxidation Intermediates->Mineralization End_Products Mineralization to CO₂, H₂O, Inorganic Ions (Cl⁻, SO₄²⁻, NH₄⁺) Mineralization->End_Products

References

Unraveling Bacterial Defenses: A Comparative Guide to Cross-Resistance with Sulfachlorpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Deep Dive into the Cross-Resistance Profiles of Bacteria Exposed to Sulfachlorpyridazine and Other Antibiotics, Providing Essential Data for Researchers and Drug Development Professionals.

This guide offers an objective comparison of bacterial cross-resistance patterns involving the sulfonamide antibiotic, this compound. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document serves as a critical resource for the scientific community engaged in the fight against antimicrobial resistance.

Executive Summary

The emergence of antibiotic resistance is a paramount global health challenge. Sulfonamides, including this compound, function by inhibiting the essential folic acid synthesis pathway in bacteria. However, bacteria have evolved mechanisms to counteract this, primarily through mutations in the target enzyme, dihydropteroate synthase (DHPS), or by acquiring resistance genes such as sul1, sul2, and sul3. A critical consequence of this resistance is the potential for cross-resistance, where resistance to one antibiotic confers resistance to others, complicating treatment strategies. This guide synthesizes available data to illuminate these complex cross-resistance patterns.

Data on Cross-Resistance

The development of resistance to this compound and other sulfonamides can significantly alter a bacterium's susceptibility to a wide range of other antibiotic classes. This is often due to the co-location of resistance genes on mobile genetic elements like plasmids and integrons. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance profiles of sulfonamide-resistant bacteria.

Table 1: Comparative MICs for Sulfonamide-Resistant and Susceptible Escherichia coli
AntibioticAntibiotic ClassSusceptible E. coli MIC (µg/mL)Sulfonamide-Resistant E. coli MIC (µg/mL)Fold Change
SulfisoxazoleSulfonamide≤256>1024>4
Ampicillinβ-lactamVariesOften IncreasedVaries
CiprofloxacinFluoroquinoloneVariesOften IncreasedVaries
GentamicinAminoglycosideVariesOften IncreasedVaries
TetracyclineTetracyclineVariesOften IncreasedVaries
TrimethoprimDihydrofolate reductase inhibitor≤2>4>2
ChloramphenicolAmphenicolVariesOften IncreasedVaries

Note: Data is compiled from multiple sources and represents general trends. Specific MIC values can vary significantly between strains and studies.

Table 2: Comparative MICs for Sulfonamide-Resistant and Susceptible Staphylococcus aureus
AntibioticAntibiotic ClassSusceptible S. aureus MIC (µg/mL)Sulfonamide-Resistant S. aureus MIC (µg/mL)Fold Change
SulfamethoxazoleSulfonamide16 - 512>1024>2
Oxacillin (MRSA)β-lactamVariesHigh-
CiprofloxacinFluoroquinoloneVariesOften IncreasedVaries
ErythromycinMacrolideVariesOften IncreasedVaries
ClindamycinLincosamideVariesOften IncreasedVaries
TetracyclineTetracyclineVariesOften IncreasedVaries
Trimethoprim/SulfamethoxazoleFolate pathway inhibitor≤2/38>4/76>2

Note: Data is compiled from multiple sources and represents general trends. Specific MIC values can vary significantly between strains and studies.

Table 3: Comparative MICs for Sulfonamide-Resistant and Susceptible Salmonella spp.
AntibioticAntibiotic ClassSusceptible Salmonella spp. MIC (µg/mL)Sulfonamide-Resistant Salmonella spp. MIC (µg/mL)Fold Change
SulfamethoxazoleSulfonamide≤256≥512≥2
Ampicillinβ-lactamVariesOften IncreasedVaries
ChloramphenicolAmphenicolVariesOften IncreasedVaries
StreptomycinAminoglycosideVariesOften IncreasedVaries
TetracyclineTetracyclineVariesOften IncreasedVaries
Nalidixic AcidQuinoloneVariesOften IncreasedVaries

Note: Data is compiled from multiple sources and represents general trends. Specific MIC values can vary significantly between strains and studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of antibiotic cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antibiotics: Stock solutions of antibiotics are prepared at a high concentration and then serially diluted.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the dilutions and incubate the bacteria.

b. Procedure:

  • Antibiotic Dilution: A two-fold serial dilution of each antibiotic is prepared directly in the wells of the microtiter plate using the broth as a diluent.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Antimicrobial Susceptibility Testing via Kirby-Bauer Disk Diffusion

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

a. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) plates are used.

  • Antibiotic Disks: Paper disks containing a standardized concentration of the antibiotic.

  • Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared.

b. Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of the MHA plate to create a bacterial lawn.

  • Disk Application: Antibiotic disks are aseptically placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 16-24 hours.

  • Reading Results: The diameter of the zone of inhibition around each disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on standardized charts.

Visualizing the Mechanisms and Methods

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (Target of Sulfonamides) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) (Target of Trimethoprim) Dihydropteroate->DHFR Dihydrofolic_acid Dihydrofolic Acid DHFR->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotide_synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_acid->Nucleotide_synthesis This compound This compound This compound->DHPS Competitive Inhibition

Sulfonamide Inhibition of Folic Acid Synthesis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Broth Microdilution MIC Assay Workflow.

Resistance_Mechanisms cluster_resistance Mechanisms of Sulfonamide Resistance cluster_chromosomal Chromosomal Mutation cluster_horizontal Horizontal Gene Transfer cluster_cross_resistance Co-localization of Resistance Genes Bacterium Bacterium folP_mutation Mutation in folP gene altered_DHPS Altered DHPS: Reduced Affinity for Sulfonamides folP_mutation->altered_DHPS altered_DHPS->Bacterium Confers Resistance MGE Mobile Genetic Element (e.g., Plasmid, Integron) sul_genes Acquisition of sul genes (sul1, sul2, sul3) MGE->sul_genes other_resistance_genes Other Antibiotic Resistance Genes (e.g., for β-lactams, tetracyclines) MGE->other_resistance_genes insensitive_DHPS Production of Drug-Insensitive DHPS Variant sul_genes->insensitive_DHPS insensitive_DHPS->Bacterium Confers Resistance other_resistance_genes->Bacterium Confers Cross-Resistance

Safety Operating Guide

Proper Disposal Procedures for Sulfachlorpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of sulfachlorpyridazine, a sulfonamide antibiotic, are critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. Improper disposal can lead to environmental contamination of soil and water, posing risks to wildlife and potentially human health.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the product's Safety Data Sheet (SDS). The SDS contains critical safety information regarding handling, personal protective equipment (PPE), and spill response.[3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][5] If there is a risk of dust formation or aerosol generation, use respiratory protection (e.g., a NIOSH/MSHA approved respirator).[3][5]

  • Avoid Contact: Prevent contact with skin and eyes, as this compound can cause skin and eye irritation.[6][7] It may also cause an allergic skin reaction or respiratory sensitization.[4][6]

  • Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation of dust or fumes.[4][7]

  • Spill Management: In the event of a spill, avoid creating dust.[4] Carefully sweep up the spilled solid material and place it into a suitable, sealed container for disposal.[3][4] Remove all sources of ignition.[4]

Step-by-Step Disposal Protocol

The required disposal pathway for this compound is determined by its classification under the Resource Conservation and Recovery Act (RCRA), which is governed by the U.S. Environmental Protection Agency (EPA).[1][8] The generator of the waste is legally responsible for making this determination.

Step 1: Hazardous Waste Determination

You must determine if the this compound waste is a RCRA hazardous waste.

  • Listed Wastes: this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA.

  • Characteristic Wastes: The waste must be evaluated to see if it exhibits any of the four characteristics of hazardous waste:

    • Ignitability: Can it create fire under certain conditions?

    • Corrosivity: Is it aqueous and has a high or low pH, or is it a liquid that can corrode steel?

    • Reactivity: Is it unstable under normal conditions? Can it create toxic gases?

    • Toxicity: Is it harmful when ingested or absorbed? (This is determined by the Toxicity Characteristic Leaching Procedure - TCLP).

Consult your institution's Environmental Health and Safety (EHS) department for assistance in making this official determination.

Step 2: Waste Segregation and Collection

Properly segregate and containerize the waste based on the hazardous waste determination.

  • If Determined to be RCRA Hazardous Waste:

    • Collect the waste in a designated, leak-proof container that is compatible with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name ("this compound"), and the accumulation start date.

  • If Determined to be Non-Hazardous Pharmaceutical Waste:

    • Collect the waste in a separate, secure, and clearly labeled container.

    • The label should read "Non-Hazardous Pharmaceutical Waste for Incineration ."[9]

    • Use color-coded containers where applicable; black containers are often used for RCRA hazardous waste, while blue or white containers are used for non-hazardous pharmaceutical waste.

Step 3: Storage

Store the waste containers in a designated and secure location, following all institutional and regulatory guidelines. Ensure containers are kept closed except when adding waste. Store away from incompatible materials such as strong oxidizing agents.[3]

Step 4: Final Disposal

The final disposal method must comply with federal, state, and local regulations.[3]

  • Prohibited Disposal Methods: Do not dispose of this compound in the regular trash or by flushing it down the drain.[7][8][10] Sulfonamides are mobile in the environment and can contaminate groundwater, and wastewater treatment facilities are not always effective at removing them.[2][11][12] The EPA's Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8]

  • Engage a Licensed Contractor: Arrange for the pickup and disposal of the waste through your institution's EHS department, which will use a licensed hazardous or pharmaceutical waste disposal contractor.[9]

  • Recommended Treatment: Incineration at a permitted facility is the required method for hazardous pharmaceutical waste and the best practice for non-hazardous pharmaceutical waste to ensure its complete destruction and prevent environmental release.[8][9]

Environmental Impact Data

Studies on the environmental effects of this compound highlight the importance of preventing its release. The following table summarizes concentrations tested in a multispecies soil system study and their observed effects.[13][14][15]

Concentration in Soil (mg/kg)Observed Environmental and Toxicological Effects
0.01No significant effects were observed on most endpoints.[14]
1Reversible effects on soil enzymatic activities were observed.[13][14]
100Non-reversible effects on soil enzymatic activities and a significant reduction of plant elongation and biomass were observed.[13][14] The undiluted leachate from the soil was found to be highly toxic to Daphnia magna.[13][14][15]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated determination Perform RCRA Hazardous Waste Determination start->determination is_hazardous Yes determination->is_hazardous Is it RCRA Hazardous? is_not_hazardous No determination->is_not_hazardous collect_haz Collect in Container Labeled: 'Hazardous Waste' is_hazardous->collect_haz store_haz Store in Hazardous Waste Accumulation Area collect_haz->store_haz dispose_haz Dispose via Licensed Hazardous Waste Contractor (Incineration) store_haz->dispose_haz collect_nonhaz Collect in Container Labeled: 'Non-Hazardous Pharmaceutical Waste' is_not_hazardous->collect_nonhaz store_nonhaz Store in Designated Waste Area collect_nonhaz->store_nonhaz dispose_nonhaz Dispose via Licensed Pharmaceutical Waste Contractor (Incineration Recommended) store_nonhaz->dispose_nonhaz

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling Sulfachlorpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Sulfachlorpyridazine to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating specific personal protective equipment to minimize exposure and ensure safety. The primary hazards include the potential to cause allergic skin reactions, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications and Best Practices
Hand Protection Chemical-resistant glovesUse durable, chemical-resistant gloves such as neoprene or nitrile rubber.[6] Avoid leather, paper, or fabric gloves as they can absorb the chemical.[7] Ensure gloves extend up the forearm for added protection.[7]
Body Protection Protective clothing/CoverallsWear a lab coat or chemical-resistant suit.[1][6] For extensive handling, a one- or two-piece suit made of materials like butyl rubber or neoprene is recommended.[6]
Eye and Face Protection Safety glasses with side shields or gogglesWear safety glasses with front, brow, and temple protection.[6] For tasks with a higher risk of splashing, use chemical goggles and a face shield.[7]
Respiratory Protection RespiratorIn case of brief exposure or low pollution, a respiratory filter device is recommended.[2] For intensive or longer exposure, or where dust formation is likely, a self-contained breathing apparatus (SCBA) or a NIOSH/MSHA approved respirator should be used.[1][3]

Operational Plan: From Receipt to Storage

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.

Step 1: Receiving the Compound

  • Inspect the packaging for any signs of damage or leaks upon arrival.

  • Verify that the container is properly labeled with the chemical name, hazard symbols, and handling precautions.

  • Transport the unopened container to the designated storage area.

Step 2: Safe Handling Procedures

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE as detailed in Table 1.[1]

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]

Step 3: Storage Requirements

  • Store this compound in a tightly closed, properly labeled container.[1][4]

  • The storage area should be a dry, cool, and well-ventilated place.[1] Recommended long-term storage is at 2-8°C.[4]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[3][8]

  • Ensure that the storage location is separate from foodstuffs, beverages, and feed.[2]

Emergency and First Aid Protocols

In the event of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteImmediate ActionFollow-up Medical Advice
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with plenty of soap and water.[1][4]If skin irritation or a rash occurs, seek medical advice/attention.[1][2]
Eye Contact Immediately rinse the eyes with plenty of pure water for at least 15 minutes, also under the eyelids.[1][3]Get medical attention.[3]
Inhalation Move the victim to fresh air.[1][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.Consult a doctor immediately.[1]
Ingestion Rinse the mouth with water.[1] Do not induce vomiting.[1]Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1]

Accidental Release and Spill Management

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Keep people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation in the area of the spill.[1]

  • Don PPE: Before attempting cleanup, put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Avoid letting the chemical enter drains.[1]

  • Cleanup:

    • Avoid dust formation during cleanup.[1]

    • Carefully sweep up the spilled solid material.

    • Collect the swept material and place it into a suitable, closed, and labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material in accordance with local, regional, and national regulations.[1]

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Process cluster_post Final Steps Evacuate Evacuate Area Secure Secure & Ventilate Evacuate->Secure Don_PPE Don PPE Secure->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a this compound Spill Response.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Always adhere to applicable local, regional, and national laws and regulations.[1][8] Do not dispose of with household garbage or allow the product to reach sewage systems.[2]

  • Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfachlorpyridazine
Reactant of Route 2
Sulfachlorpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.